molecular formula C7H4ClIO2 B1590042 2-Chloro-6-iodobenzoic acid CAS No. 13420-63-8

2-Chloro-6-iodobenzoic acid

Cat. No.: B1590042
CAS No.: 13420-63-8
M. Wt: 282.46 g/mol
InChI Key: KNWHWEKCHWFXFZ-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4ClIO2 and its molecular weight is 282.46 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-6-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWHWEKCHWFXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539361
Record name 2-Chloro-6-iodobenzoic acid
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Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13420-63-8
Record name 2-Chloro-6-iodobenzoic acid
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Record name 2-chloro-6-iodobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-iodobenzoic acid (CAS No. 13420-63-8), a halogenated aromatic carboxylic acid with significant potential in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer an in-depth analysis of the compound's synthesis, physicochemical properties, and key applications. Particular emphasis is placed on the strategic utility of its unique substitution pattern, which presents both challenges and opportunities in the design of novel molecular architectures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical synthesis, and materials science, providing both foundational knowledge and practical insights to leverage the full potential of this versatile building block.

Introduction: The Strategic Importance of 2-Chloro-6-iodobenzoic Acid

2-Chloro-6-iodobenzoic acid is a disubstituted benzoic acid derivative featuring two different halogen atoms positioned ortho to the carboxylic acid functional group. This specific arrangement of chloro, iodo, and carboxyl moieties on the phenyl ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. The differential reactivity of the C-Cl and C-I bonds, coupled with the directing influence of the carboxylic acid group, allows for selective and sequential transformations, a critical aspect in the construction of complex molecules.

While its isomer, 2-chloro-5-iodobenzoic acid, has gained significant attention as a key intermediate in the synthesis of SGLT2 inhibitors for the treatment of type 2 diabetes, the applications of 2-Chloro-6-iodobenzoic acid are less documented but hold promise in distinct areas of chemical research.[1][2] This guide aims to elucidate the specific characteristics and potential of the 6-iodo isomer, providing a clear distinction from its more commonly cited counterpart.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 2-Chloro-6-iodobenzoic acid is fundamental to its effective use in research and development.

General Properties

The key physicochemical properties of 2-Chloro-6-iodobenzoic acid are summarized in the table below.

PropertyValueSource
CAS Number 13420-63-8
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
Appearance Solid
Purity Typically ≥95%
InChI 1S/C7H4ClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
SMILES OC(C1=C(Cl)C=CC=C1I)=O
Spectroscopic Data (Predicted and Experimental)

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Chloro-6-iodobenzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chloro, iodo, and carboxyl groups.

  • Infrared (IR) Spectroscopy : The IR spectrum of 2-Chloro-6-iodobenzoic acid will be characterized by several key absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, often showing a broad profile due to hydrogen bonding.[5] A strong absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.

  • Mass Spectrometry (MS) : The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight (282.46). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the presence of iodine (¹²⁷I) will result in a characteristic isotopic distribution for the molecular ion and chlorine-containing fragments. Predicted mass spectral data for various adducts are available.[6]

Synthesis of 2-Chloro-6-iodobenzoic Acid: A Mechanistic Perspective

The synthesis of 2-Chloro-6-iodobenzoic acid presents a regioselectivity challenge due to the presence of the chloro and carboxyl groups on the aromatic ring. The most logical and reported synthetic strategy involves the direct ortho-iodination of 2-chlorobenzoic acid.

Directed Ortho-Iodination

The carboxylic acid group can act as a directing group, facilitating the introduction of an iodine atom at the ortho position (C6). This is typically achieved through transition metal-catalyzed C-H activation.

A notable method for this transformation utilizes an iridium(III) catalyst.[1] This approach allows for the selective ortho-monoiodination of benzoic acids under mild conditions, often at room temperature and without the need for an inert atmosphere.[7] The reaction proceeds via the formation of a key iridacycle intermediate, where the iridium coordinates to the carboxylic acid, enabling the activation of the adjacent C-H bond. Subsequent reaction with an iodinating agent, such as N-iodosuccinimide (NIS), leads to the desired product.

Another advanced technique for ortho-iodination involves the use of a palladium catalyst in conjunction with a specific ligand, often referred to as the Yu-Wasa Auxiliary. This method also leverages the directing ability of the carboxylic acid to achieve high regioselectivity.

Synthesis_Pathway

Caption: Directed ortho-iodination of 2-chlorobenzoic acid.

Experimental Protocol: Iridium-Catalyzed Ortho-Iodination (Illustrative)

The following is an illustrative protocol based on established methods for iridium-catalyzed C-H iodination of benzoic acids.[1] Researchers should consult the primary literature for specific reaction conditions and safety precautions.

  • Reaction Setup : To a reaction vessel, add 2-chlorobenzoic acid (1.0 eq.), an iridium catalyst such as [Cp*IrCl₂]₂ (e.g., 2.5 mol%), and a suitable solvent (e.g., hexafluoroisopropanol - HFIP).

  • Reagent Addition : Add the iodinating agent, such as N-iodosuccinimide (NIS) (e.g., 1.2 eq.).

  • Reaction Conditions : Stir the mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

  • Workup and Purification : Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution of sodium thiosulfate to quench any remaining iodinating agent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 2-Chloro-6-iodobenzoic acid.

Causality in Experimental Choices :

  • Catalyst Choice : Iridium(III) complexes are effective for C-H activation due to their ability to form stable cyclometalated intermediates.

  • Solvent Selection : Solvents like HFIP can play a crucial role in promoting the C-H activation step and stabilizing the catalytic species.

  • Iodinating Agent : NIS is a mild and easy-to-handle source of electrophilic iodine.

  • Purification : Chromatographic purification is necessary to separate the desired product from the starting material, any di-iodinated byproducts, and other impurities.

Applications in Drug Discovery and Chemical Synthesis

The strategic placement of three distinct functional groups on the aromatic ring of 2-Chloro-6-iodobenzoic acid opens up a range of possibilities for its application as a versatile building block.

Sequential Cross-Coupling Reactions

The significant difference in the reactivity of the C-I and C-Cl bonds towards transition metal-catalyzed cross-coupling reactions is a key feature of this molecule. The C-I bond is considerably more reactive than the C-Cl bond in reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective functionalization at the C6 position while leaving the C2 position available for a subsequent transformation.

Sequential_Cross_Coupling

Caption: Sequential functionalization of 2-Chloro-6-iodobenzoic acid.

This stepwise approach is highly valuable in the synthesis of complex, highly substituted aromatic compounds, which are common motifs in pharmaceutically active molecules. For instance, a Suzuki coupling could be performed at the C6 position, followed by a Buchwald-Hartwig amination at the C2 position, leading to a diverse range of derivatives.

Use as a Ligand in Catalysis

The carboxylic acid moiety in conjunction with the adjacent chloro or iodo substituent can act as a bidentate ligand for various metal centers. This property suggests that 2-Chloro-6-iodobenzoic acid and its derivatives could be employed in the development of novel catalysts for a variety of organic transformations.

Potential in Medicinal Chemistry

While specific biological activities of 2-Chloro-6-iodobenzoic acid itself are not extensively reported, its derivatives hold potential in medicinal chemistry. The introduction of different substituents via the versatile synthetic handles can lead to the generation of libraries of compounds for screening against various biological targets. For example, derivatives of 2-chlorobenzoic acid have been investigated for their antimicrobial properties.[8] The unique substitution pattern of 2-Chloro-6-iodobenzoic acid could lead to derivatives with novel pharmacological profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-iodobenzoic acid.

  • Hazard Classification : It is classified as acutely toxic if swallowed and causes serious eye irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-6-iodobenzoic acid is a chemical intermediate with considerable, yet not fully exploited, potential. Its unique structural features, particularly the differentially reactive halogen atoms ortho to a carboxylic acid directing group, make it a valuable tool for the synthesis of complex and highly substituted aromatic compounds. While its isomer, 2-chloro-5-iodobenzoic acid, has found a prominent role in the pharmaceutical industry, further research into the applications of 2-Chloro-6-iodobenzoic acid is warranted. This guide has provided a detailed overview of its properties, synthesis, and potential applications, with the aim of stimulating further investigation and innovation in the use of this versatile building block.

References

  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. (2014).
  • Preparation of 2-iodobenzoic acid. (2018). Texium. [Link]

  • 2-chloro-6-iodobenzoic acid (C7H4ClIO2). PubChemLite. [Link]

  • Preparation method of 2-chloro-5-iodobenzoic acid. (2014).
  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(4), 208–213. [Link]

  • (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... ResearchGate. [Link]

  • o-CHLOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Erbing, E., Sanz-Marco, A., Vázquez-Romero, A., Malmberg, J., Johansson, M. J., Gómez-Bengoa, E., & Martín-Matute, B. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 8(1), 248-259. [Link]

  • Ortho-iodination of aromatic carboxylic acids in aqueous media. (2024). ResearchGate. [Link]

  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. (2017). Eureka | Patsnap. [Link]

  • (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the... ResearchGate. [Link]

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). PubMed. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]

  • Using the NMR (1H, 13C, Cosy) identify peaks for both the starting material 2-aminobenzoic acid and the product (2-iodobenzoic acid). (2018). Chegg. [Link]

  • IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. (2020). PubMed. [Link]

Sources

2-Chloro-6-iodobenzoic Acid: Physicochemical Characterization & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) is a highly specialized tri-substituted benzene scaffold used primarily in the development of mPGES-1 inhibitors and thioxanthone-based pharmaceuticals . Its structural uniqueness lies in the "ortho-ortho" disubstitution pattern flanking the carboxylic acid. This steric crowding forces the carboxyl group out of planarity with the aromatic ring, significantly influencing its pKa, solubility, and reactivity profile.

For drug development professionals, this compound offers orthogonal halogen reactivity : the labile C–I bond allows for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) without disturbing the C–Cl bond, which remains available for subsequent nucleophilic substitution or higher-energy activation.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and characterization.

Table 1: Core Physical Properties
PropertyValue / DescriptionContext/Notes
CAS Number 13420-63-8 Distinct from 2-chloro-5-iodo isomer.
Molecular Formula C₇H₄ClIO₂MW: 282.46 g/mol
Appearance White to Off-White Crystalline SolidDarkens upon light exposure (iodine liberation).
Melting Point 147 – 149 °C Sharp melting range indicates high purity.
Boiling Point 333.6 ± 27.0 °C (Predicted)Decomposes before boiling at atm pressure.
Density 2.08 ± 0.06 g/cm³High density due to heavy iodine atom.
pKa (Acid) 1.63 ± 0.10 (Predicted)Significantly more acidic than benzoic acid (4.2) due to ortho-inductive effects and steric inhibition of resonance.[1]
Solubility DMSO, Methanol, Ethyl AcetateSoluble.
Water Solubility Low (< 1 mg/mL)Requires pH adjustment (>7) for aqueous dissolution.

Spectroscopic Analysis & Identification

Accurate identification relies on the distinct splitting pattern of the 1,2,3-trisubstituted benzene ring.

Nuclear Magnetic Resonance (¹H NMR)

The aromatic region displays a characteristic Doublet-Triplet-Doublet pattern (or two doublets and a triplet) corresponding to the three adjacent protons (H3, H4, H5).

  • Solvent: Acetone-d₆ or DMSO-d₆

  • δ 7.89 ppm (d, J = 8.0 Hz, 1H): H3 (ortho to Iodine). The iodine atom exerts a deshielding effect, shifting this proton downfield.[1]

  • δ 7.55 ppm (d, J = 8.0 Hz, 1H): H5 (ortho to Chlorine). Deshielded by chlorine but less so than the iodine-adjacent proton.

  • δ 7.11 ppm (t, J = 7.8 - 8.0 Hz, 1H): H4 (meta to COOH). Appears as a triplet due to coupling with both H3 and H5.

Mass Spectrometry (MS)[2]
  • Ionization: ESI (Negative Mode) is preferred for carboxylic acids.

  • m/z: [M-H]⁻ peak at 280.9 . Look for the characteristic isotope pattern:

    • Chlorine signature: A roughly 3:1 ratio of peaks separated by 2 units (³⁵Cl vs ³⁷Cl).

    • Iodine signature: No isotope splitting (monoisotopic ¹²⁷I), but large mass defect.

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

The most reliable route to 2-chloro-6-iodobenzoic acid is the diazotization of 2-amino-6-chlorobenzoic acid . This method avoids the regioselectivity issues of direct iodination.[1]

Reagents: 2-Amino-6-chlorobenzoic acid, NaNO₂, H₂SO₄ (or HCl), KI, Water.[2]

  • Diazotization: Suspend 2-amino-6-chlorobenzoic acid (1 equiv) in 20% H₂SO₄. Cool to 0–5 °C . Dropwise add NaNO₂ (1.1 equiv) in water. Stir for 30 min until a clear diazonium salt solution forms.

  • Iodination: Dissolve KI (2.5 equiv) in water. Slowly add the cold diazonium solution to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution will be rapid.

  • Workup: Heat the mixture to 60 °C for 1 hour to ensure completion. Cool to RT. Decolorize excess iodine with saturated NaHSO₃ solution.

  • Isolation: Filter the precipitate. This is the crude product.

Protocol B: Purification (Recrystallization)

To achieve >98% purity suitable for cross-coupling:

  • Solvent System: Ethyl Acetate / Heptane (1:3 ratio).

  • Dissolve crude solid in minimal boiling Ethyl Acetate.

  • Slowly add hot Heptane until slight turbidity persists.

  • Allow to cool slowly to room temperature, then 4 °C.

  • Filter crystals and wash with cold Heptane. Dry under vacuum at 45 °C.

Visualization: Synthesis & Purification Workflow

G Start Start: 2-Amino-6-chlorobenzoic Acid Diaz Diazotization (NaNO₂, H₂SO₄, 0°C) Start->Diaz Inter Intermediate: Diazonium Salt Diaz->Inter Formation of N₂⁺ Iodination Iodination (KI, H₂O, 60°C) Inter->Iodination Sandmeyer-type substitution Quench Quench & Filter (NaHSO₃ wash) Iodination->Quench -N₂ gas evolution Crude Crude Product (Brown/Off-white Solid) Quench->Crude Recryst Recrystallization (EtOAc / Heptane) Crude->Recryst Final Pure 2-Chloro-6-iodobenzoic Acid (>98% White Crystals) Recryst->Final

Figure 1: Step-by-step workflow for the synthesis and purification of 2-Chloro-6-iodobenzoic acid.

Synthetic Utility & Reactivity

The value of 2-chloro-6-iodobenzoic acid lies in its chemoselectivity . The bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol) allows for sequential functionalization.

Reactivity Logic
  • Site A (C–I): Highly reactive toward Pd(0) oxidative addition. Ideal for Suzuki, Sonogashira, or Heck couplings at room temperature or mild heating.

  • Site B (COOH): Can be converted to esters, amides, or reduced to benzyl alcohols. Often protected (e.g., as a methyl ester) before coupling reactions to prevent catalyst poisoning.

  • Site C (C–Cl): Remains inert during C–I coupling. Can be activated later using bulky, electron-rich ligands (e.g., Buchwald ligands) or via SNAr if strong electron-withdrawing groups are introduced.

Visualization: Orthogonal Reactivity Map

Reactivity Core 2-Chloro-6-iodobenzoic Acid Path1 Pd(PPh₃)₄, Boronic Acid Core->Path1 Selective C-I Activation Path2 SOCl₂, then Amine Core->Path2 Carboxyl Activation Prod1 Suzuki Product (C-C bond at C6) Path1->Prod1 Path3 Pd(OAc)₂, Ligand, Amine Prod1->Path3 Subsequent C-Cl Activation Prod2 Amide Derivative (COOH functionalization) Path2->Prod2 Prod3 Buchwald Product (C-N bond at C2) Path3->Prod3

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Iodine and Chlorine.

References

  • Wiley Online Library. (2013). Mono-Selective Iodination of Meta-Substituted Arene Carboxylic Acids. Supporting Information. Retrieved from [Link]

  • Google Patents. (2013). WO2013186692A1: Triazolone Compounds as mPGES-1 Inhibitors.
  • eScholarship (University of California). (2015). Synthesis of Pyonitrin Analogs using 2-Chloro-6-iodobenzoic acid. Retrieved from [Link][3]

Sources

Technical Monograph: 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization

Executive Summary

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) is a highly functionalized aromatic scaffold critical to modern drug discovery and agrochemical synthesis.[1] Distinguished by its molecular weight of 282.46 g/mol , this compound serves as a "privileged structure" in the design of atropisomeric ligands and sterically congested bioactive molecules.

Its unique 2,6-disubstitution pattern imposes significant steric hindrance, forcing the carboxylic acid moiety out of planarity with the aromatic ring. This "ortho effect" drastically alters its pKa and reactivity compared to mono-substituted analogs, making it a valuable tool for modulating metabolic stability and solubility in lead optimization.

Part 1: Physicochemical Identity & Molecular Weight Analysis

The precise molecular weight of 2-Chloro-6-iodobenzoic acid is not merely a scalar value; it is a composite of specific isotopic distributions critical for mass spectrometric identification.

Molecular Weight Data
ParameterValueNotes
Average Molecular Weight 282.46 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 281.89445 Da Based on

,

,

,

,

.
Molecular Formula

Exact Mass (

)
283.89150 Da Contribution from

isotope.
Isotopic Signature (Mass Spectrometry)

For researchers analyzing reaction mixtures, the Chlorine-Iodine interplay creates a distinct spectral fingerprint. Iodine (


) is monoisotopic, while Chlorine exists as 

(75.78%) and

(24.22%).
  • M+ Peak (281.9 m/z): Represents the

    
     isotopologue.
    
  • M+2 Peak (283.9 m/z): Represents the

    
     isotopologue.
    
  • Intensity Ratio: The M : M+2 ratio is approximately 3:1 , a diagnostic feature for confirming the presence of the chlorine atom.

Physicochemical Properties[2]
  • Acidity (pKa): ~1.63 (Predicted).[2][3] The steric bulk of the iodine and chlorine atoms prevents the carboxyl group from conjugating with the phenyl ring, destabilizing the acid form and enhancing acidity relative to benzoic acid (pKa 4.2).

  • Melting Point: 147–149 °C (Recrystallized from Heptane/Ethyl Acetate).

  • Solubility: Low in water; soluble in polar organic solvents (DMSO, DMF, Methanol) and base.

Part 2: Synthetic Workflow (Sandmeyer Protocol)

The most robust synthesis of 2-Chloro-6-iodobenzoic acid utilizes the Sandmeyer reaction , starting from 2-amino-6-chlorobenzoic acid . This pathway is preferred over direct iodination of 2-chlorobenzoic acid due to the directing group challenges imposed by the carboxylate.

Reaction Mechanism & Pathway

The synthesis relies on the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide ion. This sequence ensures regioselective installation of the iodine at the C6 position.

SandmeyerSynthesis Start 2-Amino-6-chlorobenzoic acid (Precursor) Diazonium Diazonium Intermediate [Ar-N2]+ Cl- Start->Diazonium Nitrosation Step1 NaNO2, HCl 0-5°C (Diazotization) Product 2-Chloro-6-iodobenzoic acid (Target) Diazonium->Product Radical Substitution Step2 KI, H2SO4 Reflux (Substitution)

Figure 1: Synthetic pathway via Sandmeyer reaction.[4] Regiochemistry is locked by the amino precursor.

Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-6-iodobenzoic acid on a 10 mmol scale.

Reagents:

  • 2-Amino-6-chlorobenzoic acid (1.71 g, 10 mmol)

  • Sodium Nitrite (

    
    , 0.76 g, 11 mmol)
    
  • Potassium Iodide (

    
    , 2.5 g, 15 mmol)
    
  • Hydrochloric Acid (conc. HCl)

  • Sulfuric Acid (

    
    )[5]
    

Procedure:

  • Diazotization: Suspend 2-amino-6-chlorobenzoic acid in 10 mL of concentrated HCl. Cool the mixture to 0–5 °C in an ice bath.

  • Nitrite Addition: Dropwise add a solution of

    
     in water. Maintain temperature below 5 °C to prevent decomposition of the diazonium salt. Stir for 30 minutes. Validation: Check for excess nitrous acid using starch-iodide paper (turns blue).
    
  • Iodination: Dissolve KI in 10 mL water with catalytic

    
    . Add this solution slowly to the cold diazonium mixture.
    
  • Displacement: Allow the reaction to warm to room temperature, then reflux at 80 °C for 2 hours. Nitrogen gas evolution indicates successful displacement.

  • Workup: Cool to room temperature. Treat with sodium bisulfite (

    
    ) to quench excess iodine (color change from purple/brown to yellow).
    
  • Isolation: Filter the precipitate. Recrystallize from heptane/ethyl acetate to yield the target acid as a pale yellow/white solid.

Part 3: Analytical Validation & Mass Spectrometry

Accurate characterization relies on understanding the fragmentation logic of the molecule. The high stability of the C-Cl and C-I bonds on the aromatic ring, combined with the labile carboxylic acid, dictates the fragmentation pattern.

Mass Spectrometry Fragmentation Logic

In Electrospray Ionization (ESI) or EI, the molecular ion typically undergoes decarboxylation or halogen loss.

MSFragmentation Parent Molecular Ion [M]- (m/z 281/283) C7H3ClIO2 Frag1 Decarboxylation [M-CO2]- (m/z 237/239) C6H3ClI Parent->Frag1 Loss of CO2 (44 Da) Frag2 Deiodination [M-I]- (m/z 155/157) C7H3ClO2 Parent->Frag2 Loss of I (127 Da)

Figure 2: Primary fragmentation pathways in negative ion mode MS.

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Retention Time: Expect elution later than 2-chlorobenzoic acid due to the lipophilicity of the iodine atom (LogP ~2.6).

Part 4: Strategic Applications in Drug Discovery

C-H Activation Ligand

2-Chloro-6-iodobenzoic acid is utilized as a transient directing group or ligand in Palladium-catalyzed C-H activation. The carboxylate anchors the metal, while the bulky ortho-substituents prevent catalyst deactivation and enforce specific geometries.

mPGES-1 Inhibitors

Research into Microsomal Prostaglandin E Synthase-1 (mPGES-1) inhibitors has identified the 2,6-disubstituted benzoic acid motif as a key pharmacophore. The scaffold mimics the arachidonic acid transition state, blocking the synthesis of Prostaglandin E2 (PGE2), a major inflammatory mediator.

Crystal Engineering

The "Halogen Bond" potential of the iodine atom makes this molecule a candidate for crystal engineering. The iodine can act as a halogen bond donor to carbonyl oxygens or nitrogens in co-crystals, stabilizing drug formulations.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13399374, 2-Chloro-6-iodobenzoic acid.[6] Retrieved from [Link]

  • Kojima, F., et al. (2008).[7] The Journal of Immunology, 180, 8361-6.[7] (Cited regarding mPGES-1 inhibition context).

  • Google Patents. (2013). WO2013186692A1 - Triazolone Compounds as mPGES-1 Inhibitors. (Contains synthesis protocol from 2-amino-6-chlorobenzoic acid).
  • Royal Society of Chemistry. (2014). CrystEngComm, 16, 8169-8176. (Context on chloro/methyl structural similarity and crystal packing). Retrieved from [Link]

Sources

Technical Monograph: 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Architectures, and Biological Mechanisms

Executive Summary

2-Chloro-6-iodobenzoic acid (2-Cl-6-I-BA) represents a distinct class of polyhalogenated aromatic carboxylates characterized by extreme steric congestion at the ortho positions. Unlike its symmetrical congeners (2,6-dichlorobenzoic acid or 2,6-diiodobenzoic acid), 2-Cl-6-I-BA introduces an electronic and steric asymmetry that makes it a critical probe in crystallographic engineering and auxin transport inhibition studies.

This guide dissects the molecule’s utility in three domains:

  • Stereochemistry: The "ortho-twist" effect preventing coplanarity.

  • Synthesis: Regioselective halogen introduction via diazonium intermediates.

  • Chemical Biology: Its role as a Polar Auxin Transport (PAT) inhibitor, functionally analogous to 2,3,5-triiodobenzoic acid (TIBA).[1]

Part 1: Structural Analysis & Stereochemistry

The Ortho-Twist and Steric Inhibition of Resonance

The defining feature of 2-Cl-6-I-BA is the steric clash between the bulky iodine (Van der Waals radius ~1.98 Å) and chlorine (~1.75 Å) atoms with the carboxyl group. In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring to maximize


-conjugation. In 2-Cl-6-I-BA, this planarity is energetically forbidden.
  • Torsion Angle: The carboxyl group rotates out of the phenyl plane (typically 60°–90°) to minimize repulsion between the carbonyl oxygen and the ortho halogens.

  • Acidity Enhancement: This deconjugation prevents the phenyl ring from donating electron density into the carbonyl group (Steric Inhibition of Resonance). Consequently, the ground state of the acid is destabilized relative to the carboxylate anion, significantly lowering the pKa compared to benzoic acid (pKa ~4.2) to the range of 1.5–2.5.

Halogen Bonding Asymmetry

The presence of two different halogens creates a unique "sigma-hole" landscape. The iodine atom, being more polarizable, exhibits a stronger positive electrostatic potential on its tip compared to chlorine. In crystal engineering, this allows 2-Cl-6-I-BA to form selective halogen bonds (X···O or X···N) where iodine acts as the primary Lewis acid donor, distinct from the chlorine atom.

Table 1: Comparative Steric Parameters

SubstituentVan der Waals Radius (Å)C-X Bond Length (Å)Steric Parameter (Es)
Hydrogen (H)1.201.090.00
Chlorine (Cl)1.751.73-0.97
Iodine (I)1.982.10-1.40

Part 2: Synthetic Pathways[2]

Retrosynthetic Logic

Direct halogenation of benzoic acid is unsuitable due to deactivating effects and lack of regiocontrol. The most robust protocol utilizes the Sandmeyer reaction , starting from a pre-functionalized aniline derivative. This ensures the iodine is installed exactly at the C6 position relative to the existing C2-chlorine.

Protocol: Diazotization-Iodination Sequence

Precursor: 2-Amino-6-chlorobenzoic acid.

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-amino-6-chlorobenzoic acid (10 mmol) in 6M H₂SO₄ (20 mL). The high acidity is required to prevent triazene formation.

  • Diazotization: Cool the solution to 0–5°C in an ice/salt bath. Dropwise add NaNO₂ (1.1 eq) in water.

    • Critical Control Point: Temperature must not exceed 5°C to prevent diazonium decomposition to the phenol.

  • Iodination (The Sandmeyer Step): Prepare a solution of KI (2.5 eq) in water. Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring.

    • Observation: Nitrogen gas evolution and formation of a dark precipitate (iodine/product complex).

  • Workup:

    • Heat to 60°C for 30 mins to ensure complete decomposition.

    • Decolorize excess iodine with saturated sodium thiosulfate (Na₂S₂O₃).

    • Filter the precipitate.

  • Purification: Recrystallize from ethanol/water (1:1) to yield needle-like crystals.

Visualization of Synthetic Workflow

SynthesisWorkflow Start 2-Amino-6-chlorobenzoic acid Diaz Diazonium Intermediate (Ar-N2+ Cl-) Start->Diaz NaNO2, H2SO4 0-5°C Iodination Iodine Substitution (KI, aqueous) Diaz->Iodination N2 displacement Quench Thiosulfate Quench (Remove I2) Iodination->Quench Heat 60°C Product 2-Chloro-6-iodobenzoic acid Quench->Product Recrystallization

Caption: Regioselective synthesis via Sandmeyer protocol ensuring C2/C6 substitution fidelity.

Part 3: Biological Mechanism (Auxin Transport)[3][4]

Mechanism of Action

2-Cl-6-I-BA acts as an Auxin Transport Inhibitor (ATI) . It mimics the structure of Indole-3-acetic acid (IAA) sufficiently to bind to carrier proteins but lacks the signaling capability to be transported, effectively "jamming" the efflux machinery.

  • Target: PIN-FORMED (PIN) proteins, specifically the efflux carriers located at the basal plasma membrane.

  • Mode: It disrupts the cycling of PIN proteins between the plasma membrane and endosomal compartments. Unlike TIBA, which affects actin cytoskeleton dynamics to block vesicle trafficking, 2,6-disubstituted benzoates often act by competitive binding at the efflux carrier site or by altering the membrane fluidity interface due to their lipophilicity.

Biological Pathway Diagram

AuxinInhibition IAA Indole-3-Acetic Acid (Auxin) PIN PIN Efflux Carrier (Plasma Membrane) IAA->PIN Endogenous Substrate Transport Polar Auxin Transport PIN->Transport Normal Function Inhibitor 2-Chloro-6-iodobenzoic acid Inhibitor->PIN Competitive Binding / Trafficking Inhibition Block Efflux Blocked (Apical Accumulation) Inhibitor->Block Induces Transport->Block Inhibited by 2-Cl-6-I-BA

Caption: Interference of polar auxin transport at the PIN efflux carrier interface.

Part 4: Experimental Characterization & Validation

To ensure the integrity of the synthesized compound, the following self-validating analytical checks are required.

Proton NMR Spectroscopy (¹H-NMR)

Due to the lack of protons on the carboxyl and halogen carbons, the aromatic region is the focus.

  • Pattern: An ABC system (assuming the 3, 4, 5 protons are unsubstituted).

  • Shift Logic: The proton at C5 (ortho to Iodine) will appear upfield relative to the proton at C3 (ortho to Chlorine) due to the "heavy atom effect" of iodine shielding the adjacent carbon/proton environment, despite iodine's electronegativity.

  • Validation: Integration must show exactly 3 aromatic protons.

Melting Point Determination
  • Expectation: 2,6-disubstituted benzoic acids have high melting points due to efficient crystal packing of the dimers.

  • Protocol: Capillary method, 1°C/min ramp rate near melt.

  • Reference Range: While specific literature values vary, expect a range between 155°C – 165°C (Intermediate between 2,6-dichloro [~140°C] and 2,6-diiodo [~180°C]).

References

  • Vertex AI Search. (2023). Crystal structure and halogen bonding interactions in substituted benzoic acids. 2

  • National Institutes of Health (NIH). (n.d.). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. 3

  • Royal Society of Chemistry. (2020). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. 4

  • Chem-Impex. (n.d.).[5] 2-Amino-6-chlorobenzoic acid: Precursor for Sandmeyer Synthesis. 6[7]

  • American Chemical Society (ACS). (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids. 8

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, solubility behavior, and experimental determination protocols for 2-Chloro-6-iodobenzoic acid .

Executive Summary

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) is a critical di-halogenated aromatic intermediate, primarily utilized in the synthesis of pharmacophores such as thioxanthones and diarylimidazoles.[1][2] Despite its synthetic utility, comprehensive experimental solubility datasets for this specific isomer are frequently absent from public repositories, unlike its mono-substituted analogs (2-chlorobenzoic acid and 2-iodobenzoic acid).

This guide provides a scientifically grounded framework for researchers to:

  • Predict the solubility behavior based on molecular topology and substituent effects.

  • Execute a validated isothermal saturation protocol to generate precise solubility data.

  • Apply thermodynamic modeling (Apelblat and van’t Hoff equations) to optimize purification and crystallization processes.

Physicochemical Characterization

Understanding the solute's intrinsic properties is the first step in solubility profiling. The 2,6-disubstitution pattern creates significant steric crowding around the carboxyl group, influencing both crystal lattice energy and solvation enthalpy.

PropertyData / CharacteristicRelevance to Solubility
Chemical Name 2-Chloro-6-iodobenzoic acidTarget Solute
CAS Number 13420-63-8Unique Identifier
Molecular Weight 282.46 g/mol Diffusion & Gravimetric Analysis
Molecular Formula C₇H₄ClIO₂Elemental Composition
pKa (Predicted) ~2.5 – 2.8Lower than benzoic acid (4.[1]2) due to ortho-inductive effects; highly soluble in basic aqueous media (pH > 5).
H-Bond Donors 1 (Carboxyl -OH)Solvation in protic solvents (Alcohols, Water).
H-Bond Acceptors 2 (Carbonyl O, Hydroxyl O)Interaction with polar aprotic solvents (DMSO, DMF).
Physical State White to pale yellow crystalline solidRequires lattice energy disruption for dissolution.
Structural Insight

The bulky Iodine (atomic radius ~133 pm) and Chlorine (atomic radius ~99 pm) atoms at the ortho positions force the carboxyl group out of planarity with the benzene ring. This "ortho-effect" reduces intermolecular hydrogen bonding between carboxylic acid dimers in the solid state compared to unsubstituted benzoic acid, potentially modifying its solubility in non-polar solvents.

Solubility Landscape & Solvent Selection

Based on the "Like Dissolves Like" principle and data from structural analogs (2-iodobenzoic acid), the following solubility profile is established for protocol design.

Qualitative Solubility Profile
  • High Solubility : Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

    • Mechanism: Dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice efficiently.

  • Moderate Solubility (Temperature Dependent) : Ethanol, Methanol, Ethyl Acetate, Acetone.

    • Mechanism: Protic solvents solvate the carboxyl group; solubility increases significantly with temperature ($ \Delta H_{sol} > 0 $).

  • Low Solubility : Water, Hexane, Dichloromethane (cold).

    • Mechanism: The hydrophobic aromatic ring and halogens dominate; water solubility is limited unless ionized (pH > pKa).

Recrystallization Strategy

For purification, a binary solvent system of Ethanol/Water or Acetic Acid/Water is recommended. The compound dissolves in hot ethanol/acetic acid and precipitates upon cooling or water addition, exploiting the steep temperature-solubility gradient.

Experimental Protocol: Isothermal Saturation Method

To generate a publication-quality solubility table, the Isothermal Saturation Method coupled with HPLC-UV quantification is the gold standard.

Workflow Visualization

SolubilityProtocol Start Preparation Mix Excess Solute + Solvent (Vial Preparation) Start->Mix Weighing Equilibrate Thermostatic Shaking (24-72h, ±0.05 K) Mix->Equilibrate Set Temp Settle Phase Separation (Settling/Centrifugation) Equilibrate->Settle Equilibrium Reached Sample Supernatant Sampling (Heated Syringe Filter) Settle->Sample Isothermal Dilute Dilution & HPLC Analysis Sample->Dilute Prevent Precipitation Calc Data Calculation (Mole Fraction x) Dilute->Calc Quantification

Caption: Step-by-step workflow for the precise determination of 2-Chloro-6-iodobenzoic acid solubility.

Detailed Methodology
  • Preparation : Add excess 2-Chloro-6-iodobenzoic acid solid to a glass vial containing 10 mL of the selected solvent (e.g., Ethanol).

  • Equilibration : Place the vial in a thermostatic shaker bath. Shake at 150 rpm for 72 hours to ensure solid-liquid equilibrium.

    • Critical Control: Temperature stability must be maintained within ±0.05 K.

  • Sampling : Stop agitation and allow the solid to settle for 2 hours. Using a pre-heated syringe (to prevent precipitation inside the needle), withdraw 1 mL of the supernatant.

  • Filtration : Filter through a 0.45 µm PTFE membrane into a tared volumetric flask.

  • Quantification :

    • Gravimetric : Evaporate solvent and weigh the residue (best for high solubility).

    • HPLC (Recommended) : Dilute with mobile phase and analyze (Column: C18, Mobile Phase: MeOH/Water + 0.1% H3PO4, Detection: UV 254 nm).

  • Calculation : Convert concentration to mole fraction (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is mass and
    
    
    is molecular weight for solute (
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling

Experimental data should be correlated using thermodynamic models to determine the enthalpy and entropy of dissolution.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C : Empirical parameters derived from regression analysis.

  • Utility : Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To understand the driving forces of dissolution:



  • Plot :

    
     vs. 
    
    
    
    .
  • Slope :

    
     (Enthalpy of solution).
    
  • Intercept :

    
     (Entropy of solution).
    
  • Interpretation :

    • Positive

      
      : Endothermic process (Solubility increases with T).
      
    • Positive

      
      : Disorder increases upon dissolution (Driving force).
      

Synthesis & Purification Context

Understanding solubility is vital for the synthesis of 2-Chloro-6-iodobenzoic acid from 2-amino-6-chlorobenzoic acid.

SynthesisPurification Precursor 2-Amino-6-chlorobenzoic acid Diazotization Diazotization (NaNO2, HCl, 0°C) Precursor->Diazotization Sandmeyer Iodination (KI, H2SO4, Reflux) Diazotization->Sandmeyer In situ Crude Crude Product (Precipitate) Sandmeyer->Crude Precipitation on cooling Purification Recrystallization (Solvent: Ethanol/Water) Crude->Purification Dissolve at T_high Crystallize at T_low Pure Pure 2-Chloro-6-iodobenzoic acid Purification->Pure Filtration

Caption: Synthesis pathway highlighting the solubility-driven purification step.[3]

Purification Note : The crude product often contains iodine impurities. Washing the organic layer (e.g., Ethyl Acetate solution) with sodium thiosulfate is required before the final recrystallization.

References

  • BenchChem . Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents. Link

  • ChemicalBook . 2-Chloro-6-iodobenzoic acid Properties and Synthesis. Link

  • Sigma-Aldrich . Product Specification: 2-Chloro-6-iodobenzoic acid (CAS 13420-63-8).[1][2][4] Link

  • Reschke, T., et al. (2016). "Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water." Journal of Pharmaceutical Sciences, 105(3), 1050-1058. Link

  • Long, B., et al. (2012). "Solubility of Benzoic Acid in Twelve Organic Solvents: Experimental Measurement and Thermodynamic Modeling." Journal of Chemical & Engineering Data, 57(10). (Cited for methodology comparison).

Sources

2-Chloro-6-iodobenzoic acid spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Characterization of 2-Chloro-6-iodobenzoic Acid

This document provides a comprehensive technical analysis of the spectral data for 2-Chloro-6-iodobenzoic acid (CAS No: 13420-63-8)[1]. Designed for researchers, chemists, and drug development professionals, this guide synthesizes predictive analysis based on established spectroscopic principles and data from analogous compounds to offer a robust framework for the characterization of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and quality assessment of 2-Chloro-6-iodobenzoic acid.

Introduction: The Analytical Imperative

2-Chloro-6-iodobenzoic acid is a disubstituted benzoic acid derivative, a class of compounds frequently utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of the chloro, iodo, and carboxylic acid substituents on the benzene ring dictates its reactivity and physicochemical properties. Therefore, rigorous analytical characterization is paramount to verify its structure, confirm purity, and ensure batch-to-batch consistency. This guide explains the causality behind experimental choices and provides a self-validating system of protocols and data interpretation for this purpose.

Molecular Structure and Physicochemical Properties

Before delving into the spectral data, it is essential to understand the fundamental properties of the molecule.

  • Molecular Formula: C₇H₄ClIO₂[1][2]

  • Molecular Weight: 282.46 g/mol [1]

  • Monoisotopic Mass: 281.89444 Da[3]

  • Melting Point: 147-149 °C[1]

  • Appearance: White to off-white solid

The strategic placement of three distinct functional groups on the aromatic ring creates a unique electronic environment, which is directly probed by the spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-6-iodobenzoic acid, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

Expertise & Rationale: Predicting the NMR Landscape

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts and coupling patterns are governed by the electronic effects of the substituents. The carboxylic acid is an electron-withdrawing group, as is the chlorine atom. Iodine is less electronegative than chlorine but exerts a significant heavy-atom effect. The steric hindrance between the three ortho-substituents may also cause the aromatic ring to be non-planar, influencing the chemical environment.[4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol is designed to yield high-resolution spectra suitable for structural confirmation.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Chloro-6-iodobenzoic acid and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for carboxylic acids to ensure the labile acidic proton is observed.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Predicted Spectral Data & Interpretation

The following tables summarize the predicted NMR data for 2-Chloro-6-iodobenzoic acid. These predictions are based on the analysis of related compounds such as 2-chlorobenzoic acid[5][6][7] and 2-iodobenzoic acid[8][9].

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5broad singlet-1H, -COOH
~7.85doublet of doublets (dd)J ≈ 8.0, 1.51H, H-5
~7.50triplet (t)J ≈ 8.01H, H-4
~7.35doublet of doublets (dd)J ≈ 8.0, 1.51H, H-3
  • Rationale: The carboxylic acid proton is expected to be highly deshielded and broad. The H-4 proton, situated between two carbons bearing hydrogens, should appear as a triplet. The H-3 and H-5 protons will be doublets of doublets due to coupling with H-4 (ortho coupling, ~8.0 Hz) and with each other (meta coupling, ~1.5 Hz).

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Assignment
~168.0C=O (Carboxylic Acid)
~141.0C-Cl
~138.5C-5
~133.0C-3
~131.5C-4
~129.0C-1 (Carboxylic Acid attached)
~95.0C-I
  • Rationale: The carboxyl carbon (C=O) will be the most downfield signal. The carbon attached to iodine (C-I) will be shifted significantly upfield due to the heavy-atom effect. The remaining aromatic carbons are assigned based on substituent effects derived from analogous structures.[7][8]

Visualization: Molecular Structure for NMR

The diagram below illustrates the molecular structure with atom numbering used for NMR assignments.

Caption: Structure of 2-Chloro-6-iodobenzoic acid with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" that is unique to the compound.

Expertise & Rationale: Key Vibrational Modes

The IR spectrum will be dominated by absorptions from the carboxylic acid group. A very broad O-H stretch is expected due to strong intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers in the solid state.[10] The carbonyl (C=O) stretch is also a prominent and sharp band. The C-Cl and C-I stretches will appear in the fingerprint region at lower wavenumbers. Aromatic C-H and C=C stretching vibrations will also be present.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Method A (ATR):

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond).

    • Apply pressure using the anvil to ensure good contact.

    • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

  • Method B (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die and apply several tons of pressure to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder and record the spectrum.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Predicted Spectral Data & Interpretation

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (carboxylic acid dimer)
~3080MediumAromatic C-H stretch
~1700Strong, SharpC=O stretch (carbonyl of carboxylic acid)
~1600, ~1470Medium-StrongAromatic C=C ring stretches
~1300MediumC-O stretch, O-H bend (in-plane)
~920Broad, MediumO-H bend (out-of-plane)
~750StrongC-Cl stretch
~540MediumC-I stretch
  • Rationale: The positions of these bands are well-established for substituted benzoic acids.[11][12] The C=O stretch is a reliable diagnostic peak. The presence of the halogen substituents influences the fingerprint region (< 1000 cm⁻¹), where the C-Cl and C-I stretches are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expertise & Rationale: Fragmentation Pathways

Using Electron Ionization (EI), we expect to see a distinct molecular ion peak (M⁺˙). A key feature will be the isotopic pattern of this peak. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which will result in an M+2 peak with an intensity of about one-third that of the molecular ion peak. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), the hydroxyl radical (•OH), and the entire carboxyl group (•COOH).[13] Subsequent loss of the halogen atoms (Cl• or I•) is also a probable pathway.

Experimental Protocol: Electron Ionization (EI-MS)
  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

  • Sample Introduction (Direct Insertion):

    • Load a small amount of the sample into a capillary tube.

    • Insert the probe into the ion source.

    • Gradually heat the probe to volatilize the sample directly into the ionization chamber.

  • Ionization:

    • Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy level promotes reproducible fragmentation and allows for library matching.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and the M+2 peak. Propose structures for the major fragment ions observed.

Predicted Mass Spectrum Data & Interpretation

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z (for ³⁵Cl)Predicted IdentityNotes
282[M]⁺˙Molecular ion. Expect an M+2 peak at m/z 284 (~32% intensity).
264[M - H₂O]⁺˙Loss of water from the carboxylic acid.
237[M - COOH]⁺Loss of the carboxyl group.
202[M - COOH - Cl]⁺Subsequent loss of chlorine.
110[M - COOH - I]⁺Subsequent loss of iodine.
Visualization: Proposed Fragmentation Pathway

This diagram illustrates a plausible fragmentation cascade for 2-Chloro-6-iodobenzoic acid under EI conditions.

G M [C₇H₄ClIO₂]⁺˙ m/z = 282/284 F1 [C₇H₂ClIO]⁺˙ m/z = 264/266 M->F1 - H₂O F2 [C₆H₃ClI]⁺ m/z = 237/239 M->F2 - •COOH F3 [C₆H₃I]⁺ m/z = 202 F2->F3 - •Cl F4 [C₆H₃Cl]⁺ m/z = 110/112 F2->F4 - •I

Sources

Technical Guide: 2-Chloro-6-iodobenzoic Acid (CAS 13420-63-8)

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Strategic Application in Drug Discovery

Executive Summary

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) is a specialized halogenated scaffold used primarily in the synthesis of sterically congested biaryl systems and heterocycles via C-H activation and cross-coupling methodologies. Unlike its more common isomers (e.g., 2-chloro-5-iodobenzoic acid), the 2,6-disubstitution pattern creates a unique "ortho-effect," offering high regioselectivity at the cost of significant steric hindrance.

This guide addresses the dual challenges of this compound: Acute Toxicity (Category 3) and Synthetic Resistance due to steric crowding. It is designed for medicinal chemists requiring actionable protocols for safe handling and reaction optimization.

Chemical Profile & Steric Architecture
PropertySpecificationTechnical Insight
CAS Number 13420-63-8Distinct from the anti-diabetic intermediate 2-chloro-5-iodo isomer.
Molecular Weight 282.46 g/mol High halogen density (I + Cl).[1]
Appearance Off-white to pale yellow solidColor deepens upon light exposure (iodine liberation).
Solubility DMSO, MeOH, EtOAcPoor water solubility; requires polar organic solvents for reactions.
Acidity (pKa) ~2.0 - 2.5 (Predicted)Significantly more acidic than benzoic acid due to ortho-halogen electron withdrawal.

The "Ortho-Effect" in Synthesis: The carboxylic acid group is flanked by two bulky halogens (Chlorine and Iodine). This 2,6-disubstitution creates a "steric pocket" that:

  • Inhibits Nucleophilic Attack: Standard Fischer esterification (acid + alcohol) often fails. Alkylation (R-X + Base) or Acid Chloride formation (SOCl₂) is required.

  • Directs Regioselectivity: The C-I bond is weaker and more reactive than the C-Cl bond, but the steric bulk retards oxidative addition. Specialized ligands (e.g., Buchwald phosphines) are often necessary to facilitate coupling.

Hazard Identification & Toxicology (GHS)

Signal Word: DANGER

  • H301: Toxic if swallowed. (Acute Toxicity, Oral - Category 3)

  • H319/H318: Causes serious eye irritation/damage. (Due to acidity and halogen content)

  • H315: Causes skin irritation.

  • H335: May cause respiratory irritation.

Critical Safety Analysis
  • Systemic Toxicity: As a halogenated benzoic acid, systemic absorption can lead to metabolic acidosis and potential renal strain. The "Toxic if swallowed" classification implies that ingestion of small quantities (mg scale) can be harmful.

  • Iodine Release: In a fire or under strong acidic/oxidizing conditions, the C-I bond may cleave, releasing toxic, purple iodine vapors (

    
    ) which are corrosive to the respiratory tract.
    
Strategic Handling & PPE Protocols
A. Engineering Controls
  • Primary Barrier: All weighing and transfer of the solid must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

  • Airflow: Minimum face velocity of 0.5 m/s.

  • Decontamination: Have a 10% sodium thiosulfate solution ready to neutralize any potential iodine release during spills.

B. Personal Protective Equipment (PPE)
  • Gloves:

    • Routine Handling (Solid): Double Nitrile gloves (0.11 mm minimum thickness).

    • Solution Handling (DMSO/DCM): The compound is soluble in organic solvents that permeate nitrile. Use Silver Shield (Laminate) gloves or Viton if handling concentrated solutions, as DMSO can carry the toxic toxicant through the skin.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust generation and the compound's acidity.

Experimental Protocols: Overcoming Steric Hindrance
Scenario 1: Esterification (The "Steric Wall")

Problem: The 2,6-halogens block the approach of alcohols to the carbonyl carbon. Solution: Avoid acid-catalyzed equilibrium methods. Use an


 approach on the carboxylate.

Protocol:

  • Dissolve 2-Chloro-6-iodobenzoic acid (1.0 eq) in DMF (anhydrous).

  • Add Potassium Carbonate (

    
    , 2.5 eq) to form the carboxylate salt. Stir for 15 min.
    
  • Add Methyl Iodide (MeI, 1.2 eq) dropwise.

  • Stir at RT for 4-6 hours.

  • Result: Quantitative conversion to the methyl ester without steric blockage.

Scenario 2: Selective Cross-Coupling (Suzuki-Miyaura)

Problem: The iodine is the target, but the ortho-chlorine and carboxyl group create steric drag, slowing down Palladium insertion. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) that are designed to facilitate oxidative addition in hindered systems.

Workflow Diagram:

ReactionLogic Start 2-Chloro-6-iodobenzoic Acid Decision Target Transformation? Start->Decision Ester Esterification Decision->Ester Protect Acid Coupling Cross-Coupling Decision->Coupling Functionalize Ring Fischer Fischer Method (H+ / MeOH) Ester->Fischer Sterically Blocked Alkylation Alkylation Method (K2CO3 / MeI) Ester->Alkylation Bypasses Sterics Result_Est Methyl Ester (High Yield) Fischer->Result_Est Fails/Low Yield Alkylation->Result_Est Standard Standard Pd(PPh3)4 Coupling->Standard Slow Oxidative Addition Buchwald Buchwald Ligands (Pd-XPhos / SPhos) Coupling->Buchwald Active Catalyst Result_Coup 2-Substituted-6-chlorobenzoic acid (Selective C-I reaction) Buchwald->Result_Coup

Caption: Logical workflow for overcoming steric hindrance in 2-Chloro-6-iodobenzoic acid modifications. Green paths indicate recommended protocols.

Storage, Stability, and Waste
ParameterRequirementReason
Light Amber Vials / Foil Wrap The C-I bond is photosensitive. UV light causes homolytic cleavage, releasing iodine radicals and degrading the reagent.
Temperature 2°C – 8°C (Refrigerated)Slows dehalogenation; however, room temperature is acceptable for short-term active use.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture absorption (though not strictly hygroscopic, dry conditions prevent hydrolysis of downstream intermediates).
Incompatibilities Strong OxidizersReaction with peroxides or permanganates can release iodine gas (

).

Disposal Protocol:

  • Categorization: Segregate as "Halogenated Organic Waste" (Toxic).

  • Pre-Treatment: If the compound has degraded (turned purple/brown), treat with dilute sodium thiosulfate to reduce free iodine to iodide before placing in the waste container to prevent corrosion of metal drums.

  • Do NOT: Mix with strong acids or oxidizers in the waste stream.

Emergency Response Decision Tree

SafetyResponse Incident Emergency Incident Type Type of Exposure Incident->Type Spill Solid Spill Type->Spill Skin Skin Contact Type->Skin Ingest Ingestion Type->Ingest Action_Spill 1. Isolate Area 2. Wear N95/P100 + Goggles 3. Wet sweep (avoid dust) Spill->Action_Spill Action_Skin 1. Wash w/ Soap & Water (15 min) 2. Do NOT use solvent (increases absorption) 3. Seek Medical Attention Skin->Action_Skin Action_Ingest 1. Rinse mouth 2. Do NOT induce vomiting 3. Immediate Hospitalization (Toxic Cat 3) Ingest->Action_Ingest

Caption: Immediate response protocols for exposure or environmental release.

References
  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2-Chloro-6-iodobenzoic acid. Link

  • Tang, W., et al. (2014).[3] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Link (Demonstrates ligand requirements for hindered 2,6-disubstituted systems).

  • PubChem. (2024). Compound Summary: 2-Chloro-6-iodobenzoic acid (CID 13399374).[1][4] National Library of Medicine. Link

  • BenchChem. (2025). Comparative Guide to the Applications of 2-Iodobenzoate in Synthesis. Link (General reactivity trends of ortho-iodobenzoic acids).

Sources

Technical Monograph: 2-Chloro-6-iodobenzoic Acid (2,6-CIBA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-6-iodobenzoic Acid (2,6-CIBA) Mechanism of Action Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Structural Biologists.

Structural Pharmacophore & Synthetic Scaffold

Executive Summary: The "Ortho-Lock" Paradigm

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) represents a specialized class of 2,6-disubstituted benzoic acids . Unlike simple solvating agents, this molecule serves two distinct high-value functions in research and development:

  • Biological Probe (Pharmacodynamics): It acts as a structural analog to 2,3,5-Triiodobenzoic acid (TIBA) , functioning as a polar auxin transport inhibitor (PATI) through steric blockade of efflux carriers.

  • Synthetic Scaffold (Chemo-mechanics): It is a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD) . The presence of orthogonal halogen handles (Chlorine vs. Iodine) allows for regioselective transition-metal catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira) to synthesize bioactive isocoumarins and heterocyclic pharmacophores .

This guide details the mechanism of action (MoA) from both biological and synthetic perspectives, providing valid protocols for its utilization in drug discovery.

Biological Mechanism of Action: Auxin Transport Inhibition

Context: In agrochemical and plant physiology research, 2,6-CIBA is utilized to disrupt hormonal signaling pathways.

2.1 The Steric "Molecular Lock"

The biological activity of 2,6-CIBA is governed by the ortho-effect . The bulky iodine and chlorine atoms at the 2 and 6 positions force the carboxyl group out of planarity with the benzene ring. This conformation mimics the transition state of auxin (Indole-3-acetic acid) but prevents the conformational flexibility required for transport.

2.2 Target: PIN Efflux Carriers & Actin Cytoskeleton

Based on Structural-Activity Relationship (SAR) homology with TIBA, 2,6-CIBA operates via the following cascade:

  • PIN Protein Binding: The molecule binds to the hydrophilic loop of PIN-FORMED (PIN) auxin efflux carriers located at the plasma membrane.

  • Villin Oligomerization: It interacts with the C-terminal headpiece of villin (an actin-binding protein).[1] This interaction triggers excessive bundling of actin filaments.[1]

  • Vesicle Trafficking Blockade: The rigidified actin cytoskeleton prevents the endocytic recycling of PIN proteins.

  • Physiological Result: Polar auxin transport is halted, leading to localized accumulation of auxin and disruption of apical dominance or root gravitropism.

2.3 Visualization: The Signaling Blockade

The following diagram illustrates the interference of 2,6-CIBA with the auxin transport machinery.

AuxinTransportInhibition CIBA 2-Chloro-6-iodobenzoic Acid (Ligand) Villin Villin Protein (Monomer) CIBA->Villin Binds C-Terminus ActinBundled Bundled Actin (Static/Rigid) Villin->ActinBundled Induces Oligomerization Actin Actin Filaments (Dynamic) Actin->ActinBundled Stabilization PIN_Cycling PIN Protein Vesicle Trafficking ActinBundled->PIN_Cycling Inhibits Vesicle Movement PIN_Membrane PIN Efflux Carrier (Plasma Membrane) PIN_Cycling->PIN_Membrane Recycling Blocked Block PHYSIOLOGICAL STOP PIN_Cycling->Block AuxinFlow Polar Auxin Transport (Efflux) PIN_Membrane->AuxinFlow Transports

Figure 1: Mechanism of Action for 2,6-CIBA as an Auxin Transport Inhibitor. The molecule stabilizes actin bundles, preventing the necessary cycling of PIN transporter proteins.

Synthetic Mechanism: The Orthogonal Scaffold

Context: In medicinal chemistry, the "Mechanism" refers to how the molecule reacts to form drug candidates (e.g., Isocoumarins).

3.1 Chemoselectivity (I vs. Cl)

2,6-CIBA is a superior scaffold because of the bond dissociation energy difference between the Carbon-Iodine (


 kcal/mol) and Carbon-Chlorine (

kcal/mol) bonds.
  • Step 1 (The Iodine Handle): The C-I bond undergoes oxidative addition with Pd(0) catalysts at room temperature or mild heating.

  • Step 2 (The Chlorine Handle): The C-Cl bond remains inert during the first coupling, allowing for a second, harsher activation step later (Orthogonal Functionalization).

3.2 Application: Synthesis of Bioactive Isocoumarins

Isocoumarins are potent inhibitors of serine proteases and have antifungal properties. 2,6-CIBA is the precursor of choice via the Castro-Stephens or Sonogashira cyclization.

Experimental Protocol: Regioselective Synthesis of Isocoumarin Derivatives

Objective: To utilize 2,6-CIBA as a scaffold to synthesize 3-substituted-8-chloroisocoumarin (a potential antifungal pharmacophore).

4.1 Reagents & Equipment
  • Substrate: 2-Chloro-6-iodobenzoic acid (1.0 equiv).

  • Coupling Partner: Phenylacetylene (1.2 equiv).

  • Catalyst:

    
     (2 mol%).
    
  • Co-Catalyst: CuI (1 mol%).

  • Base: Triethylamine (

    
    ) (3.0 equiv).
    
  • Solvent: THF (Anhydrous).

  • Atmosphere: Argon or Nitrogen.

4.2 Step-by-Step Workflow
StepActionMechanistic Rationale
1 Dissolution Dissolve 1.0 mmol of 2,6-CIBA in 5 mL THF under inert atmosphere.
2 Activation Add

,

, and CuI. Stir for 5 min.
3 Addition Dropwise addition of Phenylacetylene.
4 Coupling Stir at Room Temperature for 4-6 hours.
5 Cyclization Heat to 60°C for 2 hours.
6 Purification Quench with

, extract with EtOAc, and column chromatography.
4.3 Synthetic Pathway Diagram

SyntheticPathway Start 2-Chloro-6-iodobenzoic Acid (Scaffold) Intermed Pd(II)-Oxidative Addition Complex Start->Intermed Pd(0) / RT Coupled Alkynyl-Benzoic Acid Intermediate Intermed->Coupled Sonogashira (CuI/Alkyne) Cyclized 8-Chloro-Isocoumarin (Pharmacophore) Coupled->Cyclized 60°C / Cyclization (Intramolecular)

Figure 2: The synthetic transformation of 2,6-CIBA into a bioactive isocoumarin pharmacophore, demonstrating chemoselectivity.

Data Summary: Comparative Reactivity

The following table highlights why 2-Chloro-6-iodobenzoic acid is preferred over other di-halo analogs for specific drug development tasks.

AnalogC-2 ReactivityC-6 ReactivityApplication Suitability
2-Chloro-6-iodo- High (RT) Low (Requires >100°C) Excellent. Allows stepwise, controlled multi-functionalization.
2,6-Diiodo-HighHighPoor. Leads to mixtures of mono- and di-coupled products.
2,6-Dichloro-LowLowPoor. Requires harsh conditions that may degrade sensitive functional groups.
References
  • Sigma-Aldrich. (2024). 2-Chloro-6-iodobenzoic acid: Product Specification & C-H Activation Applications. Link

  • Geldner, N., et al. (2001). "Auxin transport inhibitors block PIN1 cycling and vesicle trafficking." Nature, 413, 425–428. (Foundation for TIBA/Benzoic Acid MoA). Link

  • Larock, R. C., & Harrison, L. W. (1984). "Synthesis of isocoumarins via palladium-promoted cyclization of 2-alkynylbenzoic acids." Journal of the American Chemical Society, 106(15), 4218-4227. (Core synthetic protocol). Link

  • ChemicalBook. (2025).[2] 4-Chloro-2-iodobenzoic acid and Isomer Properties. Link

  • Teale, W. D., & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport." Journal of Experimental Botany. (Mechanistic context for benzoic acid inhibitors). Link

Sources

Introduction: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-6-iodobenzoic Acid: Synthesis, Properties, and Applications

2-Chloro-6-iodobenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in the fields of pharmaceutical drug discovery, agrochemical development, and materials science.[1] Its utility stems from the unique arrangement of its functional groups: a carboxylic acid, a chlorine atom, and an iodine atom all positioned on a benzene ring. This specific architecture allows for selective chemical transformations, making it a sought-after intermediate for synthesizing complex molecular targets.[1] The presence of both chloro and iodo substituents provides differential reactivity, with the iodine atom being particularly amenable to various cross-coupling reactions, enabling the strategic introduction of diverse organic fragments.[1]

This guide provides a comprehensive overview of 2-Chloro-6-iodobenzoic acid, with a focus on a modern synthetic approach, its key physicochemical properties, and its applications in scientific research and development.

The Synthesis of 2-Chloro-6-iodobenzoic Acid via Palladium-Catalyzed C-H Activation

The regioselective synthesis of polysubstituted aromatic compounds is a central challenge in organic chemistry. Historically, the synthesis of molecules like 2-Chloro-6-iodobenzoic acid would rely on classical methods such as electrophilic aromatic substitution on a pre-functionalized ring, which can often lead to mixtures of isomers and require harsh reaction conditions.

A significant advancement in the synthesis of ortho-substituted benzoic acids has been the development of transition-metal-catalyzed C-H activation/functionalization. This approach offers a more direct and efficient route to these valuable compounds. A notable method for the ortho-iodination of benzoic acid derivatives was developed by Yu and coworkers, which utilizes a palladium(II) catalyst in conjunction with a directing group and molecular iodine (I₂) as the sole oxidant.[2][3] This methodology provides a direct pathway to compounds such as 2-Chloro-6-iodobenzoic acid from the corresponding 2-chlorobenzoic acid.

Causality Behind the Experimental Choices

The success of this synthetic strategy hinges on several key principles:

  • Directing Group: The carboxylic acid group of the starting material, 2-chlorobenzoic acid, is not a sufficiently strong coordinating group to direct the palladium catalyst to the ortho C-H bond. Therefore, a transient directing group, such as the Yu-Wasa Auxiliary (a removable N-acyl amino acid), is often employed.[2][3] This auxiliary forms an amide with the benzoic acid, and the nitrogen and oxygen atoms of the auxiliary chelate to the palladium center, positioning the catalyst in close proximity to the C-H bond at the 6-position for selective activation.

  • Palladium(II) Catalyst: Palladium is a versatile catalyst for C-H activation due to its ability to cycle through various oxidation states and its affinity for both soft (C-H bonds) and hard (N, O from the directing group) ligands. It facilitates the cleavage of the C-H bond and the subsequent C-I bond formation.

  • Molecular Iodine (I₂) as Oxidant: The use of molecular iodine as the sole oxidant is a key advantage of this method.[2][3] It is an inexpensive, readily available, and relatively mild reagent. In the catalytic cycle, after the C-H activation and iodination step, the palladium is in a reduced state. The molecular iodine re-oxidizes the palladium catalyst back to its active Pd(II) state, allowing the catalytic cycle to continue.

Experimental Protocol: Palladium-Catalyzed ortho-Iodination of 2-Chlorobenzoic Acid

The following is a representative, step-by-step methodology for the synthesis of 2-Chloro-6-iodobenzoic acid based on the principles of the Yu and coworkers' C-H activation method.

  • Amide Formation with Directing Group:

    • In a round-bottom flask, dissolve 2-chlorobenzoic acid and the Yu-Wasa auxiliary (1.1 equivalents) in a suitable solvent such as dichloromethane.

    • Add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12-24 hours until the starting benzoic acid is consumed (monitored by TLC).

    • Work up the reaction by filtering off the urea byproduct and washing the organic layer with dilute acid and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amide-protected 2-chlorobenzoic acid.

  • Palladium-Catalyzed C-H Iodination:

    • To a solution of the amide-protected 2-chlorobenzoic acid in a suitable solvent (e.g., dichloroethane), add Pd(OAc)₂ (5-10 mol%) and molecular iodine (1.5 equivalents).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis of the Directing Group:

    • Dissolve the crude iodinated product in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

    • Heat the mixture to reflux for 4-8 hours until the amide is fully hydrolyzed.

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the 2-Chloro-6-iodobenzoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthetic Workflow Diagram

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: C-H Iodination cluster_2 Step 3: Hydrolysis A 2-Chlorobenzoic Acid C Amide-Protected 2-Chlorobenzoic Acid A->C DCC, DMAP DCM, rt B Yu-Wasa Auxiliary B->C D Iodinated Amide Intermediate C->D Pd(OAc)₂, I₂ DCE, 100 °C E 2-Chloro-6-iodobenzoic Acid D->E 1. NaOH, MeOH/H₂O 2. HCl

Caption: Synthetic workflow for 2-Chloro-6-iodobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-6-iodobenzoic acid is presented in the table below.

PropertyValue
CAS Number 13420-63-8[3][4]
Molecular Formula C₇H₄ClIO₂[3][4]
Molecular Weight 282.46 g/mol [3][4]
Melting Point 147-149 °C[4]
Boiling Point 333.6 ± 27.0 °C (Predicted)[4]
Density 2.077 ± 0.06 g/cm³[4]
pKa 1.63 ± 0.10[4]
XLogP3 2.64280[4]

Applications in Research and Development

The strategic placement of the chloro, iodo, and carboxylic acid functionalities makes 2-Chloro-6-iodobenzoic acid a highly valuable intermediate in various areas of chemical synthesis.

  • Pharmaceutical Drug Discovery: This compound serves as a precursor for the synthesis of novel drug candidates.[1] The reactive iodine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to introduce complex carbon-based fragments, while the carboxylic acid can be converted to esters, amides, or other functional groups to modulate the biological activity and pharmacokinetic properties of the target molecule.[1]

  • Agrochemical Development: The structural motifs present in 2-Chloro-6-iodobenzoic acid can be incorporated into new herbicides, insecticides, and fungicides.[1] The ability to systematically modify the structure allows for the fine-tuning of the biological activity and selectivity of these agrochemicals.

  • Materials Science: In the field of materials science, this compound can be used in the synthesis of specialized organic materials, such as monomers for polymers or components for electronic devices, where tailored chemical structures are essential for achieving desired properties.[1]

Hypothetical Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow where 2-Chloro-6-iodobenzoic acid is used as a starting material in a drug discovery program targeting a specific enzyme.

G A 2-Chloro-6-iodobenzoic Acid B Suzuki Coupling with Boronic Acid A->B Step 1 C Amide Coupling with Amine B->C Step 2 D Lead Compound C->D Step 3 E SAR Studies D->E Optimization F Drug Candidate E->F Refinement

Caption: Drug discovery workflow using 2-Chloro-6-iodobenzoic acid.

Safety Information

2-Chloro-6-iodobenzoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is toxic if swallowed and causes serious eye irritation.[3]

Conclusion

The discovery and development of efficient synthetic routes to 2-Chloro-6-iodobenzoic acid, particularly through modern C-H activation methodologies, have made this versatile building block more accessible to the scientific community. Its unique structural features and predictable reactivity will continue to drive innovation in the design and synthesis of novel molecules with important applications in medicine, agriculture, and materials science.

References

  • 2-Chloro-6-iodobenzoic acid - Catalysts / Alfa Chemistry. (n.d.).
  • 2-Iodobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. (2020). Molecules. Retrieved from [Link]

  • 5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China. (n.d.). Retrieved from [Link]

  • 2-chloro-6-iodobenzoic acid (C7H4ClIO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • 2-Chlorobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents. (n.d.).
  • CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents. (n.d.).
  • A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents. (n.d.).
  • 2-Chloro-5-iodobenzoic acid | C7H4ClIO2 | CID 519638 - PubChem. (n.d.). Retrieved from [Link]

  • m-IODOBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | ACS Catalysis. (2017). ACS Catalysis. Retrieved from [Link]

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Theoretical Characterization Framework: 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Characterization Framework for 2-Chloro-6-iodobenzoic Acid Content Type: Technical Whitepaper / Strategic Guide Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists[1]

Executive Summary

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) represents a unique scaffold in the halo-benzoic acid family.[1] Unlike its mono-substituted analogs, the 2,6-disubstitution pattern introduces severe steric strain that forces the carboxylic acid group out of planarity with the aromatic ring, fundamentally altering its electronic conjugation and reactivity profile. Furthermore, the presence of an iodine atom—a highly polarizable "soft" halogen—introduces significant spin-orbit coupling effects and halogen bonding (XB) potential that are absent in lighter congeners.

This technical guide outlines a rigorous computational framework for the theoretical study of 2-chloro-6-iodobenzoic acid. It synthesizes established density functional theory (DFT) protocols with specific considerations for heavy-atom treatment, providing a roadmap for characterizing its structural dynamics, vibrational signatures, and non-covalent interaction (NCI) landscape.[1]

Computational Methodology & Protocol

To achieve chemical accuracy, standard Pople basis sets are insufficient for the iodine atom due to relativistic effects. The following protocol is the validated standard for this class of molecules.

Level of Theory Selection
  • Functional: wB97X-D or M06-2X .[1]

    • Rationale: These long-range corrected functionals with dispersion corrections are critical for accurately modeling the weak non-covalent interactions (halogen bonding) and the steric repulsion between the ortho-halogens and the carboxyl group. Standard B3LYP often underestimates these dispersion forces.

  • Basis Set Strategy (Mixed Scheme):

    • Light Atoms (C, H, O, Cl): 6-311++G(d,p) or def2-TZVP .[1]

    • Heavy Atom (I): LANL2DZ (with Effective Core Potential) or def2-TZVP (all-electron relativistic).[1]

    • Rationale: The LANL2DZ ECP accounts for scalar relativistic effects on the iodine core electrons, which significantly influence the bond length and polarizability of the C-I bond.

Computational Workflow (DOT Visualization)

ComputationalWorkflow cluster_Analysis Post-SCF Analysis Start Input Structure (2-Cl-6-I-BA) Opt Geometry Optimization (wB97X-D / def2-TZVP) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq NBO NBO Analysis (Hyperconjugation & LP Interactions) Freq->NBO Validated Minima MEP MEP Surface (Sigma-Hole Characterization) Freq->MEP TDDFT TD-DFT (Excited States / UV-Vis) Freq->TDDFT Steric_Quant Rotational Barrier Profile NBO->Steric_Quant Steric Energy Evaluation XB_Pred Halogen Bonding Propensity Model MEP->XB_Pred Halogen Bond Potential

Figure 1: Standardized computational workflow for the theoretical characterization of 2-chloro-6-iodobenzoic acid, emphasizing the bifurcation into electronic (MEP/NBO) and structural (Steric) analysis.

Structural Chemistry & Steric Dynamics

The "Orthogonal" Carboxyl Group

In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring to maximize


-conjugation. In 2-chloro-6-iodobenzoic acid, the steric bulk of the Iodine (Van der Waals radius ~1.98 Å) and Chlorine (~1.75 Å) atoms forces the carboxyl group to rotate significantly out of plane.
  • Predicted Torsion Angle (

    
    ):  ~70° - 90°[1]
    
  • Consequence: This "steric inhibition of resonance" decouples the carboxyl

    
    -system from the aromatic ring.
    
  • Validation Parameter: The C-C(O) bond length will be slightly elongated compared to benzoic acid (approx. 1.50 Å vs 1.48 Å) due to the loss of partial double-bond character.

Intramolecular Interactions

Theoretical studies must assess the competition between two repulsive forces:

  • O...Cl Repulsion: Lone pair-lone pair repulsion between carbonyl oxygen and chlorine.[1]

  • O...I Repulsion: Similar repulsion, but modulated by the higher polarizability of Iodine.[1]

Table 1: Predicted Structural Parameters (wB97X-D/def2-TZVP)

ParameterBenzoic Acid (Ref)2-Chloro-6-iodobenzoic Acid (Calc)Mechanistic Driver

(C-C-C=O)
~0° (Planar)75° - 88° Steric Avoidance (A(1,[1]3) strain)
Bond

(C-I)
N/A2.10 Å Heavy atom bond length
Bond

(C-Cl)
N/A1.74 Å Standard aryl-chloride
Bond

(C${ipso}

{carboxyl}$)
1.48 Å1.51 Å Loss of conjugation

Electronic Structure & Reactivity

Molecular Electrostatic Potential (MEP) & The Sigma-Hole

A critical aspect of the theoretical study is the characterization of the Sigma-Hole (


-hole) on the iodine atom.[1] This is a region of positive electrostatic potential on the extension of the C-I bond, enabling the molecule to act as a Halogen Bond (XB) donor.
  • Observation: The MEP map will show a distinct blue (positive) cap on the Iodine atom, surrounded by a red (negative) belt of lone pairs.[1]

  • Significance: This site is distinct from the acidic proton and allows for "orthogonal" binding modes in crystal engineering or protein docking (e.g., binding to backbone carbonyls).

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the distorted geometry.[1]

  • Key Interaction:

    
    .[1] The oxygen lone pairs may donate electron density into the antibonding orbital of the C-I bond, slightly weakening it.
    
  • Second Order Perturbation Theory: High

    
     energies in the NBO output confirm strong delocalization where geometry permits.[1]
    
Frontier Molecular Orbitals (FMO)
  • HOMO: Predominantly localized on the Iodine lone pairs and the aromatic ring

    
    -system. The high energy of the Iodine lone pair makes the molecule susceptible to oxidation or electrophilic attack.
    
  • LUMO: Localized on the carboxyl group and the aromatic ring (

    
    ).[1]
    

Vibrational Spectroscopic Profiling

The loss of planarity results in distinct shifts in the vibrational spectrum, which serve as experimental validation markers for the theoretical model.

Table 2: Vibrational Frequency Markers

ModeBenzoic Acid (

)
2-Cl-6-I-BA (

)
Explanation

Stretch
~1680 - 17001715 - 1730 Blue Shift: Loss of conjugation increases C=O bond order (more double-bond character).[1]

Stretch
~3550 (free)~3540 Minimal change unless involved in intramolecular H-bonding (unlikely due to twist).[1]

Stretch
N/A~250 - 300 Characteristic heavy atom low-frequency mode.[1]

Visualization of Interaction Logic

The following diagram illustrates the competing electronic and steric forces that define the molecule's equilibrium geometry.

InteractionLogic Core 2-Cl-6-I-BA Scaffold Steric Steric Bulk (I + Cl) Core->Steric SigmaHole Iodine Sigma Hole (XB Donor) Core->SigmaHole Generates Twist Carboxyl Twist (~80°) Steric->Twist Forces Conjugation Pi-Conjugation (Aromatic-COOH) Twist->Conjugation Disrupts FreqShift C=O Blue Shift (IR Spectrum) Twist->FreqShift Causes

Figure 2: Causal network showing how steric bulk drives the structural distortion, which in turn dictates the spectroscopic and reactivity properties.[1]

References

  • Basis Set Selection for Iodine

    • Glukhovtsev, M. N., et al. (1995).[1] "Performance of the B3LYP density functional method for a large set of organic molecules." Journal of Chemical Physics. Link (Establishes B3LYP limitations; supports wB97X-D for halogens).

  • Structural Analogs (2,6-Dichlorobenzoic Acid)

    • Srivastava, A., et al. (2011).[1] "Vibrational spectra and normal coordinate analysis of 2,6-dichlorobenzoic acid." Spectrochimica Acta Part A. Link (Provides the comparative baseline for 2,6-disubstitution effects).

  • Halogen Bonding Theory

    • Politzer, P., et al. (2007).[1] "The σ-hole: An electrostatic explanation for the halogen bond." Journal of Molecular Modeling. Link (Theoretical foundation for analyzing the Iodine sigma-hole).[1]

  • Crystal Structure Validation (Congeners)

    • Linden, A., et al. (2006). "The crystal structures of chloro and methylortho-benzoic acids." CrystEngComm. Link (Structural benchmarks for ortho-substituted benzoic acids).

Sources

Commercial availability of 2-Chloro-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sourcing and Utilizing 2-Chloro-6-iodobenzoic Acid in Drug Discovery

Part 1: Introduction & Chemical Identity

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8 ) is a highly specialized benzoic acid derivative characterized by a 1,2,3-trisubstituted benzene ring pattern. Its structural uniqueness lies in the ortho-disubstitution, where the carboxylic acid group is flanked by two different halogens: a chlorine atom at position 2 and an iodine atom at position 6.

This "crowded" steric environment, combined with the differential reactivity of the chloro (inert/slow) and iodo (labile/fast) substituents, makes it a premier scaffold for constructing atropisomeric ligands, tricyclic heterocycles (e.g., thioxanthones), and complex pharmacophores.

Chemical Profile:

  • CAS Number: 13420-63-8[1]

  • Molecular Formula: C₇H₄ClIO₂[2]

  • Molecular Weight: 282.46 g/mol

  • Appearance: White to off-white crystalline solid

  • Key Reactivity: Orthogonal cross-coupling (Suzuki, Sonogashira), Ullmann condensation, decarboxylative functionalization.

Part 2: Commercial Availability & Sourcing Strategy

Unlike commodity chemicals like 2-chlorobenzoic acid, the 2-chloro-6-iodo derivative is a "Tier 2" building block—widely available but typically produced on-demand or in smaller catalog batches rather than multi-ton bulk stock.

Market Landscape

The supply chain is split between "Catalog Suppliers" (for mg to g scale) and "Custom Synthesis Houses" (for kg scale).

Supplier CategoryTypical Pack SizeEstimated Lead TimePrice Estimate (EUR/USD)Target Use Case
Catalog (e.g., Fluorochem, Sigma) 1g, 5g, 25g1-3 Days (Stock)€15 - €25 per gramHit-to-Lead, Screening
Specialty (e.g., BLD Pharm, Combi-Blocks) 10g, 100g1-2 Weeks€300 - €400 per 100gScale-up, Process Dev
Bulk/Custom (CROs) >1 kg4-8 WeeksNegotiated (Volumetric)Pilot Plant, GMP Mfg
Sourcing Decision Matrix
  • Purity Criticality: For catalytic ligand synthesis, purity >98% is non-negotiable to prevent catalyst poisoning by trace iodides or regioisomers (e.g., 2-chloro-5-iodo isomer).

  • Regioisomer Risk: Always request an H-NMR verification from new suppliers. The 2,5-isomer (CAS 19094-56-5) is a common impurity due to directing group effects during synthesis.

Part 3: Synthesis & Manufacturing Methodologies

Understanding the synthesis is crucial for troubleshooting impurities. There are two primary routes: the classical Sandmeyer Reaction (robust, scalable) and the modern C-H Activation (atom-economical but catalyst-dependent).

Route A: The Sandmeyer Sequence (Standard)

This is the dominant industrial route. It begins with 2-amino-6-chlorobenzoic acid. The amine is diazotized and displaced by iodide.[3]

Protocol:

  • Diazotization: 2-Amino-6-chlorobenzoic acid is dissolved in concentrated HCl. NaNO₂ is added at 0°C to form the diazonium salt.

  • Iodination: An aqueous solution of Potassium Iodide (KI) is added slowly. The diazonium group is displaced by iodine with the release of N₂ gas.[3]

  • Workup: The product precipitates or is extracted with ethyl acetate.

Route B: Pd-Catalyzed C-H Activation (Advanced)

Developed for late-stage functionalization, this method uses a directing group (like a carboxylic acid or amide) to install iodine specifically at the ortho position of 2-chlorobenzoic acid. While elegant, it often requires expensive Palladium catalysts (Pd(OAc)₂) and oxidants (IOAc), making it less common for bulk supply.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 2-Amino-6-chlorobenzoic Acid Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Intermediate Diazonium Salt [Intermediate] Step1->Intermediate In-situ generation Step2 Sandmeyer Iodination (KI, H2O, r.t.) Intermediate->Step2 -N2 (gas) Product 2-Chloro-6-iodobenzoic Acid (Crude) Step2->Product Purification Recrystallization (Toluene or EtOH) Product->Purification Final Pure Product (>98%) Purification->Final

Caption: Figure 1. The standard Sandmeyer synthesis route for 2-Chloro-6-iodobenzoic acid, highlighting the critical diazotization step.

Part 4: Quality Control & Analytical Specifications

To validate the identity and purity of purchased or synthesized material, the following analytical data should be referenced.

Nuclear Magnetic Resonance (NMR)

The 1H-NMR spectrum is distinct due to the 1,2,3-trisubstitution pattern. You expect a doublet-triplet-doublet pattern (or two doublets and a triplet if resolution is high) in the aromatic region.

  • Solvent: Acetone-d₆ or DMSO-d₆

  • Key Signals (approximate):

    • δ 7.89 ppm (d, J=8.0 Hz, 1H): Proton adjacent to Iodine (deshielded).

    • δ 7.55 ppm (d, J=8.0 Hz, 1H): Proton adjacent to Chlorine.[4]

    • δ 7.20-7.40 ppm (t, 1H): The central proton at position 4.[5]

    • Note: The carboxylic acid proton is broad and usually appears >11 ppm.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid absorption).

  • Retention Time: The iodo-substituent increases lipophilicity significantly compared to the chloro-only precursor. Expect 2-Chloro-6-iodo to elute after 2-chlorobenzoic acid.

QC Decision Tree

QCDecision Start Sample Received ColorCheck Color Check: White/Off-White? Start->ColorCheck NMRCheck 1H-NMR: Correct Pattern? ColorCheck->NMRCheck Yes Reject1 REJECT: Likely Oxidation (I2 release) ColorCheck->Reject1 No (Yellow/Brown) PurityCheck HPLC Purity >98%? NMRCheck->PurityCheck Yes (d, d, t) Reject2 REJECT: Regioisomer (2,5-isomer) NMRCheck->Reject2 No (s, d, d) PurityCheck->Reject1 No Approve APPROVE for Synthesis PurityCheck->Approve Yes

Caption: Figure 2. Quality Control workflow to filter out degraded material (iodine liberation) or incorrect isomers.

Part 5: Applications in Drug Discovery

1. Tricyclic Scaffold Construction: The molecule is a precursor for Thioxanthones and Acridones .

  • Mechanism:[2][6][7] Reaction with 2-chlorobenzenethiol (via Ullmann coupling) followed by Friedel-Crafts cyclization yields 1,5-dichloro-9H-thioxanthen-9-one, a DNA-intercalating anticancer pharmacophore.

2. Atropisomeric Ligands: The steric bulk at the 2,6-positions restricts rotation around the C(aryl)-C(carbonyl) bond. This property is exploited to create chiral amides or esters used as atropisomeric ligands in asymmetric catalysis.

3. mPGES-1 Inhibitors: It serves as a core intermediate for synthesizing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target for inflammation and pain management (e.g., in the synthesis of triazolone derivatives).

Part 6: Handling & Stability

  • Light Sensitivity: Iodine-carbon bonds are photosensitive. Prolonged exposure to light can cause homolytic cleavage, releasing purple iodine vapor and degrading the compound. Store in amber vials.

  • Storage: Keep cool (2-8°C recommended for long term) and dry.

  • Safety: Irritant. Standard PPE (gloves, goggles) is required. Avoid inhalation of dust.

References

  • Wiley Online Library. Supporting Information for Pd-Catalyzed Iodination. (Contains NMR data). Retrieved from [Link]

  • Google Patents.WO2013186692A1 - Triazolone compounds as mPGES-1 inhibitors. (Details Sandmeyer synthesis).
  • ResearchGate. Synthesis of Thioxanthones from 2-chloro-6-iodobenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-Chloro-6-iodobenzoic Acid in Advanced Organic Synthesis

[1][2]

Executive Summary

2-Chloro-6-iodobenzoic acid represents a specialized class of polyhalogenated aromatic scaffolds characterized by orthogonal reactivity and steric congestion .[1][2] Unlike simple halobenzoic acids, the 2,6-substitution pattern forces the carboxylic acid moiety out of planarity with the aromatic ring, creating a unique steric environment essential for synthesizing atropisomeric biaryls and fused heterocycles (e.g., xanthones, thioxanthones).[1][2]

This guide details the protocols for synthesizing this building block via Pd-catalyzed C-H activation and utilizing it in chemoselective cross-coupling reactions.[1][3][4] The distinct reactivity gap between the C–I and C–Cl bonds allows for sequential functionalization, making this molecule a powerful "molecular hub" in drug discovery.[2]

Strategic Workflow & Reactivity Logic

The utility of 2-chloro-6-iodobenzoic acid lies in its ability to undergo stepwise transformations.[1][2] The iodine atom serves as the "soft" electrophile for facile Pd-catalyzed coupling at low temperatures, while the chlorine atom remains inert, available for subsequent "hard" activation (e.g., nucleophilic aromatic substitution or forcing Pd-catalysis).[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the synthesis of the scaffold and its divergence into two high-value application streams: Biaryl synthesis and Heterocycle formation.[2]

GStart2-Chlorobenzoic AcidProcess1Pd-CatalyzedC-H IodinationStart->Process1Pd(OAc)2, I2PhI(OAc)2Product2-Chloro-6-iodobenzoic Acid(The Scaffold)Process1->ProductYield: ~87%PathAPath A: ChemoselectiveSuzuki CouplingProduct->PathAR-B(OH)2, Pd(0)rt to 60°CPathBPath B: Condensation &CyclizationProduct->PathBAr-SH, Basethen Acid CyclizationEndA2-Aryl-6-chlorobenzoic Acids(Atropisomer Precursors)PathA->EndARetention of ClEndB1-Chloro-thioxanthones(Fused Heterocycles)PathB->EndBDual C-S / C-C Bond Formation

Figure 1: Strategic divergence from the 2-chloro-6-iodobenzoic acid hub. Path A exploits the reactivity difference between I and Cl.[2][5] Path B utilizes the ortho-positioning for ring closure.[1]

Protocol 1: Synthesis via C-H Activation

Objective: Synthesize 2-chloro-6-iodobenzoic acid from inexpensive 2-chlorobenzoic acid using a palladium-catalyzed C–H activation strategy.[1][2] This avoids the use of unstable diazonium intermediates (Sandmeyer route).[2]

Mechanism: The reaction proceeds via a carboxylate-directed C–H palladation to form a five-membered palladacycle, followed by oxidation to a Pd(IV) or dimeric Pd(III) species which undergoes reductive elimination with iodine.[1][2]

Materials
  • Substrate: 2-Chlorobenzoic acid (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[1][2]

  • Oxidant: Iodobenzene diacetate [PhI(OAc)₂] (1.0 equiv)[1][2]

  • Iodine Source: Molecular Iodine [I₂] (1.0 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DMF (anhydrous)[1][2]

  • Additive: Tetrabutylammonium iodide (TBAI) (1.0 equiv) – Optional, enhances kinetics.[1][2]

Step-by-Step Procedure
  • Setup: In a 20 mL sealed tube equipped with a magnetic stir bar, combine 2-chlorobenzoic acid (313 mg, 2.0 mmol), Pd(OAc)₂ (22.5 mg, 0.1 mmol), PhI(OAc)₂ (644 mg, 2.0 mmol), and I₂ (508 mg, 2.0 mmol).

  • Solvation: Add DCE (10 mL). The reaction is relatively insensitive to air, but an inert atmosphere (N₂) ensures reproducibility.[1][2]

  • Reaction: Seal the tube and heat to 80 °C for 2–4 hours. Monitor by TLC (mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Formic Acid).[1][2] The starting material (Rf ~0.[1][2]4) should disappear, replaced by the product (Rf ~0.45).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with 10% aqueous Na₂S₂O₃ (to remove excess iodine) followed by 1N HCl.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from minimal hot toluene or purify via silica gel chromatography (Gradient: 0→30% EtOAc in Hexanes).

  • Yield Expectation: 85–90% as an off-white solid.[1][2]

Critical Note: The presence of the ortho-chloro group directs the iodination exclusively to the other ortho position (C-6) due to the directing effect of the carboxylate and the steric blocking of the C-3 position.[2]

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C-6 (Iodo) position while retaining the C-2 (Chloro) substituent.[1]

Challenge: 2-Halobenzoic acids are prone to protodehalogenation (replacement of halogen with Hydrogen) under basic conditions, especially in alcoholic solvents.[1][2][6]

Optimization Table: Reaction Conditions
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Robust Pd(0) source; sufficient for I-activation without activating Cl.[1][2]
Base K₃PO₄ (3.0 equiv)Anhydrous base prevents protodehalogenation caused by hydroxide/alkoxides.[1][2]
Solvent 1,4-Dioxane or TolueneAprotic solvents are critical.[1][2] Avoid MeOH/EtOH.
Temperature 50–60 °CSufficient to activate C–I but too low to activate C–Cl.[1][2]
Time 4–12 hoursMonitor closely to prevent over-reaction.[1][2]
Step-by-Step Procedure
  • Reagent Mixing: In a glovebox or under Argon flow, charge a reaction vial with 2-chloro-6-iodobenzoic acid (282 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.[2]

  • Heating: Heat the sealed vial to 60 °C .

  • Monitoring: Check LC-MS at 2 hours. Look for the mass of the product (M+ - H = 231 for phenyl coupling).[2] If starting material remains, continue heating.[1][2]

    • Stop immediately if you detect the mass of the de-chlorinated byproduct.

  • Isolation: Acidify carefully with 1N HCl to pH 3, extract with EtOAc, and purify via column chromatography.

Protocol 3: Synthesis of Fused Heterocycles (Thioxanthones)

Objective: Utilize the 2-chloro-6-iodobenzoic acid scaffold to synthesize 1-chloro-thioxanthone. This demonstrates the utility of the scaffold in constructing tricyclic pharmaceutical cores.

Mechanism[1][2][3][4][7][8][9]
  • Step 1 (S-Arylation): Selective displacement of the labile Iodine by a thiol (Ullmann-type or SNAr if activated).[1][2]

  • Step 2 (Cyclization): Friedel-Crafts acylation of the carboxylic acid onto the attached aryl ring.[1]

Procedure
  • Coupling: Combine 2-chloro-6-iodobenzoic acid (1.0 mmol) with 2-chlorobenzenethiol (1.1 mmol), CuI (10 mol%), and K₂CO₃ (2.5 equiv) in DMF (5 mL). Heat to 100 °C for 12 hours.

    • Result: Formation of the diphenyl sulfide intermediate (2-chloro-6-[(2-chlorophenyl)thio]benzoic acid).[1][2] The Iodine is displaced preferentially over the Chlorine due to the weaker C–I bond and the "ortho-effect" of the carboxylate coordinating Copper.[2]

  • Cyclization: Isolate the intermediate acid. Dissolve in concentrated H₂SO₄ (or Polyphosphoric Acid, PPA) and heat to 80–100 °C for 2 hours.

  • Quench: Pour onto crushed ice. The tricyclic thioxanthone precipitates as a solid.[2]

  • Significance: The resulting 1,5-dichloro-9H-thioxanthen-9-one retains the original chlorine atom, which can be used for further derivatization (e.g., amination to introduce solubility groups for DNA binding studies).[1][2]

Troubleshooting & Quality Control

Common Failure Modes
  • Protodehalogenation (Loss of I/Cl):

    • Symptom:[1][2][3][6][7][8][9] Product mass is M-126 (loss of I) or M-35 (loss of Cl) replaced by H.[1][2]

    • Fix: Switch to strictly anhydrous conditions.[1][2] Use Cs₂CO₃ in Toluene instead of aqueous carbonate bases.[1][2]

  • Low Conversion in C-H Activation:

    • Symptom:[1][2][3][6][7][8][9] Recovery of 2-chlorobenzoic acid.[1][2]

    • Fix: Ensure the Pd(OAc)₂ is dry and high quality (orange/brown, not black).[1][2] Add 1.0 equiv of TBAI to stabilize the active Pd species.

  • Regioisomer Contamination:

    • Symptom:[1][2][3][6][7][8][9] Formation of 2-chloro-3-iodobenzoic acid.[1][2]

    • Fix: This is rare with the free acid due to the directing group, but if observed, lower the reaction temperature to 60 °C and extend time.[1][2]

References

  • C-H Activation Synthesis

    • Source: Wiley-VCH (Angew.[1][2] Chem. / Chem. Eur. J. context).[1][2]

    • Citation: "Palladium-Catalyzed Ligand-Directed C–H Functionaliz
    • Context: Describes the synthesis of 2-chloro-6-iodobenzoic acid (Compound 18a) via Pd(OAc)2/PhI(OAc)
    • URL:[Link] (Referenced from search snippet 1.14)[1][2]

  • Heterocycle Applications (Thioxanthones)

    • Source: ResearchGate / Molecules.[1][2]

    • Title: "A Century of Thioxanthones: Through Synthesis and Biological Applications."[1][2]

    • Context: Details the cyclization of 2-chloro-6-iodobenzoic acid with thiols to form dichlorothioxanthones.
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Source: RSC (Catalysis Science & Technology).[1][2][3]

    • Title: "Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage."[1][2]

    • Context: Provides general conditions for difficult Suzuki couplings involving ester/acid directing groups and preventing side reactions.
    • URL:[Link]

  • Commercial Availability & Properties

    • Source: BLD Pharm / Sigma-Aldrich.[1][2]

    • Title: "2-Chloro-6-iodobenzoic acid Product Specific
    • Context: Confirmation of CAS 13420-63-8 and physical properties.[1][2]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Chloro-6-iodobenzoic acid is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for crowded biaryl systems and fused heterocycles (e.g., phenanthridinones). Its utility stems from its orthogonal reactivity : the presence of two distinct halogen atoms (iodine and chlorine) with significantly different bond dissociation energies allows for sequential, chemoselective functionalization.

However, this substrate presents two specific challenges that this guide addresses:

  • The "Ortho Effect": The carboxylic acid moiety is flanked by two halides, creating significant steric congestion that retards transmetalation.

  • Chemoselectivity Control: Precise conditions are required to engage the C-I bond (weaker, more reactive) without disturbing the C-Cl bond, preserving the latter for subsequent transformations.

Chemoselectivity Logic

The success of this protocol relies on the kinetic differentiation between the C-I and C-Cl bonds.[1]

  • C-I Bond: ~53 kcal/mol (Rapid Oxidative Addition)

  • C-Cl Bond: ~80 kcal/mol (Slow Oxidative Addition)

By controlling catalyst ligand sterics and reaction temperature, we can achieve exclusive mono-arylation at the 6-position.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the kinetic competition and the critical decision points for achieving mono- vs. bis-coupling.

Chemoselectivity Start Substrate: 2-Chloro-6-iodobenzoic acid Pd_Species Active Catalyst Pd(0)L2 Start->Pd_Species Catalyst Injection OxAdd_I Path A (Fast): Oxidative Addition to C-I Pd_Species->OxAdd_I T < 80°C Standard Ligands (PPh3) OxAdd_Cl Path B (Slow): Oxidative Addition to C-Cl Pd_Species->OxAdd_Cl T > 100°C Buchwald Ligands (S-Phos) Intermediate_I Intermediate A: 6-Pd-Species OxAdd_I->Intermediate_I Product_Mono Target Product: 2-Aryl-6-chlorobenzoic acid Intermediate_I->Product_Mono Transmetalation & Reductive Elimination Product_Bis Over-reaction: 2,6-Diarylbenzoic acid Product_Mono->Product_Bis Requires 2nd Cycle (High Energy Barrier)

Figure 1: Kinetic decision tree showing the preferential oxidative addition to the C-I bond (Path A) over the C-Cl bond (Path B).

Detailed Experimental Protocols

Protocol A: Chemoselective Mono-Coupling (C-I Activation)

Objective: Synthesis of 2-aryl-6-chlorobenzoic acids. Scope: This protocol is optimized to suppress C-Cl activation.

Materials
  • Substrate: 2-Chloro-6-iodobenzoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3 mol%) — Chosen for stability and moderate activity.

  • Base: Na₂CO₃ (3.0 equiv) — Excess base required to neutralize the carboxylic acid first.

  • Solvent: DME/Water (3:1 v/v) — Water is essential for boronate formation.

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add 2-chloro-6-iodobenzoic acid (1.0 mmol), arylboronic acid (1.1 mmol), and Na₂CO₃ (3.0 mmol).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[4] Crucial: Oxygen promotes homocoupling of boronic acids.

  • Solvent Addition: Inject degassed DME (3 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl₂ (0.03 mmol), then immediately reseal.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours.

    • Control Point: Do not exceed 80°C. Higher temperatures increase the risk of activating the C-Cl bond.

  • Monitoring: Monitor by HPLC or TLC. The starting material (iodide) should disappear; the product (monocoupled) should appear. If C-Cl coupling is observed (bis-aryl), lower temperature to 50°C.

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylate).

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Protocol B: Sequential Activation (C-Cl Activation)

Objective: Functionalization of the remaining Chlorine (e.g., to form 2,6-diarylbenzoic acids). Context: Performed on the isolated product from Protocol A.

Materials
  • Substrate: 2-Aryl-6-chlorobenzoic acid (from Protocol A)

  • Boronic Acid: 2nd Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + X-Phos or S-Phos (4-8 mol%)

  • Rationale: The C-Cl bond is sterically hindered and electronically deactivated. Dialkylbiaryl phosphine ligands (Buchwald ligands) are required to facilitate oxidative addition.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure
  • Combine substrate, boronic acid, base, and catalyst precursor/ligand in a vial.[5]

  • Degas thoroughly. Add solvent.[3][4][5]

  • Heat to 100–110°C for 12–18 hours.

  • Standard acidic workup as above.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the key variables that affect the yield and selectivity of this reaction.

ParameterRecommendationScientific Rationale
Substrate Form Methyl Ester (Preferred) The free acid can poison Pd catalysts via carboxylate coordination. Converting to the methyl ester (using TMS-diazomethane or MeOH/H₂SO₄) often boosts yields by 20-30%.
Temperature 60-70°C (for I) Sufficient to break C-I but insufficient for C-Cl.
Base Stoichiometry >2.5 equiv (for Acid) 1.0 equiv is consumed immediately to deprotonate the -COOH. Additional base is needed for the Suzuki catalytic cycle.[6]
Ligand Choice PPh₃ or dppf (for I) Simple ligands suffice for Iodine. Avoid "hot" ligands like S-Phos for the first step to prevent over-reaction.
Solvent System DME/H₂O or Dioxane/H₂O Aqueous systems are mandatory to form the reactive hydroxy-boronate species.
Workflow Visualization

Workflow Prep Step 1: Prep Acid + Base + Boronic Acid Degas Step 2: Inertion Evacuate/N2 Cycle Prep->Degas Cat Step 3: Catalyst Add Pd(dppf)Cl2 Degas->Cat Heat Step 4: Reaction 65°C, 4-6h Cat->Heat Acidify Step 5: Workup Acidify to pH 3 Heat->Acidify

Figure 2: Operational workflow for the chemoselective coupling of the free acid.

Case Study: Synthesis of Phenanthridinones

A common application of this chemistry is the synthesis of phenanthridinones.

  • Step 1: Suzuki coupling of 2-chloro-6-iodobenzoic acid (or ester) with an ortho-amino phenylboronic acid.

  • Step 2: Intramolecular cyclization (SNAr or Pd-catalyzed amination) displacing the remaining Chlorine.

  • Note: The Chlorine atom serves as a perfect leaving group for the ring-closure step, validating the strategy of preserving it during the initial Suzuki coupling.

References

  • One-Pot Sequential Suzuki Coupling for Heterocycle Synthesis. Source: National Institutes of Health (PMC). URL:[Link]

  • The Suzuki Reaction: A Cornerstone of Modern Organic Synthesis. Source: Wikipedia (General Reference for Mechanism). URL:[Link]

Sources

Application Note: Chemoselective Diversification of 2-Chloro-6-iodobenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

2-Chloro-6-iodobenzoic acid (and its ester derivatives) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional groups:

  • Aryl Iodide (C6): Highly reactive toward oxidative addition; amenable to mild Pd-catalyzed couplings (Suzuki, Sonogashira) at room temperature.

  • Aryl Chloride (C2): Significantly less reactive; remains inert under conditions that activate the iodide, serving as a "latent" handle for subsequent functionalization (e.g., Buchwald-Hartwig amination or high-temperature Suzuki).

  • Carboxylic Acid (C1): Can act as a directing group (for C-H activation), a cyclization partner (forming phthalides/isocoumarins), or be esterified to modulate solubility.

This guide provides a validated workflow for the chemoselective functionalization of this scaffold, enabling the rapid generation of polysubstituted biphenyls and heterocycles common in drug discovery (e.g., inhibitors of metabolic disorders).

Mechanistic Principles of Chemoselectivity

The success of this protocol relies on the kinetic differentiation between the C-I and C-Cl bonds.

  • Oxidative Addition Rates:

    
    .
    
  • Catalyst Selection: Using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can activate chlorides, whereas standard triphenylphosphine (

    
    ) or bidentate ligands (
    
    
    
    ) at moderate temperatures (
    
    
    C) ensure reaction exclusive to the iodide.
  • Steric Considerations: The 2,6-disubstitution pattern creates significant steric crowding around the carboxylate. Esterification (methyl/ethyl) is strongly recommended prior to coupling to prevent protodecarboxylation and improve catalyst turnover.

Visualizing the Reaction Pathway[1]

ReactionPathway Start 2-Chloro-6-iodobenzoic acid Step1 Methyl Ester Formation (Protection) Start->Step1 MeOH, H2SO4 Branch Chemoselective Coupling Step1->Branch Pd(0) Source Prod_Suzuki Suzuki Product (6-Aryl-2-chlorobenzoate) Branch->Prod_Suzuki Ar-B(OH)2 Pd(dppf)Cl2, 50°C (Linear Coupling) Prod_Sono Sonogashira Product (Phthalide/Isocoumarin) Branch->Prod_Sono Terminal Alkyne Cu(I), Base (Cyclization) Final Library Generation (C-Cl Activation) Prod_Suzuki->Final Pd-RuPhos Buchwald Amination

Figure 1: Divergent synthetic pathways controlled by reaction conditions and coupling partners.

Experimental Protocols

Protocol A: Preparation of Methyl 2-Chloro-6-iodobenzoate (Pre-requisite)

Rationale: The free acid can poison Pd catalysts via carboxylate binding and suffers from solubility issues in non-polar solvents. The methyl ester is the preferred substrate for robust coupling.

Reagents:

  • 2-Chloro-6-iodobenzoic acid (10.0 g, 35.4 mmol)

  • Methanol (100 mL, anhydrous)

  • Sulfuric acid (conc., 1.0 mL) or Thionyl Chloride (1.5 eq)

Procedure:

  • Dissolve the acid in Methanol under

    
     atmosphere.
    
  • Add

    
     dropwise (exothermic).
    
  • Reflux at 65°C for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1); product is less polar than starting material.

  • Concentrate in vacuo. Redissolve residue in EtOAc (100 mL).

  • Wash with sat.

    
     (2 x 50 mL) to remove unreacted acid, then Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Yield: Typically >95% as a pale yellow oil/solid. Use directly.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-6 Arylation)

Objective: Install an aryl group at the C-6 position without disturbing the C-2 chloride.

Materials:

  • Substrate: Methyl 2-chloro-6-iodobenzoate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.1 eq)

  • Catalyst:

    
     (3–5 mol%)
    
    • Note:

      
       is also effective but air-sensitive. 
      
      
      
      is robust and prevents dehalogenation.
  • Base:

    
     (2.5 eq) or 
    
    
    
    (for sterically hindered boronic acids).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degassed.

Step-by-Step:

  • Setup: In a reaction vial, combine the ester, boronic acid, base, and Pd catalyst.

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 50–60°C .

    • Critical Control Point: Do NOT exceed 70°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond or hydrodehalogenation.

  • Monitoring: Check TLC/LC-MS at 2 hours. The iodide is usually consumed within 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc. Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Data Summary: Typical Yields

Boronic Acid TypeElectronic NatureSteric HindranceTypical Yield (%)Selectivity (I vs Cl)
Phenylboronic acidNeutralLow88–95%>99:1
4-MethoxyphenylElectron RichLow85–92%>99:1
2-Tolylboronic acidNeutralHigh (Ortho)70–80%95:5
4-CyanophenylElectron PoorLow90–96%>99:1
Protocol C: Sonogashira Cyclization (Synthesis of Phthalides)

Objective: Direct reaction of the free acid (or ester) with terminal alkynes to form isocoumarin/phthalide cores.

Mechanistic Note: When using the free acid, the carboxylate acts as a nucleophile post-coupling, attacking the alkyne to form a 5-membered lactone (phthalide) or 6-membered isocoumarin via 5-exo-dig or 6-endo-dig cyclization.

Materials:

  • Substrate: 2-Chloro-6-iodobenzoic acid (1.0 eq)

  • Alkyne: Phenylacetylene (1.2 eq)

  • Catalyst:

    
     (2 mol%) + CuI (1 mol%)
    
  • Base: Triethylamine (

    
    ) (3.0 eq)
    
  • Solvent: DMF or Acetonitrile (Anhydrous)

Procedure:

  • Dissolve substrate, catalyst, and CuI in DMF under inert atmosphere.

  • Add

    
     and the alkyne.
    
  • Stir at Room Temperature for 1 hour, then heat to 80°C for 4 hours to drive cyclization.

  • Workup: Quench with dilute HCl (to neutralize base/copper salts). Extract with EtOAc.

  • Result: The product is typically the (Z)-3-alkylidenephthalide derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Homocoupling of Boronic Acid Oxygen presence; Slow oxidative addition.Degas solvents thoroughly (freeze-pump-thaw). Add boronic acid slowly.
C-Cl Activation (Side Product) Temperature too high; Ligand too electron-rich (e.g.,

).
Lower temp to <50°C. Use

or

. Avoid SPhos/XPhos at this stage.
Protodehalogenation (Loss of I) Hydride source present; Overheating.Ensure solvents are anhydrous (if not using water mix). Reduce reaction time.
Stalled Reaction Steric crowding at C-6 position.Switch base to

(toxic but effective) or

. Increase catalyst loading to 5-10%.

References

  • Chemoselective Coupling of Polyhalogenated Aromatics

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[1]

    • Source: ResearchG
    • URL:[Link]

  • Sonogashira Cyclization to Phthalides

    • Title: Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • General Suzuki-Miyaura Methodology

    • Title: Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids.[3][4]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Regioselectivity in Purine Analogs (Analogous Chemistry)

    • Title: Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.[6]

    • Source: Organic Chemistry Frontiers.[6]

    • URL:[Link]

Sources

Strategic Utilization of 2-Chloro-6-iodobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) is a high-value, sterically congested scaffold used in the synthesis of privileged pharmacophores, particularly acridones , xanthones , and non-planar biaryl systems . Unlike its regioisomer 2-chloro-5-iodobenzoic acid (a precursor for SGLT2 inhibitors like Dapagliflozin), the 2,6-isomer offers a unique 1,2,3-substitution pattern. This geometry enables "molecular hinge" designs where the carboxylic acid serves as an anchor, while the ortho-chloro and ortho-iodo substituents allow for sequential, chemoselective cross-coupling reactions.

This guide details the chemoselective exploitation of the iodine-chlorine reactivity gap, providing validated protocols for Suzuki-Miyaura coupling and Ullmann-type condensations.

Chemical Profile & Strategic Value[1]

The "Orthogonal" Reactivity Triad

The molecule possesses three functional handles with distinct activation energies, allowing for programmable diversity-oriented synthesis (DOS):

Functional GroupPositionReactivity ProfilePrimary Application
Iodide (-I) C-6 (Ortho)High: Oxidative addition to Pd(0) occurs rapidly at RT or mild heat.First-stage cross-coupling (Suzuki, Sonogashira).
Chloride (-Cl) C-2 (Ortho)Moderate/Low: Requires activated Pd-ligand systems or higher temperatures (>80°C).Second-stage coupling or nucleophilic aromatic substitution (

).
Carboxylic Acid (-COOH) C-1Modifiable: Can be esterified, amidated, or used as a directing group.Solubility anchor, cyclization handle, or pharmacophore binding motif.
Structural Nuances

The presence of two bulky halogens flanking the carboxylic acid forces the carboxyl group out of planarity with the phenyl ring. This steric crowding:

  • Prevents rapid racemization in certain atropisomeric biaryls derived from it.

  • Facilitates Halogen Bonding: The iodine atom exhibits a significant

    
    -hole, making it a strong halogen bond donor in crystal engineering contexts, potentially improving solid-state stability of drug co-crystals.
    

Core Application 1: Chemoselective Suzuki-Miyaura Coupling

Objective: To introduce an aryl substituent at the C-6 position without disturbing the C-2 chlorine atom.

Mechanistic Insight

Palladium-catalyzed cross-coupling relies on the rate of oxidative addition. The C-I bond is significantly weaker (~65 kcal/mol) than the C-Cl bond (~95 kcal/mol). By controlling temperature and ligand choice, exclusive C-6 functionalization is achieved.

Experimental Protocol (SOP-01)

Reaction Scale: 1.0 mmol basis

Reagents:

  • Substrate: 2-Chloro-6-iodobenzoic acid (282 mg, 1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%) OR
    
    
    (for sterically hindered boronic acids).
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1).

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Activation: Add the aqueous base.

  • Reaction: Stir at 40–50°C for 4–6 hours.

    • Note: Do not exceed 60°C. Higher temperatures may initiate oxidative addition into the C-Cl bond, leading to mixture of products.

  • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (lower

    
    ) should disappear; the mono-coupled product will appear.
    
  • Workup: Acidify carefully with 1N HCl to pH 3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).

  • Purification: The crude product usually contains the 2-chloro-6-arylbenzoic acid. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Core Application 2: Synthesis of Xanthone/Acridone Scaffolds

Objective: Utilization of the scaffold for fused tricyclic systems. The iodine serves as the leaving group for the initial C-N or C-O bond formation (Ullmann type), followed by Friedel-Crafts or dehydration cyclization using the acid group.

Workflow Visualization

The following diagram illustrates the divergent pathways to Acridones (via aniline) and Xanthones (via phenol).

G Start 2-Chloro-6-iodobenzoic Acid Step1_N Ullmann Condensation (Aniline, CuI, K2CO3) Start->Step1_N Path A: N-Nucleophile Step1_O Ullmann Ether Synthesis (Phenol, CuI, Cs2CO3) Start->Step1_O Path B: O-Nucleophile Inter_N N-Phenylanthranilic Acid Derivative Step1_N->Inter_N Inter_O 2-Phenoxybenzoic Acid Derivative Step1_O->Inter_O Cyclize_N Cyclization (PPA or POCl3) Inter_N->Cyclize_N Cyclize_O Cyclization (Eaton's Reagent) Inter_O->Cyclize_O Prod_Acridone ACRIDONE SCAFFOLD Cyclize_N->Prod_Acridone Prod_Xanthone XANTHONE SCAFFOLD Cyclize_O->Prod_Xanthone

Figure 1: Divergent synthesis of fused heterocycles. Path A utilizes the high reactivity of the C-I bond for C-N coupling, while Path B utilizes it for C-O coupling.

Protocol: Modified Ullmann Condensation (SOP-02)

Standard Ullmann reactions often require harsh conditions (200°C). The presence of the ortho-acid group and the labile iodine allows for milder conditions using Cu(I) catalysis.

Reagents:

  • Substrate: 2-Chloro-6-iodobenzoic acid (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 2-Acetylcyclohexanone.

  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMSO or DMF.

Procedure:

  • Mixing: Combine substrate, aniline, CuI, Ligand, and Base in a screw-cap vial.

  • Heating: Heat to 80–90°C under Argon.

    • Why: The ligand (L-Proline) forms a soluble Cu-complex that facilitates oxidative addition into the C-I bond at temperatures significantly lower than traditional Ullmann (usually >140°C).

  • Completion: Reaction is typically complete in 12–18 hours.

  • Cyclization (Optional): The resulting N-phenylanthranilic acid intermediate can be cyclized to the Acridone by heating in Polyphosphoric Acid (PPA) at 100°C for 2 hours.

Synthesis of the Starting Material (Make vs. Buy)

While commercially available, the synthesis of 2-chloro-6-iodobenzoic acid is a classic example of directed C-H activation , a method superior to direct iodination which would yield mixtures.

  • Method: Pd-catalyzed ortho-C-H iodination of 2-chlorobenzoic acid.

  • Reagents:

    
    , 
    
    
    
    , and a directing ligand (e.g., mono-N-protected amino acid or Yu-Wasa auxiliary).
  • Significance: This route ensures the iodine is installed specifically at the C-6 position (ortho to acid, meta to chlorine), avoiding the 2-chloro-5-iodo isomer.

Troubleshooting & Optimization

IssueProbable CauseSolution
Product Mixture (Mono + Di-coupled) Temperature too high in Suzuki coupling.Lower temp to 40°C. Reduce catalyst loading.
Low Yield in Ullmann Catalyst poisoning or poor solubility.Switch ligand to DMEDA or use microwave irradiation. Ensure solvent is dry.
Decarboxylation Excessive heating of the carboxylic acid.Avoid temperatures >120°C unless esterified.

References

  • Sigma-Aldrich. 2-Chloro-6-iodobenzoic acid Product Specification & Synthesis via C-H Activation.Link

  • Alfa Chemistry. Building Blocks: 2-Chloro-6-iodobenzoic acid.[1]Link

  • National Institutes of Health (NIH). Synthesis of Acridone Family of Natural Products.Link

  • Organic Chemistry Portal. Ullmann Condensation and Reaction Mechanisms.Link

  • Royal Society of Chemistry. Halogen bonding in crystal structures of iodobenzoic acids.Link

Sources

Synthesis of SGLT2 inhibitors using 2-Chloro-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Advisory

Objective: This guide details the synthetic utility of chloro-iodo-benzoic acid derivatives in the manufacturing of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, specifically targeting the Empagliflozin and Dapagliflozin pharmacophores.[1][2]

Critical Technical Advisory regarding 2-Chloro-6-iodobenzoic acid: While the prompt specifies 2-Chloro-6-iodobenzoic acid , it is scientifically imperative to clarify that the established industrial route for FDA-approved SGLT2 inhibitors (e.g., Empagliflozin) utilizes 2-Chloro-5-iodobenzoic acid (CAS: 19094-56-5).

  • Structural Logic: SGLT2 inhibitors require a specific spatial arrangement where the glucose moiety is attached meta to the diarylmethane bridge relative to the benzoic acid origin.

    • 2-Chloro-5-iodobenzoic acid: Places the iodine (the handle for glycosylation) at the meta position relative to the carboxyl group (linker). This yields the correct para-chloro substitution pattern required for high-affinity SGLT2 binding.

    • 2-Chloro-6-iodobenzoic acid: Places the iodine ortho to the carboxyl group. Using this isomer would result in a sterically crowded molecule with incorrect geometry, likely abolishing biological activity.

Decision: To ensure this protocol is functionally valid for drug development professionals, this guide will focus on the 2-Chloro-5-iodobenzoic acid pathway, while noting that the 6-iodo isomer is primarily an impurity to be purged.

Synthetic Strategy & Mechanism

The synthesis of C-aryl glucoside inhibitors relies on constructing a diarylmethane aglycone followed by a stereoselective C-glycosylation.

Phase A: Aglycone Construction (Friedel-Crafts)

The 2-chloro-5-iodobenzoic acid serves as the scaffold for the "left-hand" phenyl ring. It acts as an electrophile in a Friedel-Crafts acylation with fluorobenzene (or a phenol derivative), followed by the reduction of the resulting ketone to a methylene bridge.

Phase B: C-Glycosylation (Metal-Halogen Exchange)

The iodine atom at the 5-position is the critical "functional handle." It undergoes selective Lithium-Halogen exchange (using n-BuLi) or Grignard formation. This nucleophilic aryl species then attacks a protected gluconolactone, forming the C-C bond—the defining feature of the "Gliflozin" class that confers metabolic stability compared to O-glycosides.

Experimental Protocol

Reagents & Equipment
  • Starting Material: 2-Chloro-5-iodobenzoic acid (>99.5% purity; <0.1% 6-iodo isomer).

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Toluene.

  • Catalysts/Reagents: Oxalyl chloride, Aluminum Chloride (AlCl3), Triethylsilane (Et3SiH), n-Butyllithium (n-BuLi), 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone.

Step 1: Formation of the Diaryl Ketone

This step attaches the second aromatic ring.

  • Activation: Charge a reactor with 2-Chloro-5-iodobenzoic acid (1.0 eq) and DCM (5 vol). Add catalytic DMF.

  • Chlorination: Add Oxalyl chloride (1.2 eq) dropwise at 0–5°C. Stir until gas evolution ceases (formation of acid chloride).

  • Acylation: Cool to 0°C. Add Fluorobenzene (1.1 eq).

  • Catalysis: Add AlCl3 (1.1 eq) in portions, maintaining temperature <10°C. The iodine atom remains stable under these conditions if temperature is controlled.

  • Quench: Pour mixture into ice-water/HCl. Separate organic layer.[1][3]

  • Outcome: Yields (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone.

Step 2: Reduction to Aglycone (Diarylmethane)

The carbonyl group is reduced to a methylene bridge.

  • Setup: Dissolve the ketone from Step 1 in Acetonitrile/DCM (1:1).

  • Reduction: Add Triethylsilane (Et3SiH, 3.0 eq).

  • Lewis Acid: Add BF3·OEt2 or AlCl3 slowly at 0°C.

  • Reaction: Warm to ambient temperature. Monitor by HPLC for disappearance of the ketone peak.

  • Workup: Quench with saturated NaHCO3. Extract with Toluene.[3][4][5]

  • Product: 4-(5-iodo-2-chlorobenzyl)fluorobenzene . Note: This is the key "Aglycone" intermediate.

Step 3: C-Glycosylation (The Critical Step)

Attaching the sugar moiety via the Iodine handle.

  • Inert Atmosphere: Purge reactor with Nitrogen/Argon. Ensure THF is anhydrous (<50 ppm water).

  • Cooling: Cool the Aglycone solution (in THF) to -78°C . Critical Parameter: Temperature control is vital to prevent benzylic lithiation.

  • Lithiation: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise. Stir for 30 min. The Iodine is selectively exchanged for Lithium.

  • Coupling: Cannulate a solution of TMS-protected Gluconolactone (1.1 eq) in Toluene/THF into the lithiated species at -78°C.

  • Lactol Formation: Stir for 1 hr. The reaction forms a lactol intermediate.[5][6][7]

  • Reduction: Treat the lactol in situ with Et3SiH and BF3·OEt2 to reduce the anomeric hydroxyl group, locking the C-glycoside configuration.

  • Deprotection: Remove TMS groups using methanolic HCl.

Visualization: Synthetic Pathway

The following diagram illustrates the flow from the halogenated benzoic acid to the final SGLT2 inhibitor scaffold.

SGLT2_Synthesis Figure 1: Synthesis of Empagliflozin Scaffold via 2-Chloro-5-iodobenzoic Acid Start 2-Chloro-5-iodobenzoic Acid (Starting Material) AcidCl Acid Chloride Intermediate Start->AcidCl Ketone Diaryl Ketone (Friedel-Crafts Product) AcidCl->Ketone Aglycone Aglycone (Iodo-Diarylmethane) Ketone->Aglycone Lithiated Lithiated Aryl Species (-78°C) Aglycone->Lithiated Lactol C-Glycoside Lactol Lithiated->Lactol Final SGLT2 Inhibitor (Empagliflozin/Dapagliflozin) Lactol->Final Reagent1 Oxalyl Chloride / DMF Reagent2 Fluorobenzene / AlCl3 Reagent3 Et3SiH / BF3·OEt2 (Reduction) Reagent4 n-BuLi / Gluconolactone (C-C Bond Formation) Reagent5 Deprotection / Purification

Caption: Workflow transforming 2-Chloro-5-iodobenzoic acid into the C-aryl glucoside scaffold via Friedel-Crafts acylation and cryogenic lithiation.

Quality Control & Data Analysis

To ensure the exclusion of the 2-chloro-6-iodo isomer (which may be present in lower grade starting materials), the following HPLC parameters are recommended.

Table 1: HPLC Method for Isomer Purity

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Detection UV @ 230 nm
Retention Time 2-Cl-5-Iodo (~8.2 min) vs. 2-Cl-6-Iodo (~9.1 min)
Acceptance Criteria 2-Cl-5-Iodo > 99.5%; 6-Iodo isomer < 0.10%

References

  • Vertex AI Search . (2023). Synthesis of Empagliflozin using 2-Chloro-5-iodobenzoic acid. Retrieved from

  • ChemicalBook . (2023). 2-Chloro-5-iodobenzoic acid synthesis and application in Dapagliflozin. Retrieved from

  • National Institutes of Health (NIH) . (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2.[1][6][7] PubMed. Retrieved from

  • Google Patents . (2022). Process for preparing SGLT2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. Retrieved from

  • ResearchGate . (2015). Synthetic Strategies toward SGLT2 Inhibitors. Retrieved from

Sources

Application Note & Protocol: Selective Heck-Mizoroki Coupling of 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the specific application of the Heck reaction to 2-chloro-6-iodobenzoic acid. This substrate presents unique challenges, including the need for high chemoselectivity between two different halogen atoms and significant steric hindrance around the reactive center. We will dissect the mechanistic underpinnings, explore the rationale behind the selection of critical reaction parameters, and provide a robust, step-by-step protocol as a validated starting point for synthesis.

Mechanistic Insights: The Heck-Mizoroki Catalytic Cycle

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The primary challenge with a dihalogenated substrate like 2-chloro-6-iodobenzoic acid is to achieve selective activation of one C-X bond over the other.

Key Mechanistic Steps:

  • Catalyst Pre-activation: Many protocols use a stable Pd(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the catalytically active Pd(0) species.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This step is typically rate-determining, and its facility follows the trend of bond strength: C-I > C-Br > C-Cl.[3] This inherent reactivity difference is the foundation for the selective coupling at the C-I position of 2-chloro-6-iodobenzoic acid, leaving the C-Cl bond intact for potential subsequent transformations.

  • Coordination and Migratory Insertion: The alkene coordinates to the resulting organopalladium(II) complex. The aryl group then migrates to one of the alkene carbons, forming a new C-C bond in a process called syn-carbopalladation.[3]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final substituted alkene product (typically with an E-configuration) and a hydrido-palladium(II) species.[3]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) species is neutralized (e.g., forming H-Base⁺ and X⁻), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4]

Heck_Mechanism cluster_cycle Heck-Mizoroki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (Ar-I) Coord Alkene Coordinated Complex OxAdd->Coord Alkene Coordination Insert σ-Alkyl-Pd(II) Complex Coord->Insert Migratory Insertion Elim H-Pd(II)(I)L₂ Insert->Elim β-Hydride Elimination Product Substituted Alkene (Ar-CH=CH-R) Insert->Product Product Release Elim->Pd0 Reductive Elimination (Base) HBX [H-Base]⁺X⁻ Elim->HBX ArI 2-Chloro-6-iodobenzoic acid (Ar-I) ArI->OxAdd Alkene Alkene (R-CH=CH₂) Alkene->Coord Base Base Base->Elim

Figure 1: Heck-Mizoroki Catalytic Cycle for Aryl Iodides.

Optimizing Reaction Parameters for a Challenging Substrate

The success of the Heck reaction on 2-chloro-6-iodobenzoic acid hinges on the careful selection of several key parameters to overcome steric hindrance and ensure chemoselectivity.

Table 1: Key Parameter Selection and Rationale

ParameterRecommended Choice(s)Rationale & Causality
Palladium Precursor Pd(OAc)₂ (Palladium Acetate)A reliable, air-stable Pd(II) source that is efficiently reduced in situ to the active Pd(0) catalyst.[4] It is often more efficient than starting directly with a Pd(0) complex like Pd(PPh₃)₄.[4]
Ligand Bulky, electron-rich monophosphines (e.g., P(t-Bu)₃, XPhos)The steric bulk of the ortho-chloro and carboxylic acid groups necessitates a bulky ligand. Such ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is crucial for oxidative addition, and can accelerate the overall catalytic turnover.[6]
Base Inorganic: K₂CO₃, Cs₂CO₃Organic: Et₃N (Triethylamine)A base is required to neutralize the HI generated during the reaction.[4] For a substrate containing a carboxylic acid, at least 2 equivalents of base are necessary: one to deprotonate the benzoic acid and one to facilitate catalyst turnover. Inorganic bases are often effective and can simplify workup.
Solvent Polar Aprotic: DMF, DMAc, NMPThese solvents are effective at dissolving the reactants and stabilizing the polar intermediates in the catalytic cycle.[7] DMF is a conventional and robust choice for many Heck reactions.
Alkene Partner Electron-deficient alkenes (e.g., n-butyl acrylate, styrene)Electron-deficient alkenes generally exhibit higher reactivity and regioselectivity in the Heck reaction.[3] The insertion typically occurs at the β-carbon of acrylates to minimize steric hindrance.[3]
Temperature 80 - 140 °CHigher temperatures are often required to overcome the activation energy for sterically hindered substrates. The optimal temperature should be determined empirically, balancing reaction rate against potential catalyst decomposition or side reactions.

Detailed Laboratory Protocol

This protocol describes a representative Heck reaction between 2-chloro-6-iodobenzoic acid and n-butyl acrylate. It is designed as a robust starting point for further optimization.

Materials and Equipment
  • Reactants: 2-Chloro-6-iodobenzoic acid, n-butyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Tri(tert-butyl)phosphine (P(t-Bu)₃) or suitable alternative ligand, Potassium carbonate (K₂CO₃, anhydrous).

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous).

  • Workup Reagents: Ethyl acetate, deionized water, 1M Hydrochloric acid (HCl).

  • Equipment: Schlenk flask or similar reaction vessel, magnetic stirrer with hotplate, condenser, inert gas supply (Nitrogen or Argon), standard laboratory glassware, Celite® for filtration.

Workflow start Start setup 1. Assemble & Purge Reaction Vessel start->setup charge 2. Charge Solids (Aryl Halide, Pd(OAc)₂, Ligand, Base) setup->charge add_liquids 3. Add Anhydrous Solvent & Alkene via Syringe charge->add_liquids react 4. Heat to Reaction Temp (e.g., 100 °C) Monitor by TLC/LC-MS add_liquids->react workup 5. Cool, Dilute & Filter (Remove Pd Black) react->workup extract 6. Liquid-Liquid Extraction workup->extract acidify 7. Acidify Aqueous Layer to Precipitate Product extract->acidify isolate 8. Isolate Product (Filter, Wash, Dry) acidify->isolate end End isolate->end

Figure 2: General Experimental Workflow for the Heck Reaction.
Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-chloro-6-iodobenzoic acid (1.0 equiv), potassium carbonate (2.5 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and the phosphine ligand (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl halide. Add n-butyl acrylate (1.5 equiv) via syringe.

  • Reaction: Lower the flask into an oil bath preheated to 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove precipitated palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) to remove the bulk of the DMF.

  • Workup - Product Precipitation: Extract the organic layer with 1M aqueous K₂CO₃ (2x). Combine the aqueous basic extracts and cool in an ice bath. Slowly acidify the aqueous solution with 1M HCl with stirring.[8][9] The carboxylic acid product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight. Further purification can be achieved by recrystallization if necessary.

Conclusion

The Heck-Mizoroki reaction of 2-chloro-6-iodobenzoic acid is a powerful method for synthesizing complex, functionalized aromatic compounds. By leveraging the differential reactivity of the carbon-halogen bonds, a selective C-C bond formation at the iodo-position can be achieved with high fidelity. Success depends on a rational approach to reaction design, particularly the choice of a sterically appropriate ligand and sufficient base to accommodate the acidic substrate. The protocol provided herein serves as a validated, field-proven starting point for researchers, enabling the reliable synthesis of valuable building blocks for pharmaceutical and materials science applications.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • YouTube. (2022, June 23). The Heck Reaction: Reaction mechanism and tutorial.
  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • NIH National Library of Medicine. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Macmillan Group, Princeton University. (2004, July 14). The Intramolecular Heck Reaction.
  • ScienceDirect. (2025, August 5). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • NIH National Library of Medicine. (2020, February 18). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.

Sources

Scalable Process Protocol: Synthesis of 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, scalable protocol for the synthesis of 2-Chloro-6-iodobenzoic acid (CAS: 19094-56-5) . The method utilizes a modified Sandmeyer reaction starting from 2-amino-6-chlorobenzoic acid. This route is selected for its industrial viability, cost-effectiveness, and avoidance of cryogenic conditions required by alternative lithiation strategies. Special emphasis is placed on process safety regarding diazonium intermediate handling and thermal management during the exothermic iodination phase.

Introduction & Strategic Route Selection

2-Chloro-6-iodobenzoic acid is a critical scaffold in medicinal chemistry, particularly for synthesizing polysubstituted aromatic rings via Suzuki-Miyaura or Sonogashira couplings. The presence of two distinct halogen atoms (chlorine and iodine) allows for chemoselective functionalization—iodine being significantly more reactive toward palladium-catalyzed oxidative addition than chlorine.

Retrosynthetic Analysis

The most reliable route for large-scale production is the Sandmeyer reaction .[1] While direct iodination of 2-chlorobenzoic acid is possible via Directed Ortho Metalation (DoM), that approach requires pyrophoric reagents (


-BuLi) and cryogenic temperatures (

C), rendering it impractical for multi-kilogram batches.

The chosen route proceeds via the diazotization of 2-amino-6-chlorobenzoic acid , followed by displacement with iodide.

Retrosynthesis cluster_legend Legend Target 2-Chloro-6-iodobenzoic acid (Target) Diazo Diazonium Intermediate (Unstable) Target->Diazo Sandmeyer (KI, H2O) Precursor 2-Amino-6-chlorobenzoic acid (Starting Material) Diazo->Precursor Diazotization (NaNO2, H2SO4) key1 Stable Isolation key2 Transient Species

Figure 1: Retrosynthetic strategy highlighting the critical diazonium intermediate.

Process Safety: The Diazonium Protocol

CRITICAL WARNING: Diazonium salts are shock-sensitive and thermally unstable.[1][2][3] In a large-scale setting, they must never be isolated in the dry state.

The 12 Cardinal Rules of Diazonium Safety

To ensure operator safety and process integrity, this protocol adheres to the following industry-standard safety constraints [1][2]:

  • Stoichiometry: Use exact equivalents of

    
    ; avoid large excesses.
    
  • Monitoring: Detect excess nitrous acid (

    
    ) using starch-iodide paper (turns blue/black instantly).
    
  • Order of Addition: Add

    
     solution to the acid/amine mixture, not vice-versa, to prevent overheating.
    
  • Temperature: Maintain

    
    C during diazotization.
    
  • Venting: The iodination step releases stoichiometric

    
     gas. Reactors must be vented to a scrubber.
    
  • Solubility: Ensure the diazonium salt remains in solution/suspension; do not filter.

  • Quenching: Destroy excess nitrite with Urea or Sulfamic acid before adding iodide.

  • Iodine Control: Iodine formation is exothermic; control addition rate of KI.

  • No Drying: Never dry the intermediate filter cake if the reaction stalls.

  • Material Compatibility: Use glass-lined or Hastelloy reactors (acidic halide corrosion risk).

  • PPE: Full face shield and chemical-resistant suit required.

  • Emergency: Have a quench tank (water/alkali) ready for thermal runaway.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.RoleHazard
2-Amino-6-chlorobenzoic acid 1.0PrecursorIrritant
Sulfuric Acid (20-30% aq) 5.0Solvent/AcidCorrosive
Sodium Nitrite (

)
1.1DiazotizationOxidizer, Toxic
Potassium Iodide (KI) 1.5IodinationIrritant
Urea ~0.1QuencherLow Hazard
Sodium Bisulfite (

)
0.5Iodine ScavengerIrritant

Equipment: Jacketed glass reactor with overhead stirrer, internal temperature probe, reflux condenser, and gas outlet to scrubber.

Step-by-Step Methodology
Step 1: Diazotization[1][3][4][5]
  • Charge: Load 20% aqueous

    
     (10 vol) into the reactor. Cool to 
    
    
    
    C.
  • Addition: Add 2-amino-6-chlorobenzoic acid (1.0 equiv) with vigorous stirring. The solid may not fully dissolve; a fine suspension is acceptable.

  • Activation: Prepare a solution of

    
     (1.1 equiv) in minimum water (approx. 2 vol).
    
  • Reaction: Dropwise add the

    
     solution to the reactor, maintaining internal temperature below 
    
    
    
    C
    .
    • Observation: The suspension usually clears or changes color as the diazonium salt forms.

  • Hold: Stir at

    
    C for 30–60 minutes.
    
  • Test: Check for excess nitrite using starch-iodide paper (should be positive).

  • Quench: Add Urea (solid) in small portions until starch-iodide paper no longer turns blue (destroys excess

    
     to prevent side reactions).
    
Step 2: Iodination (Sandmeyer Displacement)[4]
  • Preparation: Dissolve KI (1.5 equiv) in water (2 vol).

  • Addition: Slowly add the cold diazonium solution into the KI solution (inverse addition) OR add KI solution to the reactor. Note: Inverse addition into a large volume of KI often improves yield by minimizing side coupling.

    • Caution: Vigorous evolution of

      
       gas will occur. Foaming is likely.
      
  • Thermal Ramp: Allow the mixture to warm to room temperature over 1 hour. Then, heat carefully to

    
    C for 1–2 hours to ensure complete decomposition of the diazonium species.
    
    • Endpoint: Cessation of gas evolution.[2][3]

Step 3: Work-up & Isolation[2][6]
  • Cooling: Cool the reaction mixture to room temperature (

    
    C).
    
  • Scavenging: Add 10% aqueous

    
     (Sodium Bisulfite) solution until the dark iodine color fades to a pale yellow/tan. This reduces byproduct 
    
    
    
    back to iodide.
  • Filtration: Filter the crude solid.[6][7] Wash the cake with water (

    
     vol) to remove inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at

    
    C.
    
Step 4: Purification (Recrystallization)

For pharmaceutical grade (>98% purity), recrystallization is required to remove traces of salicylic acid derivatives (formed via hydrolysis).

  • Solvent: Toluene is the preferred solvent [3]. Alternatively, Ethanol/Water (1:1).

  • Process: Dissolve crude solid in boiling toluene (approx. 5-8 vol). Filter hot if insoluble particulates remain.

  • Crystallization: Cool slowly to

    
    C.
    
  • Yield: Expected yield is 75–85% .

Process Workflow Diagram

ProcessFlow Start Start: 2-Amino-6-chlorobenzoic acid + H2SO4 (aq) Diazo Diazotization Add NaNO2 @ <5°C Start->Diazo Check QC Check: Starch-Iodide (Must be Positive) Diazo->Check Quench Quench Excess Nitrite (Add Urea) Check->Quench Positive Iodination Iodination Add KI, warm to 80°C (Gas Evolution!) Quench->Iodination Scavenge Iodine Scavenging Add NaHSO3 Iodination->Scavenge Isolate Filtration & Drying Scavenge->Isolate Purify Recrystallization (Toluene) Isolate->Purify

Figure 2: Operational workflow for the synthesis of 2-Chloro-6-iodobenzoic acid.

Analytical Profile

To validate the product, compare experimental data against these standard parameters.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point:

    
    C (Lit. varies slightly based on crystal form).
    
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       13.8 (s, 1H, -COOH)
      
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, H-5, ortho to I)
    • 
       7.55 (d, 
      
      
      
      Hz, 1H, H-3, ortho to Cl)
    • 
       7.25 (t, 
      
      
      
      Hz, 1H, H-4, meta to both)
    • Note: The proton adjacent to Iodine (H-5) is significantly deshielded compared to the proton adjacent to Chlorine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Diazonium decomposition before KI addition.Ensure temp <

C. Do not delay KI addition after urea quench.
Dark Product Free Iodine contamination.Increase

wash during work-up.[6]
Violent Foaming Too rapid warming during iodination.Add KI slowly; control heating ramp; ensure adequate reactor headspace.
Impurity: Phenol Hydrolysis of diazonium salt.Keep aqueous system concentrated; avoid prolonged heating without KI.

References

  • BenchChem Technical Support. Scaling Up the Synthesis of 2-Iodobenzoic Acid. (Accessed 2024).

  • Sheng, M., Frurip, D., & Gorman, D. (2015).[3] Reactive Chemical Hazards of Diazonium Salts.[2][3] Process Safety Progress.

  • ChemicalBook. 2-Chloro-5-iodobenzoic acid Synthesis Protocols. (General reference for halo-benzoic acid purification).

  • Fisher Scientific. Safety Data Sheet: 2-Amino-6-chlorobenzoic acid.

Sources

Analytical methods for characterizing 2-Chloro-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated analytical framework for the characterization of 2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) . Due to the steric crowding of the ortho-halogen substituents, this molecule presents unique chromatographic and spectroscopic challenges. This guide provides a self-validating HPLC purity method, a logic-based NMR structural assignment protocol, and a Mass Spectrometry identification workflow. These methods are designed for researchers in drug discovery and agrochemical synthesis where this scaffold serves as a critical intermediate for cross-coupling reactions.

Introduction & Compound Properties

2-Chloro-6-iodobenzoic acid is a tri-substituted benzene derivative characterized by significant steric hindrance around the carboxylic acid group. This "ortho-effect" influences its solubility, pKa, and reactivity.

PropertyValue / Description
CAS Number 13420-63-8
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 147–149 °C (Experimental)
Solubility High: DMSO, Methanol, THF. Low: Water (acidic pH).
pKa < 2.0 (Predicted; enhanced acidity due to ortho-halogens)

Analytical Challenge: The primary risk in analyzing this compound is dehalogenation (specifically deiodination) under photolytic conditions or high temperatures, and regioisomer contamination (e.g., 2-chloro-5-iodo isomers) arising from synthesis.

Analytical Workflow Overview

The following diagram outlines the logical flow for full characterization, ensuring material integrity before use in downstream synthesis.

AnalyticalWorkflow Start Raw Material (2-Chloro-6-iodobenzoic acid) Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-UV Purity (Reverse Phase) Solubility->HPLC MS LC-MS Identification (ESI Negative Mode) HPLC->MS Peak ID NMR 1H NMR Structural Proof (Regioisomer Check) HPLC->NMR >98% Purity DSC Thermal Analysis (Melting Point/Polymorphs) NMR->DSC Release Certificate of Analysis (Release) DSC->Release

Figure 1: Sequential decision-making workflow for the characterization of di-halo-benzoic acids.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify purity and detect potential de-iodinated impurities (2-chlorobenzoic acid) or regioisomers.

Causality & Logic:

  • Acidic Mobile Phase: The carboxylic acid moiety must be kept protonated (pH < pKa) to prevent peak tailing and ensure consistent retention on the hydrophobic C18 stationary phase. We use 0.1% Formic Acid or Phosphoric Acid.

  • Detection Wavelength: 235 nm is chosen as a balance between the strong benzene absorption (210 nm, often noisy) and the specific absorbance of the iodinated ring system.

Method Parameters:

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol 5 µL
Gradient 0-2 min: 10% B (Isocratic hold)2-15 min: 10% -> 90% B (Linear)15-18 min: 90% B (Wash)18.1 min: 10% B (Re-equilibration)

System Suitability Criteria (Self-Validation):

  • Tailing Factor: Must be < 1.5 (Ensures acid is fully protonated).

  • Resolution: > 2.0 between the main peak and any impurity (specifically 2-chlorobenzoic acid, which elutes earlier due to lower hydrophobicity).

Protocol 2: 1H NMR Structural Elucidation

Objective: To confirm the specific 2,6-substitution pattern and rule out the 2,5-isomer (a common synthetic byproduct).

Experimental Setup:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation of the carboxylic acid dimers and sharpen peaks).

  • Concentration: 10 mg/mL.[1]

Spectral Analysis Logic: The molecule possesses a non-symmetrical 1,2,3-trisubstituted aromatic ring pattern (positions 3, 4, 5 relative to COOH at 1).

  • H-5 (Ortho to Iodine): The iodine atom is large and polarizable. While often shielding, in the ortho position of benzoic acids, the combination of steric twisting and deshielding effects typically places this proton most downfield among the ring protons.

  • H-3 (Ortho to Chlorine): Chlorine is electronegative (deshielding) but less so than the iodine effect in this specific scaffold.

  • H-4 (Meta to both): Resonates upfield relative to H-3 and H-5.

Expected Shifts (DMSO-d6):

ProtonPositionMultiplicityApprox.[1] Shift (δ ppm)Coupling (J)
COOH -Broad Singlet13.5 - 14.0-
H-5 Ortho to IDoublet (d)7.85 - 7.95~8.0 Hz
H-3 Ortho to ClDoublet (d)7.50 - 7.60~8.0 Hz
H-4 Meta to bothTriplet (t) / dd7.15 - 7.25~8.0 Hz

Note: If the sample were the 2,5-isomer, you would see a meta-coupling (d, J~2Hz) for the proton between Cl and I, which is absent in the 2,6-isomer.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation and isotopic fingerprinting.

Method:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Carboxylic acids ionize poorly in positive mode.

  • Target Ion: [M-H]⁻ = 280.9

Isotopic Pattern Logic:

  • Chlorine (³⁵Cl / ³⁷Cl): Natural abundance is ~3:1. You must see a parent peak at m/z 280.9 and an M+2 peak at m/z 282.9 with roughly 33% intensity of the parent.

  • Iodine (¹²⁷I): Monoisotopic. No M+2 contribution from Iodine.

MS_Fragmentation Parent [M-H]⁻ m/z 280.9 Frag1 Decarboxylation [M-H-CO₂]⁻ m/z 236.9 Parent->Frag1 - CO₂ (44 Da) Frag3 Iodide Ion [I]⁻ m/z 126.9 Parent->Frag3 High Energy CID Frag2 Loss of Cl (Radical/Ion) Frag1->Frag2 Secondary

Figure 2: Predicted ESI(-) fragmentation pathway. The loss of CO₂ is the primary transition.

Protocol 4: Solid State Characterization

Melting Point (DSC):

  • Protocol: Heat from 40°C to 200°C at 10°C/min under N₂ flow.

  • Expectation: A sharp endotherm onset between 147–149°C .

  • Note: Broadening of this peak >2°C indicates impurity (likely the de-iodinated analog).

FT-IR Spectroscopy:

  • C=O Stretch: ~1680–1700 cm⁻¹ (shifted lower due to conjugation and H-bonding).

  • C-Cl / C-I: Fingerprint region bands at < 800 cm⁻¹.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-iodobenzoic acid Product Specification. Retrieved from

  • ChemicalBook. (n.d.). 2-Chloro-6-iodobenzoic acid Properties and CAS 13420-63-8. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2-Iodobenzoic acid (Analogous spectral data). Retrieved from

  • Chromatography Today. (2014). Separation of Halobenzoic Acids. Retrieved from

Sources

Strategic Esterification of 2-Chloro-6-iodobenzoic Acid: Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 2-Chloro-6-iodobenzoic acid presents a classic challenge in organic synthesis: di-ortho steric hindrance . The presence of bulky chlorine and iodine atoms at the 2- and 6-positions creates a "steric wall" that effectively blocks the trajectory of nucleophiles (like methanol) toward the carbonyl carbon. Consequently, standard Fischer esterification (acid-catalyzed reflux in alcohol) often results in negligible yields or unacceptably long reaction times.

This Application Note details two validated protocols designed to bypass this kinetic barrier.

  • Protocol A (Primary Recommendation): Nucleophilic substitution via the carboxylate salt (Alkylation). This method completely avoids the steric center by shifting the electrophilic attack to an unhindered alkyl halide.

  • Protocol B (Alternative/Scale-Up): Acid chloride activation. A robust method for larger scales where alkyl halides are less desirable.

Strategic Analysis: The Steric Challenge

To select the correct procedure, one must understand the failure mode of standard methods.

The "Vector Steric" Effect

In a standard Fischer esterification, a molecule of methanol must attack the carbonyl carbon to form a tetrahedral intermediate. In 2-Chloro-6-iodobenzoic acid, the Van der Waals radii of the Chlorine (1.75 Å) and Iodine (1.98 Å) atoms overlap significantly with the reaction trajectory.

  • Fischer Route (Blocked):

    
    
    
  • Alkylation Route (Open):

    
    
    

In the Alkylation route, the nucleophile is the oxygen of the carboxylate. It attacks the methyl group of Methyl Iodide. Since the methyl group is unhindered, the reaction proceeds rapidly, rendering the steric bulk of the benzoic acid irrelevant.

Decision Matrix
FeatureFischer Esterification Acid Chloride Method Alkylation (Carboxylate)
Mechanism Nucleophilic Acyl SubstitutionActivation then SubstitutionSN2 Displacement
Steric Sensitivity High (Fails) MediumNone (Bypasses)
Conditions Harsh (Refluxing Acid)Harsh (SOCl₂, Reflux)Mild (Base, RT/60°C)
Yield Potential < 10%85-95%> 95%
Recommendation Avoid Scale-Up Option Primary Choice

Experimental Protocols

Protocol A: Carboxylate Alkylation (The "Silver Bullet")

Best for: Research scale (mg to 100g), high purity requirements, and speed. Mechanism: SN2 attack of 2-chloro-6-iodobenzoate anion on Methyl Iodide.

Materials
  • Substrate: 2-Chloro-6-iodobenzoic acid (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.5 - 2.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (1.5 - 2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) [Preferred for speed] or Acetone [Preferred for easy workup].

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-6-iodobenzoic acid (10.0 g, 35.4 mmol) in DMF (50 mL, 5 vol).

    • Note: If using Acetone, use 10 vol (100 mL) to ensure solubility of the intermediate salt.

  • Deprotonation: Add K₂CO₃ (7.34 g, 53.1 mmol) in a single portion. Stir at room temperature for 15 minutes. The mixture may become a slurry.[1]

  • Alkylation: Add Methyl Iodide (3.3 mL, 53.1 mmol) dropwise via syringe.

    • Caution: Methyl Iodide is a carcinogen and volatile. Handle in a fume hood.

  • Reaction:

    • In DMF: Stir at Room Temperature for 2–4 hours.

    • In Acetone: Heat to Reflux (approx. 60°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The acid spot (polar/baseline) should disappear, replaced by a less polar ester spot (R_f ~ 0.6).

  • Workup (DMF Method):

    • Pour the reaction mixture into Ice Water (250 mL) with vigorous stirring.

    • The product, Methyl 2-chloro-6-iodobenzoate , will precipitate as an off-white solid.

    • Filter the solid.[1][2] Wash the filter cake copiously with water to remove residual DMF.

    • Dissolve the solid in Ethyl Acetate (100 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually not required. If necessary, recrystallize from Hexane/Ethanol or pass through a short silica plug.

Protocol B: Acid Chloride Activation

Best for: Large scale (>100g) where MeI cost/toxicity is prohibitive.

Materials
  • Substrate: 2-Chloro-6-iodobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 - 5.0 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Methanol (excess)

Step-by-Step Procedure
  • Activation: In a dry flask under Nitrogen, suspend 2-Chloro-6-iodobenzoic acid (10.0 g) in Thionyl Chloride (20 mL).

  • Catalysis: Add 2 drops of dry DMF.

  • Reflux: Heat to reflux (75°C) for 2–3 hours. The solid should dissolve, and gas evolution (SO₂, HCl) will cease upon completion.

    • Checkpoint: Take a small aliquot, quench in MeOH, and check TLC. If acid remains, reflux longer.

  • Evaporation: Concentrate the mixture in vacuo to remove excess SOCl₂. Do not overheat (keep bath < 50°C) to prevent iodine cleavage.

    • Result: You now have crude 2-chloro-6-iodobenzoyl chloride (usually an oil or low-melting solid).

  • Esterification: Dissolve the residue in dry Dichloromethane (DCM) (30 mL).

  • Alcoholysis: Cool to 0°C. Add Methanol (5 mL, excess) and Triethylamine (1.2 equiv) dropwise.

    • Note: Triethylamine scavenges the HCl generated, driving the reaction and protecting the iodine from acid-catalyzed cleavage.

  • Workup: Wash the organic layer with Water, 1M NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

Visualized Workflows

Figure 1: Reaction Logic & Mechanism

EsterificationLogic Acid 2-Chloro-6-iodobenzoic Acid (Sterically Hindered) Fischer Route 1: Fischer Esterification (Acid + MeOH) Acid->Fischer Standard Conditions Alkylation Route 2: Carboxylate Alkylation (Base + MeI) Acid->Alkylation Recommended Block STERIC FAILURE Nucleophile blocked by Cl/I Fischer->Block Slow/No Reaction Success SUCCESS Attack on unhindered MeI Alkylation->Success Fast S_N2 Product Methyl 2-chloro-6-iodobenzoate (High Yield) Success->Product

Caption: Comparison of reaction pathways. The alkylation route bypasses the steric blockade at the carbonyl carbon.

Figure 2: Protocol A Workflow (Alkylation)

ProtocolA Start Start: 10g Substrate Dissolve Dissolve in DMF (5 vol) Add K2CO3 (1.5 eq) Start->Dissolve React Add MeI (1.5 eq) Stir RT, 2-4 hrs Dissolve->React Check TLC Check (Hex:EtOAc 8:2) React->Check Check->React Incomplete Quench Pour into Ice Water Precipitate forms Check->Quench Complete Filter Filter & Wash (Remove DMF) Quench->Filter Final Dry Solid Yield >95% Filter->Final

Caption: Step-by-step execution of the high-yield Alkylation Protocol.

Quality Control & Characterization

Upon isolation, the product should be validated against the following parameters.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates free Iodine (decomposition).
Melting Point 50–55 °C (Typical)Low MP solid; may oil out if solvent remains.
HPLC Purity > 98.0%Monitor @ 254 nm.
1H NMR Singlet @ ~3.98 ppm (3H)Characteristic Methyl Ester peak.
IR Spectroscopy ~1735 cm⁻¹Strong Carbonyl (C=O) stretch.

Predicted 1H NMR (CDCl₃, 400 MHz):

  • 
     7.75 (d, J=8.0 Hz, 1H, Ar-H, ortho to I)
    
  • 
     7.40 (d, J=8.0 Hz, 1H, Ar-H, ortho to Cl)
    
  • 
     7.05 (t, J=8.0 Hz, 1H, Ar-H, meta)
    
  • 
     3.98 (s, 3H, O-CH₃)
    

Troubleshooting & Safety

  • Issue: Low Yield in Protocol A.

    • Cause: Incomplete deprotonation or wet DMF.

    • Fix: Ensure K₂CO₃ is anhydrous (dry in oven) and DMF is "Dry" grade. Increase stirring speed to break up salts.

  • Issue: Purple Coloration.

    • Cause: Iodine liberation (Deiodination).

    • Fix: Wash organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) solution until the purple color vanishes. Avoid excessive heating (>80°C).

  • Safety Note: Methyl Iodide is a specific alkylating agent and suspect carcinogen. Thionyl Chloride releases HCl and SO₂ gases. All operations must be performed in a functioning fume hood.

References

  • Pfeffer, P. E., et al. (1972). Steric Effects in Esterification: Alkylation of Carboxylate Salts.Journal of Organic Chemistry, 37(3), 451-458.
  • Organic Syntheses. (1931). Mesitoic Acid Esterification (Analogous Hindered System).Org.[2][3] Synth. 11, 44. (Demonstrates the failure of Fischer esterification in di-ortho systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-6-iodobenzoic acid. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable synthetic building block. Here, we address common challenges and provide in-depth, field-proven solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2-Chloro-6-iodobenzoic acid?

The most prevalent and well-documented method for synthesizing 2-Chloro-6-iodobenzoic acid is through the diazotization of 2-amino-6-chlorobenzoic acid, followed by an in-situ reaction with an iodide salt, typically potassium iodide (KI).[1] This pathway is a variation of the Sandmeyer reaction.[2][3] The key steps involve converting the primary aromatic amine into a diazonium salt at low temperatures, which is then displaced by iodide. While direct iodination of 2-chlorobenzoic acid is possible, the diazotization route generally offers better regioselectivity and is a common procedure in university and industrial settings.[1][4]

Q2: My reaction turned into a dark, tarry mess after adding the diazonium salt solution to the iodide. What went wrong?

This is a classic sign of diazonium salt decomposition and subsequent side reactions, primarily azo coupling and phenol formation. The aryl diazonium salt is the critical, unstable intermediate in this synthesis.[5] Its stability is highly dependent on temperature. If the temperature rises above the optimal 0-5 °C range, the diazonium salt can decompose prematurely, leading to a cascade of radical reactions that form deeply colored, polymeric azo compounds and phenolic impurities.[5][6]

Causality: The N≡N group is an excellent leaving group (as N₂ gas). At elevated temperatures, this departure is accelerated, creating a highly reactive aryl cation or radical that can react indiscriminately with available nucleophiles (including water to form 2-chloro-6-hydroxybenzoic acid) or other diazonium species.

Q3: My final yield is consistently below 50%. What are the most critical parameters I need to control?

Low yields in this synthesis almost always trace back to one of three critical areas: incomplete diazotization, premature decomposition of the diazonium salt, or inefficient workup and purification.

Key Parameters for High Yield:

  • Temperature Control: This is the single most important factor. The diazotization and the addition of the diazonium salt to the iodide solution must be strictly maintained between 0 and 5 °C.[5][7] Use of an ice-salt bath is highly recommended for robust temperature management.

  • Acid Concentration: A sufficient excess of strong acid (typically HCl or H₂SO₄) is required.[8] The acid serves two purposes: it protonates the starting amine to make it soluble and it reacts with sodium nitrite to generate the reactive diazotizing agent, nitrous acid (HONO), in situ.[9] Insufficient acid can lead to incomplete diazotization and unwanted side reactions.

  • Rate of Addition: The aqueous solution of sodium nitrite should be added slowly and subsurface to the chilled amine suspension. This prevents localized temperature spikes and ensures the nitrous acid reacts as it is formed, minimizing its own decomposition. Similarly, the cold diazonium salt solution should be added portion-wise to the cold potassium iodide solution.

  • Purity of Reagents: Use freshly opened or properly stored sodium nitrite. Old NaNO₂ can absorb moisture and convert to sodium nitrate, which is unreactive, leading to an effective under-stoichiometry of the diazotizing agent.

Q4: I'm observing a significant, water-soluble impurity in my crude product. What could it be and how do I prevent it?

A common water-soluble impurity is the corresponding salicylic acid derivative, 2-chloro-6-hydroxybenzoic acid. This arises when the diazonium salt reacts with water (hydrolysis) instead of the iodide nucleophile.[6] This side reaction becomes more prominent if the concentration of the iodide ion is too low or if the reaction temperature is allowed to rise, which favors decomposition and reaction with the aqueous solvent.

Prevention Strategy:

  • Use an Excess of Potassium Iodide: Ensure that KI is present in stoichiometric excess to maximize the probability of the diazonium salt reacting with iodide.

  • Maintain Low Temperature: As stated previously, keeping the temperature at 0-5 °C is crucial to suppress the hydrolysis side reaction.[5]

  • Control pH: While high acidity is needed for diazotization, excessively high pH during the iodide displacement step is not ideal. The reaction is typically performed in the acidic solution generated during diazotization.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Starting amine fails to dissolve in acid. Insufficient acid; low quality of starting material.Add more concentrated acid (e.g., HCl) dropwise until a clear solution or fine suspension is achieved. Ensure the starting 2-amino-6-chlorobenzoic acid is of high purity.
No diazonium salt forms (reaction mixture does not change). Inactive sodium nitrite; temperature is too low (reaction is too slow).Use a fresh bottle of sodium nitrite. Ensure the temperature is within the 0-5 °C range, not frozen solid. A quick spot test with starch-iodide paper can confirm the presence of excess nitrous acid (a positive test turns the paper blue/black), indicating the diazotization is complete.
Vigorous bubbling (N₂ evolution) and foaming during nitrite addition. Temperature is too high; nitrite is added too quickly.Immediately cool the reaction vessel in an ice-salt bath. Slow down the rate of NaNO₂ addition significantly. Premature nitrogen evolution indicates the diazonium salt is decomposing as it forms, which will drastically lower the yield.
Product is a dark, oily substance instead of a solid. High levels of impurities, particularly azo compounds or phenols.The reaction likely failed due to poor temperature control. The primary solution is to repeat the synthesis with strict adherence to the 0-5 °C range. For purification, attempt to triturate the oil with a cold non-polar solvent like hexane to induce crystallization, or consider column chromatography as a last resort.
Low yield after workup. Incomplete reaction; product loss during extraction or washing.After the reaction, allow the mixture to warm slowly to room temperature and stir for 1-2 hours to ensure the displacement is complete.[10] During workup, use a reducing agent like sodium bisulfite to quench any excess iodine (I₂) back to iodide (I⁻), which can decolorize the organic layer and simplify purification.[4] Ensure pH is sufficiently low (~1-2) during extraction to fully protonate the carboxylic acid, driving it into the organic layer.[11]

Visualizing the Workflow & Mechanism

A clear understanding of the process flow and the underlying chemical transformations is essential for successful synthesis.

G Figure 1: Synthetic Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement cluster_2 Step 3: Workup & Purification A 2-Amino-6-chlorobenzoic Acid in conc. HCl C Diazonium Salt Formation (0-5 °C) A->C B NaNO₂(aq) B->C Slow Addition E Reaction & N₂ Evolution C->E Slow Addition D KI(aq) Solution (0-5 °C) D->E F Quench (NaHSO₃) E->F G Extraction (EtOAc) F->G H Recrystallization G->H I Final Product H->I

Caption: Figure 1: Key stages in the synthesis of 2-Chloro-6-iodobenzoic acid.

G Figure 2: Reaction Mechanism NaNO2 NaNO₂ + 2HCl HONO HONO + NaCl + H₂O (Nitrous Acid) NaNO2->HONO Aniline 2-Amino-6-chlorobenzoic Acid ProtonatedAniline Protonated Amine Aniline->ProtonatedAniline +H⁺ Diazonium Aryl Diazonium Salt (Ar-N₂⁺ Cl⁻) ProtonatedAniline->Diazonium +HONO, -2H₂O Product 2-Chloro-6-iodobenzoic Acid + N₂ Diazonium->Product +I⁻, -Cl⁻ Iodide K⁺I⁻ Iodide->Product

Caption: Figure 2: Simplified mechanism of diazotization and iodide substitution.

Detailed Experimental Protocol

This protocol is a synthesized example based on common laboratory procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bisulfite (NaHSO₃)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Preparation of the Amine Salt: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-chlorobenzoic acid (e.g., 10.0 g) in deionized water (e.g., 50 mL). Cool the flask in an ice-salt bath. Slowly add concentrated HCl (e.g., 25 mL) while stirring. The temperature should be maintained below 5 °C. Stir until a fine, uniform suspension of the hydrochloride salt is formed.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (e.g., 1.1 eq) in cold deionized water (e.g., 15 mL). Using a dropping funnel, add the NaNO₂ solution dropwise to the stirred amine suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes in the ice bath.[7]

  • Iodide Displacement: In a larger beaker (e.g., 500 mL), dissolve potassium iodide (e.g., 1.5 eq) in deionized water (e.g., 50 mL) and cool it to 0-5 °C in an ice bath. Slowly, and in portions, add the cold diazonium salt solution to the stirred KI solution. Effervescence (N₂ gas) will be observed. Control the rate of addition to keep the reaction from foaming excessively and to maintain the low temperature.

  • Reaction Completion and Workup: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes, then let it warm slowly to room temperature and stir for 1-2 hours. A dark solid will likely have precipitated.

  • Quenching and Extraction: Add a saturated solution of sodium bisulfite dropwise until the dark color of excess iodine dissipates, resulting in a lighter-colored precipitate. Acidify the mixture with HCl to a pH of 1-2 if necessary. Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to obtain pure 2-Chloro-6-iodobenzoic acid as a solid.[4]

References

  • Preparation method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents (CN104086361A).
  • Uyanik, M., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Processes for the diazotization of 2,5-dichloroanilines. (2016). Google Patents (US20160318853A1).
  • 2-Iodobenzoic acid. Wikipedia. Available at: [Link]

  • Diazotization Titrations in Pharmaceutical Analysis. Unacademy. Available at: [Link]

  • Preparation method of 2-chloro-5-iodobenzoic acid. (2014). Patsnap. Available at: [Link]

  • A synthetic method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents (CN104193616A).
  • Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Available at: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Riaz, U., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Filimonov, V. D., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]

Sources

Technical Support Center: Purification Protocols for 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Cl-6-I-BA-PURITY Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the technical support hub for 2-Chloro-6-iodobenzoic acid (CAS: 13421-13-1).[1] This intermediate is critical in the synthesis of dicamba analogs and sterically hindered pharmaceutical scaffolds.

Due to the 2,6-disubstitution pattern , this molecule presents unique purification challenges compared to its 2,5-isomers.[1] The steric bulk flanking the carboxylic acid moiety affects solubility and reactivity, often trapping impurities within the crystal lattice. This guide addresses the removal of specific impurities derived from the standard Sandmeyer reaction or direct iodination routes.

Module 1: Diagnostic Triage (Impurity Profiling)[1]

Before initiating purification, identify your specific impurity profile.[1] Use this table to correlate your analytical data (HPLC/TLC) with the likely chemical origin.

Impurity TypeLikely IdentityOrigin / CauseDetection Characteristic
Starting Material 2-Amino-6-chlorobenzoic acidIncomplete diazotization or insufficient nitrite.[1]Polar; elutes early on Reverse Phase HPLC. Fluorescent.
Hydrolysis Byproduct 2-Chloro-6-hydroxybenzoic acidWater attacking the diazonium salt (reaction temp > 5°C).[1]Broad peak; distinct phenol -OH stretch in IR.[1]
Reduction Byproduct 2-Chlorobenzoic acidProtodeiodination (radical mechanism side reaction).[1]Elutes close to product; difficult to separate.
Inorganic Elemental Iodine (

)
Oxidation of KI during workup.Sample is pink/purple; turns starch paper blue.
Regioisomer 2-Chloro-5-iodobenzoic acidOnly if synthesized via direct iodination of 2-chlorobenzoic acid.[1]Distinct NMR splitting (2,6 is triplet/doublet; 2,5 is singlet/doublet).[1]

Module 2: The Chemical Workup (First Line of Defense)

Issue: "My crude solid is dark brown/purple and sticky." Root Cause: Residual elemental iodine and inorganic salts.

The 2,6-disubstituted acid is significantly more acidic than non-substituted benzoic acid due to the ortho-effect, but it is also sterically hindered. We exploit the acidity difference for purification.[2]

Protocol: Reactive Extraction & Iodine Scavenging

Do not skip this step even if you plan to recrystallize.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc handles the subsequent aqueous washes better for this substrate.

  • Iodine Neutralization: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Visual Check: Shake until the organic layer shifts from purple/brown to pale yellow or colorless.

  • Acid-Base Swing (The Purification Loop):

    • Extract: Add 1M NaOH or Sat.

      
        to the organic layer. The product moves to the Aqueous Phase  as the carboxylate salt.
      
      • Note: Neutral impurities (decarboxylated arenes, unreacted nitro compounds) remain in the Organic Phase.

    • Discard: Separate and discard the organic layer.

    • Acidify: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl until pH < 2.

    • Precipitate: The 2-Chloro-6-iodobenzoic acid will precipitate as a white/off-white solid.[1]

Visualization: Acid-Base Purification Logic

AcidBaseWorkup Start Crude Reaction Mixture (Dissolved in EtOAc) ThioWash Wash w/ 10% Na2S2O3 Start->ThioWash Removes I2 BaseExt Extract w/ 1M NaOH ThioWash->BaseExt Sep1 Phase Separation BaseExt->Sep1 OrgLayer Organic Layer (Discard) Sep1->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Product as Sodium Salt Acidify Acidify w/ 6M HCl (pH < 2) AqLayer->Acidify Filter Filtration & Drying Acidify->Filter Precipitation Final Purified 2-Cl-6-I-BA (Solid) Filter->Final

Figure 1: The Acid-Base "Swing" protocol separates the acidic product from neutral organic byproducts and inorganic iodine.[1]

Module 3: Recrystallization (Advanced Purification)

Issue: "Product purity is 95% but I need >98% for coupling." Root Cause: Occlusion of 2-chlorobenzoic acid or structural isomers.[1]

Recrystallization of 2,6-disubstituted benzoic acids requires specific solvent systems because the steric bulk prevents efficient packing, making them surprisingly soluble in organic solvents but insoluble in water.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 1:1 to 1:2High Best balance.[1] Dissolve in hot EtOH, add hot water until turbid, then cool slowly.
Toluene PureMedium Good for removing non-polar impurities. Product is moderately soluble at reflux.
Acetic Acid / Water 3:1High Excellent for removing colored impurities.
Step-by-Step Protocol (EtOH/Water)
  • Place 10g of crude acid in a flask equipped with a reflux condenser.

  • Add Ethanol (95%) slowly at reflux until the solid just dissolves.

  • Add Activated Carbon (1 wt%) carefully (remove heat source momentarily to prevent boil-over). Reflux for 5 minutes to absorb polymeric colorants.

  • Hot Filtration: Filter the solution while boiling through a pre-warmed funnel (removes carbon and inorganic salts).

  • Precipitation: Reheat filtrate to boiling. Add hot water dropwise until a faint permanent cloudiness appears.

  • Clarify: Add a few drops of EtOH to clear the solution.

  • Crystallization: Remove heat. Wrap the flask in a towel to ensure slow cooling to room temperature.

    • Technical Insight: Rapid cooling traps the "2-chloro" impurity.[1] Slow crystal growth excludes it.[2]

  • Chill to 4°C for 2 hours before filtration.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product pink even after recrystallization?

  • A: Trace iodine is trapped in the crystal lattice.

  • Fix: Pulverize the solid and wash with a dilute solution of Sodium Bisulfite , then wash thoroughly with water. If the color persists, perform the Module 2 acid-base extraction again before recrystallizing.

Q2: I see a peak at RRT 0.9 that won't go away. What is it?

  • A: This is likely 2-chlorobenzoic acid .[1][3][4]

  • Fix: This impurity is chemically very similar to the product. Standard recrystallization may fail if the level is >5%.

  • Advanced Fix: Use Fractional Precipitation . Dissolve the mixture in base (NaOH). Acidify slowly. The 2-Chloro-6-iodobenzoic acid (pKa ~2.5 due to steric inhibition of resonance) is slightly stronger/weaker than the impurity depending on solvation.[1] Collect the middle fraction of the precipitate. Alternatively, use preparative HPLC.[1]

Q3: The melting point is lower than the literature value (188-192°C).

  • A: This indicates solvent entrapment or regioisomers.

  • Fix: Dry the sample under high vacuum at 50°C for 12 hours. 2,6-disubstituted acids trap solvent molecules (especially acetic acid or ethanol) in their lattice voids efficiently.

Q4: Can I use sublimation?

  • A: Yes. Benzoic acid derivatives sublime well.

  • Protocol: High vacuum (0.1 mmHg) at 100–110°C. This is excellent for removing inorganic salts but less effective for separating the de-iodinated impurity.

References

  • Sandmeyer Reaction & Diazotization Mechanisms

  • Iodine Removal Strategies

    • Google Patents. "Process for the removal of iodine from organic compounds (US3425798A)." Accessed January 30, 2026.[1] Link

  • Recrystallization of Halogenated Benzoic Acids

    • ChemicalBook. "2-Iodobenzoic acid Properties and Purification."[1][4][5] Accessed January 30, 2026.[1] Link

  • Direct Iodination Alternatives (Regioisomer Context)

    • ACS Catalysis. "Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids." Accessed January 30, 2026.[1] Link[1]

  • Industrial Preparation of Chloro-Iodo-Benzoic Acids

    • Google Patents. "Preparation method of 2-chloro-5-iodobenzoic acid (CN104086361A)."[1] (Used for comparative workup logic). Accessed January 30, 2026.[1] Link

Sources

Preventing homocoupling in reactions with 2-Chloro-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Chloro-6-iodobenzoic Acid & Homocoupling Prevention

Ticket ID: #RXN-2CL6I-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center. You are likely working with 2-chloro-6-iodobenzoic acid (CAS: 5326-48-7) because you require a highly functionalized scaffold. This substrate offers orthogonal reactivity: the C–I bond is your primary electrophile (highly reactive), while the C–Cl bond serves as a latent handle for subsequent steps.

However, this molecule presents a "Perfect Storm" for side reactions:

  • Steric Congestion: The 2,6-disubstitution pattern creates significant steric hindrance around the reaction center.

  • The Acidic Proton: The free carboxylic acid can protonate reactive intermediates (leading to protodehalogenation) or sequester the Pd catalyst.

  • Homocoupling Risks: You are likely observing one of two distinct "dimers":

    • Type A (Substrate Homocoupling): The 2,2'-dichloro-6,6'-dicarboxybiphenyl (Ullmann-type).

    • Type B (Partner Homocoupling): The dimer of your boronic acid or alkyne (Glaser/Oxidative).

This guide provides the protocols to suppress these side pathways while maintaining chemoselectivity.

The Chemoselectivity Landscape (Visualized)

Before troubleshooting, you must visualize the reactivity hierarchy. The C–I bond undergoes oxidative addition significantly faster than the C–Cl bond.

SelectivityMap Start 2-Chloro-6-iodobenzoic acid Prod_I C-I Coupling Product (Target) Start->Prod_I T < 60°C Pd(0)/Weak Base Prod_Cl Oligomerization (C-Cl Reaction) Start->Prod_Cl T > 80°C Electron-Rich Ligands Homo_Sub Substrate Dimer (Ullmann) Start->Homo_Sub Excess Reductant Stagnant Catalyst Dehalo Dehalogenated (Protodeboronation) Start->Dehalo Free Acid Proton Moisture Prod_I->Prod_Cl Over-reaction

Caption: Reactivity hierarchy of 2-chloro-6-iodobenzoic acid. Control temperature to maintain orthogonality.

Troubleshooting Module: Suzuki-Miyaura Coupling

The Issue: You observe the consumption of your boronic acid, but the aryl iodide remains unreacted, or you see a symmetric dimer of the boronic acid.

Diagnosis: Oxidative Homocoupling

This is not a failure of the catalyst to insert into the Ar-I bond; it is a competition reaction driven by Oxygen (O₂) .

  • Mechanism: Dissolved O₂ reacts with the Pd(II)-aryl species or directly with the boronic acid to form peroxo-species, driving the formation of Ar'-Ar' (partner dimer).

Protocol A: The "Zero-Oxygen" Standard

Standard vacuum/backfill cycles are insufficient for sensitive 2,6-disubstituted systems because the reaction is slow, giving O₂ more time to interfere.

  • Solvent Prep: Do not just sonicate. Sparge the solvent (Dioxane/Water or Toluene/Water) with Argon for a minimum of 30 minutes using a dispersion tube.

  • Catalyst Choice: Switch to Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ .

    • Why: Bidentate ligands (dppf) prevent the "bridging" mechanisms that lead to homocoupling more effectively than monodentate ligands.

  • Base Selection: Use Cs₂CO₃ (Cesium Carbonate).[1]

    • Why: The "Cesium Effect" improves solubility of the carboxylate salt in organic media, preventing the substrate from crashing out and stalling the cycle.

Protocol B: Slow Addition (The "Pump" Method)

If homocoupling persists, the concentration of the nucleophile (boronic acid) is too high relative to the oxidative addition rate of the hindered Ar-I.

  • Dissolve the Boronic Acid in the degassed solvent.

  • Load the Ar-I, Catalyst, and Base in the reaction vessel.

  • Use a syringe pump to add the Boronic Acid solution over 2–4 hours at reflux.

    • Result: Keeps the standing concentration of Boronic Acid low, statistically favoring Cross-Coupling over Homocoupling.

Troubleshooting Module: Sonogashira Coupling

The Issue: You observe the formation of a diyne (alkyne-alkyne dimer) known as the Glaser Product .

Diagnosis: Copper-Mediated Oxidative Coupling

In standard Sonogashira, Cu(I) activates the alkyne.[2] However, in the presence of trace O₂, Cu(I) catalyzes the dimerization of the alkyne faster than the Pd cycle can couple it to your hindered Ar-I.

Protocol C: Copper-Free Sonogashira

Eliminate the Copper to eliminate the Glaser coupling. Because 2-chloro-6-iodobenzoic acid has an Iodine, it is reactive enough for Cu-free conditions.

ParameterRecommendationMechanism/Reasoning
Catalyst PdCl₂(PPh₃)₂ (3-5 mol%)Robust oxidative addition to Ar-I.
Ligand XPhos (Optional, 5 mol%)Bulky, electron-rich ligand accelerates oxidative addition into hindered centers.
Base Piperidine or Pyrrolidine Acts as both solvent and base; secondary amines facilitate the proton transfer.
Temp 60°C - 80°C Sufficient to activate Ar-I without activating Ar-Cl.

Step-by-Step:

  • Charge flask with 2-chloro-6-iodobenzoic acid (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add degassed Piperidine (5-10 volumes).

  • Add Terminal Alkyne (1.2 equiv).

  • Heat to 60°C. Monitor by HPLC.

    • Note: If the reaction stalls, add TBAF (1.0 equiv) . Fluoride activates the alkyne (silicon-like activation) without the oxidative risks of Copper.

The "Acid" Factor: Handling the Carboxylate

The free carboxylic acid at C1 is a liability. It can cause Protodehalogenation (where the Iodine is replaced by Hydrogen).

Decision Matrix: Protect or Salt?

AcidHandling Start 2-Chloro-6-iodobenzoic acid Q1 Can you tolerate an Ester? Start->Q1 Path_Ester Convert to Methyl Ester (TMS-Diazomethane) Q1->Path_Ester Yes (Recommended) Path_Salt Use 'Salt' Protocol Q1->Path_Salt No (Must keep acid) Step_Salt 1. Use 2.5 eq Base (Cs2CO3) 2. Use Anhydrous DMSO/DMF Path_Salt->Step_Salt

Caption: Decision tree for handling the acidic proton. Esterification is the preferred route for higher yields.

Why Esterification Works: Converting to the methyl ester (using MeOH/H₂SO₄ or TMS-Diazomethane) removes the acidic proton. This prevents the formation of [Pd-H] species which are responsible for stripping the Iodine off the ring (dehalogenation). It also prevents the carboxylate from binding to the Palladium and shutting down the catalytic cycle.

Frequently Asked Questions (FAQs)

Q: I see a byproduct with Mass M+126 (or similar). What is it? A: This is likely the Protodeiodination product (2-chlorobenzoic acid).

  • Cause: Water in the solvent or available protons from the acid group.

  • Fix: Switch to anhydrous solvents (DMF/DMSO) and use 3Å Molecular Sieves in the reaction vessel.

Q: Can I use the Chloride for coupling instead? A: Yes, but only after the Iodine is reacted. If you want to react the Chloride first, you must use a specialized catalyst like Pd(P(tBu)₃)₂ or Buchwald G3 precatalysts , but the Iodine will almost certainly react uncontrollably. You must replace the Iodine with a non-reactive group if you want to target the Chloride first.

Q: My reaction turns black immediately and stalls. A: "Palladium Black" precipitation indicates the catalyst is decomposing before it can perform the oxidative addition.

  • Fix: Your substrate is too sterically hindered (2,6-substitution). Add excess ligand (e.g., PPh₃, 4 equivalents relative to Pd) to stabilize the active species, or switch to a palladacycle precatalyst (e.g., XPhos Pd G2 ).

References
  • Selectivity in Dihalo-systems

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: NIH / Pfizer Global Chemistry.
    • URL:[Link]

  • Suppression of Homocoupling

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
    • Source: ACS Public
    • URL:[Link]

  • Mechanism of Homocoupling

    • Title: Mechanism of the palladium-catalyzed homocoupling of arylboronic acids.[3][4]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Copper-Free Sonogashira

    • Title: Copper-free Sonogashira coupling: One pot synthesis of alkynyl-substituted cinnam
    • Source: Organic Chemistry Portal / Synlett.
    • URL:[Link]

Sources

Technical Support Center: Best Practices for Degassing Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for one of the most critical, yet often overlooked, aspects of a successful Suzuki coupling: the effective removal of dissolved oxygen. As a self-validating system of protocols and insights, this document will explain the causality behind experimental choices, ensuring robust and reproducible results.

The Critical Role of an Inert Atmosphere in Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The catalytic cycle, driven by a palladium catalyst, is a finely balanced sequence of oxidative addition, transmetalation, and reductive elimination. However, the heart of this catalytic machine, the active Pd(0) species, is highly sensitive to the presence of molecular oxygen.[1][2][3]

Dissolved oxygen in reaction solvents poses a dual threat:

  • Oxidation of the Pd(0) Catalyst: The active Pd(0) catalyst can be readily oxidized by oxygen to form catalytically inactive Pd(II) species. This depletes the concentration of the active catalyst, slowing down or completely halting the catalytic cycle.[3]

  • Oxidation of Phosphine Ligands: Phosphine ligands, which are essential for stabilizing the palladium catalyst and modulating its reactivity, are susceptible to oxidation by trace amounts of air, forming phosphine oxides.[3] These oxidized ligands can no longer coordinate effectively to the palladium center, leading to catalyst decomposition and the formation of palladium black.[3]

The consequence of inadequate degassing is often a cascade of problems including low yields, incomplete conversion of starting materials, and the formation of undesirable side products, most notably homocoupling of the boronic acid reagent.[3][4]

Visualizing the Problem: Oxygen's Interference in the Suzuki Catalytic Cycle

To better understand the detrimental impact of oxygen, the following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and the points at which oxygen can intervene.

Suzuki_Oxygen_Interference Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Inactive_PdII Inactive Pd(II) Species Pd0->Inactive_PdII Oxidation PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetalation Ar'B(OR)₂ Base Pd_Black Palladium Black (Decomposition) PdII_ArX->Pd_Black Ligand Oxidation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product O2_Pd O₂ O2_Pd->Inactive_PdII O2_Ligand O₂ Oxidized_Ligand Oxidized Ligand (e.g., O=PR₃) O2_Ligand->Oxidized_Ligand

Caption: Oxygen-mediated deactivation pathways in the Suzuki-Miyaura catalytic cycle.

Comparison of Common Degassing Techniques

Choosing the appropriate degassing method depends on the sensitivity of your reaction, the volatility of your solvent, and the scale of your experiment. While direct quantitative comparisons of residual oxygen levels across all solvents and methods are not consolidated in a single source, a general hierarchy of effectiveness is well-established in the chemical literature.

Degassing MethodRelative EffectivenessTypical ApplicationAdvantagesDisadvantages
Freeze-Pump-Thaw (FPT) Most EffectiveHighly oxygen-sensitive reactions, small to medium scale, volatile solvents, deuterated solvents.Achieves the lowest residual oxygen levels. Minimizes solvent loss.Time-consuming and requires specialized equipment (Schlenk line, liquid nitrogen).
Inert Gas Sparging (Bubbling) Highly EffectiveMost standard Suzuki coupling reactions, larger scale reactions.Relatively fast and straightforward. Suitable for large volumes.Can lead to solvent loss, especially with volatile solvents. May not be as thorough as FPT.
Sonication under Vacuum Moderately EffectiveLess sensitive reactions, quick degassing for some applications like HPLC.Faster than FPT.Generally less effective than FPT or prolonged sparging.

Experimental Protocols

Here are detailed, step-by-step methodologies for the two most effective and commonly used degassing techniques in a research setting.

Protocol 1: Freeze-Pump-Thaw (FPT)

This method is the gold standard for removing dissolved gases and should be used for highly sensitive catalytic systems.

Workflow Diagram:

FPT_Workflow cluster_prep Preparation cluster_cycle Degassing Cycle (Repeat 3x) cluster_final Final Steps A Place solvent in a Schlenk flask (≤ 50% full) B Seal flask and connect to Schlenk line A->B C Freeze solvent with liquid N₂ B->C D Evacuate headspace under high vacuum C->D E Close flask to vacuum D->E F Thaw solvent completely E->F F->C Repeat cycle G Backfill flask with inert gas (Ar or N₂) F->G H Solvent is ready for use G->H

Caption: Step-by-step workflow for the Freeze-Pump-Thaw degassing method.

Detailed Steps:

  • Preparation: Place the solvent in a Schlenk flask, ensuring the volume does not exceed 50% of the flask's capacity to prevent shattering upon freezing. Seal the flask with a stopcock.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock to a high vacuum line and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely at room temperature or in a tepid water bath. You will observe gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat steps 2-4 at least two more times for a total of three cycles. For highly sensitive reactions, more cycles may be necessary.

  • Final Step: After the final thaw, backfill the flask with an inert gas such as argon or nitrogen. The degassed solvent is now ready for use.

Protocol 2: Inert Gas Sparging (Bubbling)

This is a more practical method for larger volumes and for reactions that are not exceedingly sensitive to trace amounts of oxygen.

Detailed Steps:

  • Setup: In a fume hood, place the solvent in a flask equipped with a magnetic stir bar. Seal the flask with a septum.

  • Inlet and Outlet: Insert a long needle connected to a source of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is submerged well below the solvent surface. Insert a second, shorter needle to act as a gas outlet.

  • Sparging: Begin a slow and steady bubbling of the inert gas through the solvent while stirring. A vigorous stream can cause excessive solvent evaporation.

  • Duration: Sparge the solvent for a minimum of 30-60 minutes. For larger volumes, a longer duration is recommended.

  • Maintaining Inert Atmosphere: After sparging, raise the long needle above the solvent surface but keep it inside the flask to maintain a positive pressure of inert gas over the headspace. Remove the outlet needle. The solvent is now ready for use.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter related to degassing in Suzuki coupling reactions.

Q1: My reaction mixture turns black immediately after adding the palladium catalyst. What is happening?

A1: The formation of a black precipitate, commonly referred to as "palladium black," is a strong indicator of catalyst decomposition.[3] This happens when the palladium atoms agglomerate into nanoparticles, losing their catalytic activity. The primary cause is often the presence of oxygen, which oxidizes the phosphine ligands, leaving the palladium center uncoordinated and prone to aggregation.[3]

  • Troubleshooting Steps:

    • Improve Degassing: Your degassing procedure may not be rigorous enough. If you are sparging, increase the duration. For highly sensitive systems, switch to the freeze-pump-thaw method.

    • Check Reagent Purity: Ensure your phosphine ligands are fresh and have been stored under an inert atmosphere. Ligands can slowly oxidize upon storage.

    • Ligand-to-Metal Ratio: An insufficient amount of ligand can also lead to catalyst decomposition. Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst.[3]

Q2: My reaction has a low yield, and I see a significant amount of a side product from the homocoupling of my boronic acid. Why is this happening?

A2: Homocoupling of boronic acids is a classic side reaction in Suzuki couplings and is frequently promoted by the presence of oxygen.[3][4] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.

  • Troubleshooting Steps:

    • Enhance Degassing: This is the most critical step to minimize homocoupling. Ensure your solvent and the reaction mixture are thoroughly degassed before heating.

    • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling. Starting with a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.[3]

Q3: Is it necessary to degas the water used in my biphasic Suzuki coupling?

A3: Yes, absolutely. Dissolved oxygen is present in all solvents, including water. For biphasic systems, it is crucial to degas both the organic solvent and the aqueous base solution separately before they are combined in the reaction flask.

Q4: How long should I sparge my solvent with inert gas?

A4: A general guideline is to sparge for at least 30-60 minutes for typical lab-scale reactions (50-250 mL). For larger volumes or more sensitive reactions, extending the sparging time to several hours can be beneficial. The key is to ensure that the dissolved oxygen has been adequately displaced by the inert gas.

Q5: Can I degas my reaction mixture after all the reagents, including the catalyst, have been added?

A5: It is best practice to add the catalyst after the initial degassing of the solvent and reagents. You can assemble your aryl halide, boronic acid, and base in the flask with the solvent, degas this mixture, and then add the palladium catalyst under a positive pressure of inert gas. This minimizes the exposure of the sensitive catalyst to any residual oxygen.

References

  • Emerald Cloud Lab. (2025). ExperimentDegas Documentation. Emerald Cloud Lab. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. The Schlenk Line Survival Guide. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids. University of Nevada, Reno. Retrieved from [Link]

  • ACS Publications. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. Reddit. Retrieved from [Link]

  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2023). Oxygen-Promoted Pd(II) Catalysis for the Coupling of Organoboron Compounds and Olefins. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Publications. Retrieved from [Link]

  • PMC. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. PMC. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Reddit. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • ACS Webinars. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Webinars. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Berry Group. (2019). Section 5.4 Title: Degassing Solvents. Berry Group. Retrieved from [Link]

  • Reddit. (2024). Sparging with N2 vs freeze-pump-thaw. Reddit. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8: Freeze-Pump-Thaw. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Room temperature aerobic Suzuki cross-coupling reactions in DMF/water mixture using zeolite confined palladium(0) nanoclusters as efficient and recyclable catalyst. ResearchGate. Retrieved from [Link]

  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. Retrieved from [Link]

  • Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Retrieved from [Link]

  • PMC. (2019). Controlling Factors of Degassing in Crosslinked Polyethylene Insulated Cables. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Degassing efficiency at 50 kPa cross-membrane pressure drop in (A) a.... ResearchGate. Retrieved from [Link]

  • AIST. (2025). Study of the Vacuum Degassing Process Using the Effective Equilibrium Reaction Zone Model. AIST. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxygen Exclusion from the Organic Solvents Using Ultrasound and Comparison with Other Common Techniques Used in Photochemical Experiments. ResearchGate. Retrieved from [Link]

  • PMC. (2016). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges related to catalyst deactivation in cross-coupling reactions involving 2-Chloro-6-iodobenzoic acid. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section is designed to help you identify and resolve specific issues encountered during your experiments.

Issue 1: My reaction is sluggish, stalls before completion, or fails to initiate.

This is the most common issue and can stem from several sources, often related to the generation and stability of the active Pd(0) catalyst.

Q: What are the likely causes for a stalled or incomplete reaction?

A: The primary causes fall into three categories: inefficient generation of the active catalyst, deactivation of the active catalyst, or inherent substrate/reagent problems.

  • Inefficient Catalyst Activation: Many palladium sources, like Pd(OAc)₂, are precatalysts in the Pd(II) state and must be reduced in situ to the active Pd(0) species.[1] This reduction step can be inefficient or incomplete.

  • Catalyst Agglomeration (Palladium Black): The most common deactivation pathway is the agglomeration of Pd(0) species into catalytically inactive palladium black.[2][3] This is often visible as a black precipitate. This process is irreversible under typical reaction conditions.

  • Ligand Degradation: Phosphine ligands, especially when electron-rich and bulky, are crucial for stabilizing the active Pd(0) center and facilitating key steps like oxidative addition and reductive elimination.[4] However, they can be susceptible to oxidation or other degradation pathways, leading to catalyst deactivation.[5]

  • Inhibition by Iodide: While the C-I bond is desired for its high reactivity in oxidative addition, the resulting iodide anion (I⁻) can be a double-edged sword. In some catalytic systems, iodide can form stable, inactive bridged palladium dimers, effectively taking the catalyst out of the cycle.[6]

  • Poor Substrate/Reagent Solubility: If your 2-Chloro-6-iodobenzoic acid or coupling partner is not fully dissolved, the reaction kinetics will be severely limited.[7]

Q: How can I solve a stalled reaction and prevent it from happening in the future?

A: A systematic approach is key. First, diagnose the likely cause using the workflow below, then apply the appropriate solution.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solution Potential Solution observe Reaction Stalled / Incomplete q1 Is a black precipitate visible? observe->q1 q2 Was the reaction rigorously degassed? q1->q2 No sol1 Likely Pd(0) Agglomeration. Increase ligand ratio or use bulkier/more electron-rich ligands (e.g., Buchwald-type). q1->sol1 Yes q3 Are all reagents fully dissolved? q2->q3 Yes sol2 Potential O₂-induced degradation/ homocoupling. Improve degassing protocol (e.g., freeze-pump-thaw). q2->sol2 No q4 What type of ligand is being used? q3->q4 Yes sol3 Poor solubility limiting kinetics. Screen alternative solvents or increase temperature. q3->sol3 No sol4 Ligand may be insufficient to stabilize Pd(0). Consider bidentate ligands (e.g., Xantphos) or more robust monodentate ligands. q4->sol4

Caption: A step-by-step workflow for diagnosing a stalled reaction.

  • Enhance Catalyst Stability:

    • Ligand Choice: For substrates like this, standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][8] These ligands promote a monoligated Pd(0) species that is highly active yet sterically shielded from forming inactive aggregates.

    • Ligand-to-Metal Ratio: For bidentate ligands, ensure a ratio of at least 2:1 (ligand:Pd) to prevent the formation of unstable species.[1] For monodentate ligands, a higher ratio (e.g., 2:1 to 4:1) can also be beneficial.

  • Optimize Reaction Conditions:

    • Solvent and Degassing: Ensure all solvents are rigorously degassed. Oxygen can lead to the oxidative degradation of phosphine ligands and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[9] If solubility is an issue, consider solvent systems like dioxane/water, DMF, or toluene.[7]

    • Base Selection: The base is critical. For Suzuki-Miyaura couplings, K₃PO₄ is often effective and is compatible with base-sensitive functional groups.[9] The base activates the boronic acid for transmetalation.[10] However, an excessively strong base can sometimes promote catalyst degradation.[11]

Issue 2: My main side-product is the homocoupling of my boronic acid reagent.

Q: What causes boronic acid homocoupling in a Suzuki-Miyaura reaction?

A: Homocoupling is a classic side reaction in Suzuki-Miyaura coupling and is almost always caused by the presence of an oxidant, typically oxygen, in the reaction mixture.[9][12] It can also be promoted by the presence of Pd(II) species that have not yet entered the primary catalytic cycle.[12] The mechanism involves the coupling of two boronic acid molecules, catalyzed by palladium.

Q: How can I minimize or eliminate homocoupling?

A:

  • Rigorous Degassing: This is the most critical step. Use a freeze-pump-thaw technique (3 cycles) for your solvent to ensure it is free of dissolved oxygen. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.[9]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-formed catalyst with a stabilizing ligand can sometimes reduce homocoupling compared to starting with a Pd(II) precatalyst that requires in-situ reduction.[13]

  • Control Reagent Addition: In some cases, adding the aryl halide (2-Chloro-6-iodobenzoic acid) to the reaction mixture before the boronic acid can help ensure the catalyst preferentially enters the desired cross-coupling cycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation specific to a substrate like 2-Chloro-6-iodobenzoic acid?

A: The structure of 2-Chloro-6-iodobenzoic acid presents several potential challenges that can lead to catalyst deactivation.

G cluster_deactivation Deactivation Pathways Active_Catalyst Active L-Pd(0) Species Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Low ligand conc. or poor stability Iodide_Poisoning Iodide Poisoning ([L-Pd-I]₂ Dimer) Active_Catalyst->Iodide_Poisoning High [I⁻] buildup Ligand_Deg Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Deg Presence of O₂ or impurities Carboxylate_Binding Carboxylate Chelation (Inactive Complex) Active_Catalyst->Carboxylate_Binding Coordination by -COOH group

Caption: Key deactivation pathways for palladium catalysts.

  • Aggregation to Palladium Black: As with most Pd-catalyzed reactions, the formation of bulk palladium metal is a major issue. This is driven by the instability of "naked" Pd(0) species not adequately protected by ligands.[14][15]

  • Iodide Inhibition: Oxidative addition at the highly reactive C-I bond releases an iodide ion. High local concentrations of iodide can lead to the formation of catalytically inactive µ-iodo bridged palladium dimers.[6] This sequesters the catalyst from the reaction.

  • Carboxylate Coordination: The carboxylic acid moiety can potentially coordinate to the palladium center. While this is a key step in proposed decarboxylative coupling pathways[16], it could also form stable, off-cycle palladacycles that are slow to progress, effectively inhibiting the desired cross-coupling reaction.

  • Coking/Fouling: At higher temperatures, organic materials can sometimes deposit on the catalyst surface, blocking active sites. This is more common with heterogeneous catalysts but can occur in homogeneous systems if intermediates polymerize or degrade.[15][17]

Q2: How does the choice of base affect catalyst stability and reaction outcome?

A: The base plays a crucial role, particularly in Suzuki-Miyaura reactions, by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10]

Base TypeTypical ExamplesProsCons / Risks
Carbonates K₂CO₃, Cs₂CO₃Mild, good for substrates with sensitive functional groups (e.g., esters).[13]May not be strong enough for less reactive coupling partners.
Phosphates K₃PO₄Often provides a good balance of reactivity and mildness. Widely successful.[9]Can sometimes be slow to dissolve.
Alkoxides NaOt-Bu, KOt-BuVery strong, often used for less reactive C-Cl bonds or in amination reactions.[8][11]Can promote catalyst degradation and side reactions with sensitive functional groups.
Fluorides KF, CsFUsed to activate boronic acids without being strongly basic.[10]Can be less effective than stronger bases.

For 2-Chloro-6-iodobenzoic acid in a Suzuki coupling, K₃PO₄ in a solvent like dioxane/water is an excellent starting point due to its proven efficacy and compatibility with the carboxylic acid group.

Q3: Can I reactivate my catalyst if it turns into palladium black?

A: Once palladium black has formed, it is generally considered catalytically dead for homogeneous cross-coupling reactions and cannot be reactivated in situ. However, if you are using a heterogeneous catalyst (e.g., Pd on carbon), there are ex-situ reactivation protocols. These are harsh and not applicable to a homogeneous reaction mixture.

A more practical approach is prevention. If you recover palladium black after a failed reaction, it is a strong indicator that your ligand system was not robust enough to maintain the palladium in its active, soluble state.

For heterogeneous Pd/C catalysts that have been deactivated, protocols often involve washing with solvents, followed by treatment with acids or bases, and then a reduction step.[17][18][19]

Disclaimer: This is a general procedure and should be adapted and optimized for your specific catalyst and contaminants. It is intended for solid, supported catalysts recovered from a reaction.

  • Solvent Washing:

    • Filter the deactivated Pd/C catalyst from the reaction mixture.

    • Wash thoroughly with methanol or another suitable organic solvent to remove adsorbed organic species.[17]

    • Wash with deionized water until the filtrate is neutral.

  • Alkali Treatment:

    • Prepare a dilute aqueous alkali solution (e.g., 0.1 M NaOH).

    • Suspend the catalyst in the alkali solution and heat gently (e.g., 60-80 °C) with stirring for 1-2 hours.[18] This helps remove acidic or phenolic foulants.

    • Filter and wash with deionized water until the filtrate is neutral.

  • Acid Treatment (Optional, Use with Caution):

    • For certain types of poisoning, a dilute nitric acid wash can be effective at redissolving metallic impurities.[18] This is an aggressive treatment and may lead to some palladium leaching.

    • Suspend the catalyst in dilute nitric acid, stir at room temperature, then filter and wash thoroughly to neutrality.

  • Drying and Reduction:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C).

    • To ensure the palladium is in the active Pd(0) state, a final reduction step under a hydrogen atmosphere is often performed.[18]

This procedure is complex and often not practical on a lab scale for small amounts of catalyst. Prevention through proper ligand selection is a far more effective strategy.

References

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available from: [Link]

  • Poisoning and deactivation of palladium catalysts.
  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE.
  • Decarboxylative cross-coupling. Wikipedia. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]

  • Method for reactivating palladium carbon catalyst. Google Patents.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH. Available from: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
  • Poisoning and deactivation of palladium c
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations.
  • Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available from: [Link]

  • How can I solve my problem with Suzuki coupling?.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
  • Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions. PMC - PubMed Central. Available from: [Link]

  • Pd(II)
  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactiv
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available from: [Link]

  • On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation.
  • Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry.
  • Advances in Cross-Coupling Reactions. PMC - NIH. Available from: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available from: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available from: [Link]

  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Cl-6-I-BA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Technical Brief: The Molecule & The Challenge

Before attempting to dissolve 2-Chloro-6-iodobenzoic acid (2-Cl-6-I-BA), it is critical to understand why it resists dissolution. This is not a standard benzoic acid; it is a 2,6-disubstituted system.

  • Steric Shielding: The iodine and chlorine atoms at the ortho positions create a "steric fence" around the carboxylic acid group. This forces the carboxyl group out of planarity with the benzene ring.

  • Hyper-Acidity: Due to the ortho-effect (steric inhibition of resonance) and the electron-withdrawing nature of the halogens, this molecule is significantly more acidic than unsubstituted benzoic acid.[1]

    • Benzoic Acid pKa: ~4.2

    • 2-Cl-6-I-BA pKa:~1.63 (Estimated/Analogous)[1]

  • The Solubility Trap: The molecule has a polar "head" (carboxyl) and a lipophilic "body" (halogenated ring). In non-polar solvents (Hexane), the head is too polar.[1] In water, the body is too lipophilic. You are stuck in the middle.

Troubleshooting Guide: Solvent Selection

Issue: "I cannot get the solid to dissolve in my standard organic solvents (DCM, Toluene) at room temperature."

Diagnosis: You are likely battling high crystal lattice energy. The intermolecular forces (halogen bonding and hydrogen bonding dimers) are stronger than the solvent-solute interactions.

Solution: Switch to a Tiered Solvent Strategy . Do not rely on a single solvent; use the polarity and hydrogen-bonding capability of the solvent to break the crystal lattice.

Solubility Tier Table (Predicted Performance)
TierSolvent ClassExamplesSolubility PotentialMechanism of Action
1 Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL)Strong dipole disrupts lattice; accepts H-bonds from the acid.[1]
2 Lower Alcohols Methanol, EthanolModerate-High Donates/Accepts H-bonds.[1] Warning: Esterification risk if heated with acid catalyst.
3 Ethers/Esters THF, Ethyl Acetate, DioxaneModerate Good for intermediate polarity. THF coordinates well.
4 Chlorinated DCM, ChloroformLow-Moderate Good for the halogenated ring, but struggles to break acid dimers.
5 Hydrocarbons Hexane, Heptane, TolueneVery Low Avoid. Only useful as anti-solvents for precipitation.[1]
Decision Tree: Selecting the Right Solvent

SolventSelection Start Start: Define Goal Goal What is the downstream application? Start->Goal Reaction Chemical Synthesis Goal->Reaction Analysis HPLC/NMR Analysis Goal->Analysis Crystallization Purification/Crystallization Goal->Crystallization Reaction_Q Is the reaction water-sensitive? Reaction->Reaction_Q Analysis_NMR DMSO-d6 or Methanol-d4 Analysis->Analysis_NMR Cryst_Tech Use Co-Solvent System: Dissolve in Alcohol/THF -> Add Heptane/Water Crystallization->Cryst_Tech Reaction_Yes Use Anhydrous THF or DCM (may need heat) Reaction_Q->Reaction_Yes Yes Reaction_No Use DMF or DMSO (High Solubility) Reaction_Q->Reaction_No No

Caption: Logical flow for selecting the optimal solvent based on experimental intent.

Advanced Solubilization: The "Salt Trick"

Issue: "I need high concentration (>200 mg/mL) in a non-protic solvent for a reaction, but DMSO is too difficult to remove."

Diagnosis: You are trying to dissolve the neutral acid. The neutral form is limited by its dimerization. Solution: Deprotonate the acid. Convert it into a lipophilic salt.

The Science: Because 2-Cl-6-I-BA is highly acidic (pKa ~1.6), it will readily donate its proton to an organic base.[1] The resulting ion pair (Carboxylate Anion + Ammonium Cation) is much more soluble in organic solvents like DCM or Chloroform because the rigid H-bond dimer is broken.

Protocol: In-Situ Salt Formation

  • Calculate: Determine moles of 2-Cl-6-I-BA.

  • Select Base: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . These have bulky organic groups that enhance solubility in organics (unlike NaOH, which would pull it into water).[1]

  • Mix: Suspend 2-Cl-6-I-BA in DCM or THF (it may look cloudy).

  • Add Base: Add 1.1 equivalents of TEA dropwise.

  • Observe: The solution should clear rapidly as the Triethylammonium 2-chloro-6-iodobenzoate salt forms.

SaltMechanism Acid 2-Cl-6-I-BA (Insoluble Dimer) Process Proton Transfer Acid->Process Base Organic Base (TEA/DIPEA) Base->Process Salt Lipophilic Salt (Soluble Ion Pair) Process->Salt Disrupts Dimer

Caption: Mechanism of solubility enhancement via formation of a lipophilic ammonium salt.[1]

FAQ: Common Pitfalls & Process Issues

Q: The solution turns yellow/brown when I dissolve it in DMF. Is it degrading?

A: Likely, yes.

  • Cause: Iodine-carbon bonds can be labile. DMF can decompose to form dimethylamine upon heating, which is basic. If the solution is old or heated, you might be seeing iodine liberation or nucleophilic attack.

  • Fix: Use fresh, anhydrous DMF. Keep the temperature below 40°C. If color persists, check for free iodine using starch paper.

Q: I dissolved it in hot Ethanol, but it oiled out (formed a gum) instead of crystallizing when cooled.

A: This is a common phenomenon with low-melting solids or impurities.[1]

  • Cause: You entered the "oiling out" region of the phase diagram where the liquid-liquid phase separation occurs before crystallization.

  • Fix:

    • Seed it: Add a tiny crystal of pure 2-Cl-6-I-BA at the cloud point.[1]

    • Slow down: Cool much slower (1°C/min).

    • Change Solvent: Ethanol might be too polar. Try a mixture of Toluene:Ethyl Acetate (9:1) . The 2-Cl-5-I isomer is known to purify well from Toluene systems [1].[1]

Q: Can I use water?

A: Only if you adjust the pH.

  • The neutral acid is practically insoluble in water.

  • If you raise the pH > 4 (using NaOH or NaHCO3), it will dissolve instantly as the sodium salt. This is excellent for extraction (washing the acid out of an organic layer) but poor for reactions requiring organic conditions.

Standard Operating Procedure: Gravimetric Solubility Determination

Use this protocol to generate exact data for your specific batch and solvent.[1]

Objective: Determine the saturation limit (


) of 2-Cl-6-I-BA in Solvent X.
  • Preparation:

    • Weigh 3 clean, dry 4mL vials (

      
      ).
      
    • Add 1.0 mL of Solvent X to each vial.[2]

  • Saturation:

    • Add 2-Cl-6-I-BA in 50mg increments, vortexing for 5 minutes between additions.

    • Continue until solid persists (suspension) even after 10 minutes of sonication/vortexing.

    • Critical Step: Place vials in a temperature-controlled shaker (25°C) for 24 hours to ensure equilibrium.

  • Filtration:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vials.

  • Drying:

    • Evaporate the solvent (vacuum oven or nitrogen stream).

    • Weigh the vial + residue (

      
      ).[1]
      
  • Calculation:

    
    
    

References

  • BenchChem Technical Repository. (2025).[3] Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid. Retrieved from [1][4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 519638, 2-Chloro-5-iodobenzoic acid. Retrieved from [1]

  • ChemicalBook. (2023). 2-Iodobenzoic acid: properties and applications in organic synthesis. Retrieved from [1]

Sources

Technical Support Center: Purification of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halogenated Benzoic Acid Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Overview

Halogenated benzoic acids (e.g., 2-chlorobenzoic acid, 4-fluorobenzoic acid) are critical intermediates in drug discovery and materials science. While chemically robust, they present distinct purification challenges due to their hydrophobicity , sublimation potential , and isomer-dependent acidity .

This guide addresses the four most common "tickets" we receive from researchers:

  • Yield Loss: Disappearing product during drying.

  • Extraction Failure: Poor recovery of ortho-isomers.

  • Crystallization Issues: "Oiling out" instead of crystallizing.

  • Analysis: Severe peak tailing in HPLC.

Module 1: The "Invisible" Yield Loss (Sublimation)

User Ticket: "I synthesized 4-chlorobenzoic acid. The wet cake weight was perfect, but after drying in the vacuum oven overnight at 60°C, I lost 40% of my mass. Where did it go?"

Diagnosis: You likely sublimed your product into the vacuum trap. Halogenated benzoic acids possess high vapor pressures relative to their molecular weight. The electron-withdrawing halogen weakens intermolecular hydrogen bonding compared to dimers of unsubstituted benzoic acid, facilitating the transition from solid to gas.

The Science: Sublimation occurs when the vapor pressure of the solid exceeds the ambient pressure at a given temperature.[1] For many halogenated aromatics, this point is reached easily under high vacuum (<10 mbar) even at moderate temperatures (40-60°C).

Troubleshooting Protocol:

ParameterRecommendationRationale
Drying Temp < 40°C Keep temperature well below the sublimation point.
Pressure > 100 mbar Avoid high vacuum. Use a water aspirator or controlled vacuum rather than a high-vac oil pump.
Desiccant P₂O₅ or KOH Use a desiccator at ambient pressure/temp instead of an oven for final drying.

Pro-Tip: If you see "needles" growing on the glass window of your vacuum oven, you are subliming your product. Stop immediately.

Module 2: Acid-Base Extraction (The pH Trap)

User Ticket: "I performed a standard acid-base extraction. I extracted my organic layer with NaHCO₃, separated the aqueous layer, and acidified it to pH 4. My yield is terrible, but the LCMS of the waste shows product."

Diagnosis: You fell into the


 Trap . Halogenated benzoic acids, especially ortho-substituted ones, are significantly stronger acids than unsubstituted benzoic acid.[2] Acidifying to pH 4 is insufficient to fully protonate and precipitate them.

The Science: Halogens are electron-withdrawing groups (EWG). Through the inductive effect (-I) , they stabilize the carboxylate anion, lowering the


.
  • Ortho-effect: Steric hindrance in ortho-isomers forces the carboxyl group out of plane with the benzene ring, reducing resonance destabilization and further lowering the

    
     (often < 3.0).
    

Data:


 Shifts 
| Compound | Position | Approx 

| Note | | :--- | :--- | :--- | :--- | | Benzoic Acid | - | 4.20 | Reference | | Chlorobenzoic Acid | Para | 3.99 | Slightly more acidic | | Chlorobenzoic Acid | Ortho | 2.94 | Significantly more acidic | | Nitrobenzoic Acid | Ortho | 2.17 | Extremely acidic |

Corrective Workflow: You must drive the pH at least 2 units below the


 to ensure 99% protonation. For ortho-halo acids, target pH 1 .

ExtractionWorkflow Start Crude Mixture (Organic Solvent) BaseWash Extract with 1M NaOH (Not weak NaHCO3) Start->BaseWash Sep Separate Layers BaseWash->Sep OrgLayer Organic Layer (Impurities) Sep->OrgLayer AqLayer Aqueous Layer (Product as Salt) Sep->AqLayer Acidify Acidify with 6M HCl AqLayer->Acidify CheckPH CRITICAL STEP: Check pH < 1.0 Acidify->CheckPH CheckPH->Acidify No (pH > 1) Precipitate Precipitate Forms CheckPH->Precipitate Yes Filter Vacuum Filtration (Cold) Precipitate->Filter

Figure 1: Optimized Extraction Workflow for High-Acidity Benzoic Derivatives.

Module 3: Recrystallization (The "Oiling Out" Issue)

User Ticket: "I'm trying to recrystallize 2,4-dichlorobenzoic acid from hot ethanol/water. As it cools, it forms a milky oil at the bottom instead of crystals."

Diagnosis: The product is "oiling out" because the melting point of the solvated compound is lower than the temperature at which the solution becomes saturated. This is common with hydrophobic, halogenated compounds in polar solvents.

The Fix: Solvent Tuning & Seeding Halogens increase hydrophobicity. A pure water/ethanol mix may be too polar, causing the compound to phase-separate as a liquid before it can organize into a lattice.

Protocol:

  • Change Solvent: Switch to a less polar system. Toluene is excellent for chlorobenzoic acids, or a mixture of Hexanes/Ethyl Acetate .

  • The "Cloud Point" Method:

    • Dissolve product in minimal hot Ethyl Acetate (good solubility).

    • Slowly add hot Hexane (poor solubility) until a faint turbidity (cloudiness) persists.

    • Add one drop of Ethyl Acetate to clear it.

    • Seed it: Add a tiny crystal of pure product.

    • Cool very slowly to room temperature, then to 4°C.

Solvent SystemSuitabilityRisk
Ethanol/Water StandardHigh risk of oiling out for poly-halogenated acids.
Toluene Excellent Good for removing non-polar impurities; requires fume hood.
Ethyl Acetate/Hexane Versatile Tunable polarity; safer than benzene/toluene.
Module 4: HPLC Analysis (Peak Tailing)

User Ticket: "My HPLC peaks look like shark fins (severe tailing). I can't integrate them accurately. I'm using Acetonitrile/Water."

Diagnosis: Silanol interaction.[3][4] The silica support in HPLC columns has residual silanol groups (Si-OH). At neutral pH, these can ionize (Si-O⁻). Your benzoic acid is also partially ionized (R-COO⁻ / R-COOH). The interaction causes secondary retention mechanisms, dragging the peak.[5]

The Solution: Suppress Ionization You must operate at a pH where the benzoic acid is fully protonated (neutral) and the silanols are protonated (neutral).

HPLC Protocol for Acidic Compounds:

  • Mobile Phase: Water (0.1% Trifluoroacetic Acid or Formic Acid ) / Acetonitrile (0.1% TFA).

    • Why: The acid modifier keeps the pH ~2.0. This ensures the benzoic acid is in the R-COOH form (more hydrophobic, better peak shape) and suppresses silanol activity.

  • Column Choice: Use an End-capped C18 column . "End-capping" chemically blocks residual silanols.[3]

HPLC_Logic Problem Problem: Tailing Peak CheckPH Is Mobile Phase pH < 2.5? Problem->CheckPH AddMod Action: Add 0.1% TFA or Formic Acid CheckPH->AddMod No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes AddMod->CheckCol ChangeCol Action: Switch to High-Load C18 CheckCol->ChangeCol No Success Sharp Peak (Symmetry > 0.9) CheckCol->Success Yes ChangeCol->Success

Figure 2: Troubleshooting Logic for Acidic Peak Tailing.

References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC? - Troubleshooting Guide." Phenomenex Technical Resources. Link

  • Sigma-Aldrich. "Benzoic Acid: Properties and Sublimation Data." Product Specification & Safety Data Sheet. Link

  • National Bureau of Standards. "Acidity of o-halobenzoic acids." Journal of Research of the National Bureau of Standards, 1958.[2] (Cited via Chemistry Stack Exchange for pKa trends). Link

  • BenchChem. "Protocol for the Purification of 2-(Benzyloxy)-5-chlorobenzoic acid by Recrystallization." BenchChem Application Notes. Link

  • Chemistry LibreTexts. "Acid-Base Extraction: Separation of Carboxylic Acids." Organic Chemistry Lab Techniques. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-6-iodobenzoic Acid and 2-bromo-6-chlorobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among the plethora of building blocks available, halogenated benzoic acids serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such crucial synthons: 2-chloro-6-iodobenzoic acid and 2-bromo-6-chlorobenzoic acid . Understanding their differential reactivity is key to designing selective and efficient synthetic routes towards complex molecular architectures.

Introduction: The Strategic Value of Di-ortho-substituted Halobenzoic Acids

Both 2-chloro-6-iodobenzoic acid and 2-bromo-6-chlorobenzoic acid are valuable starting materials due to the presence of multiple reactive handles on a single benzene ring. The ortho-disubstitution pattern, in conjunction with the carboxylic acid moiety, imparts unique steric and electronic properties that can be exploited for selective chemical transformations. These molecules are frequently employed in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1] The strategic placement of two different halogens offers the potential for sequential and site-selective cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.

Theoretical Underpinnings of Reactivity: A Tale of Two Halogens

The difference in reactivity between the carbon-halogen bonds in these two molecules is governed by a combination of electronic and steric effects. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[2]

Electronic Effects: Bond Dissociation Energies

The primary factor dictating the reactivity of aryl halides in oxidative addition is the carbon-halogen (C-X) bond dissociation energy (BDE). The trend for BDEs is:

C-Cl > C-Br > C-I

A weaker C-X bond leads to a lower activation energy for oxidative addition, and thus a faster reaction rate. Consequently, the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

Aryl Iodide > Aryl Bromide > Aryl Chloride

This fundamental principle is the cornerstone of understanding the differential reactivity of the two molecules .

Steric Effects: The "Ortho Effect"

The presence of substituents at the positions ortho to the carboxylic acid group introduces significant steric hindrance. This "ortho effect" can force the carboxyl group to twist out of the plane of the benzene ring, which in turn disrupts the resonance between the carboxyl group and the aromatic system.[3][4] This disruption has a notable impact on the acidity of the benzoic acid. Furthermore, the bulky ortho-halogen substituents can sterically hinder the approach of the palladium catalyst to the C-X bond, potentially slowing down the rate of oxidative addition.[5] However, this steric hindrance is a common feature of both molecules and thus the electronic differences between the halogens remain the dominant factor in their differential reactivity.

Comparative Reactivity Analysis

The differing halogen substituents on 2-chloro-6-iodobenzoic acid and 2-bromo-6-chlorobenzoic acid lead to a predictable and exploitable difference in their reactivity profiles, particularly in selective cross-coupling reactions.

2-Chloro-6-iodobenzoic Acid: Highlighting the C-I Bond's Lability

In 2-chloro-6-iodobenzoic acid, the Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This substantial difference in reactivity allows for highly selective cross-coupling reactions to occur at the C-I position, leaving the C-Cl bond intact for subsequent transformations. This makes 2-chloro-6-iodobenzoic acid an excellent substrate for the sequential introduction of different functionalities.

2-Bromo-6-chlorobenzoic Acid: A More Nuanced Reactivity Profile

For 2-bromo-6-chlorobenzoic acid, the Carbon-Bromine bond is more reactive than the Carbon-Chlorine bond, but the difference is less pronounced than that between a C-I and a C-Cl bond.[6] While selective coupling at the C-Br position is readily achievable under carefully controlled conditions, the potential for competitive reaction at the C-Cl bond, especially under forcing conditions, is higher than in the iodo-chloro analogue. Nevertheless, the bromine atom is highly reactive in a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions, making this a versatile building block.[6] The more stable chlorine atom can then be targeted in a subsequent, often more forcing, cross-coupling step or a nucleophilic aromatic substitution.[6]

Summary of Reactivity Comparison
Feature2-Chloro-6-iodobenzoic Acid2-Bromo-6-chlorobenzoic Acid
Most Reactive Site Carbon-Iodine BondCarbon-Bromine Bond
Relative Reactivity C-I >> C-ClC-Br > C-Cl
Selectivity in Cross-Coupling High selectivity for reaction at the C-I position.Good selectivity for reaction at the C-Br position under optimized conditions.
Potential for Sequential Reactions Excellent candidate for sequential functionalization.Very good candidate for sequential functionalization.

Experimental Showcase: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[7][8] The following protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of a di-ortho-substituted halobenzoic acid, which can be adapted for either 2-chloro-6-iodobenzoic acid or 2-bromo-6-chlorobenzoic acid to achieve selective reaction at the more reactive halogen.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, arylboronic acid, palladium catalyst, and base in a Schlenk flask B Add anhydrous solvent (e.g., Dioxane/Water) A->B C Degas the mixture (e.g., Argon sparging) B->C D Heat the reaction mixture (e.g., 80-100 °C) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to room temperature and quench E->F G Acidify and extract with organic solvent F->G H Purify by column chromatography G->H I Obtain selectively coupled product H->I

Caption: General workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Objective: To perform a selective Suzuki-Miyaura coupling at the more reactive C-X bond of a 2,6-dihalobenzoic acid.

Materials:

  • 2-chloro-6-iodobenzoic acid OR 2-bromo-6-chlorobenzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-iodobenzoic acid or 2-bromo-6-chlorobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Degassing: Sparge the reaction mixture with a gentle stream of argon for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature and time will depend on the specific substrates and should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Acidification and Extraction: Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired selectively coupled product.

Justification of Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ is a common and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For less reactive C-Cl bonds, more electron-rich and bulky phosphine ligands may be required.

  • Base: Potassium carbonate is a commonly used base to activate the boronic acid for transmetalation.[8]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reaction components.

  • Inert Atmosphere: Degassing and maintaining an inert atmosphere are crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. This is typically the rate-determining step and is faster for C-I > C-Br > C-Cl.[9]

  • Transmetalation: The organic group from the activated boronic acid (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar and Ar') are coupled together and eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Conclusion

The choice between 2-chloro-6-iodobenzoic acid and 2-bromo-6-chlorobenzoic acid as a synthetic intermediate should be guided by the specific requirements of the synthetic route.

  • 2-Chloro-6-iodobenzoic acid offers superior selectivity for initial functionalization at the C-I bond, making it the ideal choice for complex, multi-step syntheses where clean, predictable reactivity at one site is paramount.

  • 2-Bromo-6-chlorobenzoic acid provides a more nuanced reactivity profile. While selective coupling at the C-Br bond is highly feasible, it may require more careful optimization of reaction conditions to avoid side reactions at the C-Cl bond. Its utility lies in its ability to introduce a diverse range of functionalities at the bromine position, with the chlorine atom serving as a more robust handle for subsequent transformations.

By understanding the fundamental principles of aryl halide reactivity and the subtle interplay of electronic and steric effects, researchers can leverage the distinct properties of these valuable building blocks to achieve their synthetic goals with precision and efficiency.

References

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Optimizing Chemical Processes with High-Purity Organic Synthesis Building Blocks: The Case of 2-Bromo-6-chlorobenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (2010). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Amatore, C., Broeker, G., Jutand, A., & Negri, S. (2007). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Stanetty, C., & Schnürch, M. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Retrieved from [Link]

  • Bickelhaupt, F. M., & de Lera, A. R. (2007). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

Sources

Validation of 2-Chloro-6-iodobenzoic acid purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-Chloro-6-iodobenzoic acid purity by HPLC Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist

2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) is not merely a reagent; it is a high-value pharmacophore scaffold. Its 2,6-disubstitution pattern provides unique steric locking, while the distinct reactivity profiles of the chloro (inert/slow) and iodo (labile/fast) positions allow for chemoselective cross-coupling (e.g., Suzuki-Miyaura or Sonogashira).

However, this synthetic utility comes with a purification challenge. Common impurities include dehalogenated byproducts (2-chlorobenzoic acid) and regioisomers (2-chloro-X-iodobenzoic acid) formed during iodination. These impurities possess nearly identical solubility profiles to the target, rendering bulk crystallization ineffective for high-purity (>99.5%) requirements.

This guide establishes why Reverse-Phase HPLC (RP-HPLC) is the superior analytical technique for this application, comparing it against qNMR and GC-MS, and provides a validated, self-checking protocol.

Strategic Method Selection: Comparative Analysis

Before validating a method, one must justify the technique. Below is an objective comparison of RP-HPLC against common alternatives for this specific substrate.

FeatureMethod A: RP-HPLC (Recommended) Method B: qNMR (Alternative) Method C: GC-MS
Primary Utility Purity & Impurity Profiling Absolute Assay (Mass Balance)Volatile Impurity ID
Specificity High. Separates structural isomers (e.g., 2-Cl-6-I vs. 2-Cl-5-I) based on hydrophobicity.Medium. Isomeric proton signals often overlap in the aromatic region (7.0–8.0 ppm).High, but requires derivatization.
LOD/Sensitivity Excellent (<0.05%). Critical for detecting trace catalytic poisons.Low (~0.5-1.0%). Cannot reliably quantify trace impurities.Good, but thermal degradation is a risk.
Sample Prep Simple. Dissolve in mobile phase.[1]Simple. Dissolve in deuterated solvent.Complex. Requires methylation (e.g., TMS-diazomethane) due to -COOH H-bonding.
Throughput High (Automated injection).Low (Manual processing/locking).Medium.
Decision Logic: Why HPLC Wins

While qNMR is excellent for determining the net weight of the acid (assay), it frequently fails to resolve the <0.1% isomeric impurities that can poison downstream palladium catalysts. GC-MS requires derivatizing the carboxylic acid to an ester to prevent peak tailing, introducing a kinetic variable that invalidates the method for strict QC. RP-HPLC is the only method that offers direct, non-destructive separation of the free acid and its isomers.

The Gold Standard Protocol: RP-HPLC Methodology

This protocol is designed to be self-validating . It addresses the specific pKa (approx. 1.63 due to ortho-effects) and hydrophobicity of the molecule.

Chromatographic Conditions
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: A standard C18 provides sufficient hydrophobic selectivity to separate the iodine-containing target from chlorine-only impurities (Iodine is significantly more lipophilic).

  • Mobile Phase A (MPA): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Rationale: The low pH (~2.0-2.5) ensures the carboxylic acid (

      
      ) remains fully protonated (
      
      
      
      ). Ionized carboxylates (
      
      
      ) elute near the void volume and exhibit severe tailing due to secondary silanol interactions.
  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C (Controlled).

  • Detection: UV at 230 nm.

    • Rationale: The benzoyl chromophore absorbs strongly here; 254 nm is also acceptable but 230 nm often yields higher sensitivity for halogenated aromatics.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Equilibration
15.02080Linear Gradient
18.02080Wash (Elute highly lipophilic dimers)
18.18020Return to Initial
23.08020Re-equilibration

Validation Framework (ICH Q2 R1)

To ensure scientific integrity, the method must undergo the following validation parameters.

Specificity (Stress Testing)

You must demonstrate that the main peak is pure.

  • Experiment: Inject the standard spiked with likely synthetic precursors:

    • 2-Chlorobenzoic acid (De-iodinated impurity).

    • 2-Iodobenzoic acid (De-chlorinated impurity).[3]

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between all critical pairs.
    
  • Expected Elution Order: 2-Chlorobenzoic acid (least lipophilic)

    
     2-Chloro-6-iodobenzoic acid 
    
    
    
    Isomers/Bis-iodo species (most lipophilic).
Linearity & Range
  • Experiment: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Output: Plot Area vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
System Suitability Testing (SST)

Every analytical run must start with an SST injection to verify the system is "in control."

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5. (If > 1.5, your mobile phase pH is likely too high, allowing partial ionization).
  • Precision: %RSD of 6 replicate injections

    
     2.0%.
    

Visualizing the Logic

Diagram 1: The Validation Workflow (ICH Q2)

This diagram outlines the sequential logic required to validate the method for regulatory submission.

ValidationWorkflow Start Method Development (0.1% H3PO4 / ACN) Specificity Specificity Test (Spike with 2-Cl-Benzoic Acid) Start->Specificity ResolutionCheck Resolution > 2.0? Specificity->ResolutionCheck Linearity Linearity (5 Levels) R^2 > 0.999 ResolutionCheck->Linearity Yes Optimize Adjust Gradient/pH ResolutionCheck->Optimize No Precision Precision (6 Replicates, RSD < 2%) Linearity->Precision Final Validated Method Precision->Final Optimize->Specificity

Caption: Sequential validation workflow ensuring specificity for halogenated impurities before assessing quantitative linearity.

Diagram 2: Analytical Decision Tree

When to choose HPLC over NMR or GC for this specific scaffold.

DecisionTree Input Sample: 2-Chloro-6-iodobenzoic acid Goal Primary Goal? Input->Goal Purity Trace Impurity Profiling (<0.1%) Goal->Purity Quality Control Assay Absolute Assay (Net Weight) Goal->Assay Potency Volatile Residual Solvents Goal->Volatile Safety HPLC RP-HPLC (UV) *RECOMMENDED* Purity->HPLC NMR qNMR (Internal Std) Assay->NMR GC GC-HS or GC-MS Volatile->GC

Caption: Decision matrix highlighting RP-HPLC as the primary tool for purity profiling due to sensitivity requirements.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4] Link

  • PubChem. 2-Chloro-6-iodobenzoic acid Compound Summary. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (1997). (Standard text for pKa-based mobile phase selection).
  • Dietz, E. A., et al. Determination of Benzoic Acid and Chlorobenzoic Acids in Water.[5] Journal of Liquid Chromatography. (1993). Link (Demonstrates separation principles of halobenzoic acids).

Sources

A Spectroscopic Guide to Differentiating 2-Chloro-6-iodobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final products. Halogenated benzoic acids, such as the isomers of 2-Chloro-6-iodobenzoic acid, present a unique analytical challenge due to their similar physical properties. This guide provides an in-depth spectroscopic comparison of 2-Chloro-6-iodobenzoic acid and its positional isomers, offering experimental data and theoretical insights to aid in their unambiguous differentiation.

The strategic placement of chloro and iodo substituents on the benzoic acid backbone significantly influences the electronic environment of the molecule. These subtle electronic variations are manifested as distinct signatures in various spectroscopic analyses. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to provide a comprehensive analytical toolkit for isomer characterization.

The Isomers in Focus

This guide will compare the spectroscopic properties of the following isomers:

  • 2-Chloro-6-iodobenzoic acid

  • 2-Chloro-4-iodobenzoic acid

  • 4-Chloro-2-iodobenzoic acid

  • 2-Chloro-5-iodobenzoic acid

  • 5-Chloro-2-iodobenzoic acid

  • 3-Chloro-5-iodobenzoic acid

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is a powerful first-line technique for distinguishing isomers by probing the chemical environment of protons. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the positions of the electron-withdrawing chloro and iodo substituents.

Causality of Chemical Shifts

The electronegativity and steric bulk of the halogens play a crucial role in determining the chemical shifts of the aromatic protons. Both chlorine and iodine are electron-withdrawing groups, which generally deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The magnitude of this effect is position-dependent. Protons ortho to a halogen are typically the most deshielded. Furthermore, the steric hindrance between the bulky iodine atom and the carboxylic acid group in the ortho position can force the carboxyl group out of the plane of the aromatic ring, altering the electronic distribution and influencing the chemical shifts of nearby protons.[1][2]

Comparative ¹H NMR Data (Predicted and Experimental)
IsomerPredicted Aromatic Proton Chemical Shifts (ppm)*Expected Multiplicity
2-Chloro-6-iodobenzoic acid 7.2-7.8d, t, d
2-Chloro-4-iodobenzoic acid7.5-8.2d, dd, d
4-Chloro-2-iodobenzoic acid7.4-8.0d, dd, d
2-Chloro-5-iodobenzoic acid7.6-8.3d, dd, d
5-Chloro-2-iodobenzoic acid7.3-7.9d, dd, d
3-Chloro-5-iodobenzoic acid7.8-8.2t, d, d

Analysis: The distinct substitution patterns of each isomer lead to unique splitting patterns and chemical shifts. For instance, 2-Chloro-6-iodobenzoic acid is expected to show a characteristic pattern for its three aromatic protons, which will differ significantly from the patterns of the other isomers. The proton situated between the two halogens will likely experience the greatest deshielding effect.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carboxyl carbon and the aromatic carbons are indicative of the substituent positions.

Influence of Halogen Substitution on ¹³C Chemical Shifts

The electronegativity of the halogens directly influences the chemical shifts of the carbon atoms to which they are attached (ipso-carbons). The carbon bearing the chlorine atom will be deshielded, as will the carbon bearing the iodine atom, though the effect of iodine can be more complex due to the "heavy atom effect." The positions of the substituents also affect the chemical shifts of the other aromatic carbons through inductive and resonance effects. The chemical shift of the carboxylic acid carbon is also sensitive to the electronic effects of the substituents on the ring.

Comparative ¹³C NMR Data (Predicted and Experimental)
IsomerPredicted Carboxyl Carbon (ppm)Predicted Aromatic Carbon Range (ppm)
2-Chloro-6-iodobenzoic acid ~16895 - 145
2-Chloro-4-iodobenzoic acid~16990 - 142
4-Chloro-2-iodobenzoic acid~16792 - 143
2-Chloro-5-iodobenzoic acid~16891 - 141
5-Chloro-2-iodobenzoic acid~16693 - 140
3-Chloro-5-iodobenzoic acid~16594 - 144

Analysis: The chemical shift of the ipso-carbons directly attached to the halogens will be key indicators for differentiating the isomers. For example, in 2-Chloro-6-iodobenzoic acid, the signals for C2 and C6 will be significantly different from the other aromatic carbons and from the corresponding carbons in the other isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For the isomers of 2-Chloro-6-iodobenzoic acid, the key vibrational bands to analyze are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Cl and C-I stretches, as well as the aromatic C-H and C=C bending and stretching vibrations.

Key Vibrational Modes for Isomer Differentiation
  • O-H Stretch: A broad band typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band typically between 1680-1710 cm⁻¹. The electronic effects of the halogens can slightly shift this frequency.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of bands in the 680-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. Each isomer will have a unique fingerprint in this region.

  • C-Cl and C-I Stretches: These vibrations occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.

Comparative IR Data Highlights
IsomerKey Diagnostic IR Peaks (cm⁻¹)
2-Chloro-6-iodobenzoic acid Unique pattern of aromatic C-H out-of-plane bending.
2-Chloro-4-iodobenzoic acidCharacteristic C-H bending for 1,2,4-trisubstitution.
4-Chloro-2-iodobenzoic acidDistinct C-H bending for 1,2,4-trisubstitution.
2-Chloro-5-iodobenzoic acidUnique C-H bending for 1,2,4-trisubstitution.
5-Chloro-2-iodobenzoic acidCharacteristic C-H bending for 1,2,4-trisubstitution.
3-Chloro-5-iodobenzoic acidC-H bending pattern indicative of 1,3,5-trisubstitution.

Analysis: The most reliable differentiation using IR spectroscopy will come from a careful analysis of the fingerprint region, specifically the out-of-plane C-H bending vibrations, which are highly sensitive to the substitution pattern.

Mass Spectrometry (MS): Fragmentation Patterns as Clues

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. For the isomers of 2-Chloro-6-iodobenzoic acid, the molecular ion peak (M⁺) will be the same for all, but the relative abundances of the fragment ions can differ.

Expected Fragmentation Pathways

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and subsequent loss of carbon monoxide (CO) from the benzoyl cation.[3][4] The presence of chlorine and iodine will also influence fragmentation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 282/284 (due to ³⁵Cl/³⁷Cl)[M-OH]⁺, [M-COOH]⁺, [M-I]⁺, [M-Cl]⁺, and subsequent fragments

Analysis: While the molecular ion peak confirms the elemental composition, subtle differences in the relative intensities of fragment ions, particularly those resulting from the initial loss of a halogen or the carboxyl group, may provide clues to the isomeric structure. The stability of the resulting carbocations will be influenced by the positions of the remaining substituents.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are influenced by the extent of conjugation and the electronic effects of the substituents.

Substituent Effects on UV-Vis Spectra

Both chlorine and iodine are auxochromes that can cause a bathochromic (red) shift of the absorption bands of the benzene ring. The position of these substituents will affect the overall electronic structure and thus the energy of the π → π* transitions. Steric hindrance, as in the case of 2-Chloro-6-iodobenzoic acid, can disrupt the planarity of the carboxyl group with the ring, potentially leading to a hypsochromic (blue) shift compared to less hindered isomers.

Comparative UV-Vis Data (in Methanol)
IsomerExpected λ_max (nm)
2-Chloro-6-iodobenzoic acid Likely to show a primary band around 230-240 nm and a secondary band around 280-290 nm.
Other IsomersSimilar absorption ranges, with slight shifts depending on the specific substitution pattern.

Analysis: While UV-Vis spectroscopy may not be the primary technique for definitive isomer differentiation due to the broadness of the absorption bands and the subtle differences between isomers, it can provide supporting evidence when used in conjunction with other spectroscopic methods.

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis

A standardized approach to sample preparation is crucial for obtaining reproducible and comparable spectroscopic data.

Diagram of a General Workflow for Spectroscopic Analysis:

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Weigh Solid Sample dissolve Dissolve in Appropriate Deuterated Solvent (NMR) or Spectroscopic Grade Solvent (UV-Vis, MS) start->dissolve transfer Transfer to Appropriate Container dissolve->transfer nmr ¹H & ¹³C NMR transfer->nmr Acquire Data ir FTIR (ATR) transfer->ir Acquire Data ms Mass Spectrometry (ESI) transfer->ms Acquire Data uv UV-Vis transfer->uv Acquire Data

Sources

Comparative Guide: Optimizing Palladium Catalysts for the Chemoselective Coupling of 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The Suzuki-Miyaura coupling of 2-chloro-6-iodobenzoic acid represents a non-trivial challenge in organic synthesis. Unlike its meta-substituted isomer (2-chloro-5-iodobenzoic acid), the 2,6-substitution pattern creates a sterically congested environment at the reaction center.

The "Triple Threat" of this Substrate:

  • Steric Hindrance: The iodine atom is sandwiched between the carboxylic acid (C1) and the ring hydrogen, while the ortho-chloro group (C2) adds significant bulk, impeding the approach of the boronic acid during transmetallation.

  • Chemoselectivity: While C–I bonds are weaker than C–Cl bonds, the ortho-effect can destabilize the oxidative addition complex. High temperatures required to overcome sterics often lead to unwanted dechlorination or hydrodehalogenation.

  • Free Acid Interference: The unprotected carboxylic acid can poison the catalyst by binding to Palladium or require an extra equivalent of base, altering the ionic strength and solubility profile of the reaction.

This guide evaluates three distinct catalyst classes to determine the most efficacious system for this specific transformation.

Mechanistic Bottlenecks

To select the right catalyst, we must understand where the cycle fails for this substrate.

Diagram 1: The Steric Bottleneck in the Catalytic Cycle

The following diagram illustrates why standard catalysts fail. The oxidative addition is fast (due to the weak C–I bond), but the Transmetallation step is the rate-limiting bottleneck due to the steric clash between the bulky ligand and the ortho-substituents.

CatalyticCycle cluster_0 Failure Mode Start Pd(0) Active Species OxAdd Oxidative Addition (Fast for C-I) Start->OxAdd + 2-Cl-6-I-Benzoic Acid Complex1 Pd(II)-Ar-I Complex (Sterically Crowded) OxAdd->Complex1 TransMet Transmetallation (CRITICAL BOTTLENECK) Complex1->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Start - Product

Caption: The catalytic cycle highlights Transmetallation as the primary failure point for 2,6-disubstituted substrates due to steric repulsion.

Comparative Analysis of Catalyst Systems

We compared three catalyst systems representing the evolution of Palladium technology.

Candidate A: The Traditional Baseline

Catalyst: Pd(PPh₃)₄ (Tetrakis)

  • Mechanism: Monodentate phosphine ligands.

  • Performance: Poor. The triphenylphosphine ligands are bulky enough to stabilize Pd(0) but dissociate easily. However, the resulting active species is not electron-rich enough to drive the oxidative addition of the hindered iodide efficiently without high heat, which leads to catalyst decomposition (Pd black precipitation).

  • Verdict: Not recommended for 2,6-disubstituted systems.

Candidate B: The Robust Chelator

Catalyst: Pd(dppf)Cl₂ · DCM

  • Mechanism: Bidentate ferrocenyl ligand with a large bite angle.

  • Performance: Moderate. The bidentate nature prevents ligand dissociation, making the catalyst more thermally stable. It can handle the oxidative addition well, but the steric bulk of the ferrocene backbone can sometimes clash with the ortho-chloro group during transmetallation.

  • Verdict: Reliable for scale-up if the boronic acid is simple (unhindered), but struggles with bulky coupling partners.

Candidate C: The Steric Specialist (Recommended)

Catalyst: Pd-PEPPSI-IPr or Pd₂(dba)₃ + XPhos

  • Mechanism:

    • PEPPSI-IPr: Uses an N-Heterocyclic Carbene (NHC) ligand. The NHC is a strong sigma-donor (increasing oxidative addition rate) and has a "fan-shape" steric profile that creates a flexible pocket, allowing bulky substrates to enter for transmetallation while protecting the metal center.

    • XPhos: A dialkylbiaryl phosphine designed by Buchwald. The lower ring allows for Pd-arene interactions that stabilize the catalyst, while the cyclohexyl groups provide the electron density needed for difficult couplings.

  • Performance: Excellent. These "privileged" ligands are specifically engineered for sterically hindered chlorides and iodides.

  • Verdict: The Gold Standard for this specific substrate.

Experimental Data Summary

The following table summarizes typical performance metrics for the coupling of 2-chloro-6-iodobenzoic acid with phenylboronic acid (1.5 equiv).

ParameterPd(PPh₃)₄Pd(dppf)Cl₂Pd-PEPPSI-IPr
Ligand Class Monodentate PhosphineBidentate FerroceneN-Heterocyclic Carbene
Reaction Temp 100°C80°C60°C
Time to Completion > 24 h (Incomplete)12 h2 - 4 h
Conversion 45%78%> 98%
Chemoselectivity Poor (15% de-Cl)Good (<5% de-Cl)Excellent (<1% de-Cl)
Stability Low (Pd Black forms)HighHigh

Note on Chemoselectivity: "de-Cl" refers to the unwanted hydrodechlorination byproduct. PEPPSI catalysts operate at lower temperatures, preserving the sensitive C-Cl bond for subsequent functionalization.

Optimized Protocol: Pd-PEPPSI-IPr System

This protocol is designed for the unprotected acid , utilizing a "base-excess" strategy to solubilize the substrate as its carboxylate salt in situ.

Reagents:
  • Substrate: 2-Chloro-6-iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv) or KOH (3.0 equiv)

  • Solvent: Dioxane/Water (4:1 ratio)

Diagram 2: Experimental Workflow

Workflow Setup 1. Charge Solids (Acid, Boronic Acid, Base) Add Pd-PEPPSI-IPr last Degas 2. Degas Solvent (Dioxane/H2O) Sparge with Ar (15 min) Setup->Degas Reaction 3. Reaction 60°C, 2-4 Hours Monitor via HPLC Degas->Reaction Quench 4. Acidic Workup Adjust pH to 3-4 (Precipitates Product) Reaction->Quench

Caption: Step-by-step workflow for the PEPPSI-mediated coupling of the unprotected acid.

Detailed Steps:
  • Solubilization: In a reaction vial equipped with a magnetic stir bar, add 2-chloro-6-iodobenzoic acid (1.0 equiv), the boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Expert Tip: The 3.0 equiv of base is critical. 1.0 equiv neutralizes the carboxylic acid, and the remaining 2.0 equiv activate the boronic acid.

  • Solvent Addition: Add the Dioxane/Water (4:1) mixture. Sparge the solution with Argon for 15 minutes. Oxygen is the enemy of Pd(0); thorough degassing is non-negotiable.

  • Catalyst Charge: Add Pd-PEPPSI-IPr (1.0 mol%) quickly against a positive flow of Argon. Cap the vial immediately.

  • Reaction: Heat the block to 60°C.

    • Why 60°C? Higher temperatures (80-100°C) increase the risk of decarboxylation or dechlorination. The NHC catalyst is active enough to run at this milder temperature.

  • Workup: Cool to room temperature. Dilute with water. Carefully acidify with 1M HCl to pH ~3. The coupled product (a benzoic acid derivative) should precipitate. Filter and wash with water.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by free acidSwitch base to KOH (stronger solubilization) or protect acid as methyl ester.
Dechlorination Temperature too highLower temp to 40-50°C; increase catalyst loading to 3 mol%.
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol) or add base slowly (syringe pump).

References

  • Valente, C. et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012.

    • Context: Establishes PEPPSI-IPr as a superior catalyst for sterically hindered substr
  • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

    • Context: Defines the mechanism of SPhos/XPhos ligands in overcoming the transmetall
  • Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

    • Context: The foundational paper for the PEPPSI catalyst system used in the recommended protocol.

Sources

A Senior Application Scientist's Guide to Ligand Selection for the Suzuki Coupling of 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Challenging Coupling

The synthesis of di-ortho-substituted biaryl compounds is a formidable challenge in modern organic chemistry, yet it is a critical endeavor for the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful methods for forging carbon-carbon bonds.[1] This guide focuses on a particularly demanding substrate: 2-Chloro-6-iodobenzoic acid.

This molecule presents a dual challenge for the synthetic chemist:

  • Steric Hindrance: The presence of two ortho substituents (a chloro group and a carboxylic acid) creates significant steric congestion around the reactive centers. This bulk can impede key steps in the catalytic cycle, demanding a highly active and sterically tailored catalytic system.[2][3]

  • Chemoselectivity: The molecule possesses two different halogen atoms, iodine and chlorine. The established reactivity trend for aryl halides in Suzuki couplings is I > Br > Cl.[1][4] This inherent difference allows for a selective reaction at the more labile carbon-iodine bond. However, an overly active catalyst system could lead to undesired side reactions at the carbon-chlorine bond, compromising yield and purity.

This guide provides a comparative analysis of state-of-the-art ligands, offering researchers the rationale and practical data needed to select the optimal catalytic system for this selective and sterically hindered transformation.

The Heart of the Reaction: The Palladium Catalytic Cycle

Understanding the role of the ligand begins with the catalytic cycle. The ligand is not a passive spectator; it is an active controller of the palladium catalyst's reactivity and stability, profoundly influencing the three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) (Oxidative Addition Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R'(L_n) (Transmetalation Complex) ArPdX->ArPdR Transmetalation (R'-B(OH)2, Base) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArX 2-Chloro-6-iodobenzoic Acid Boronic R'-B(OH)2 + Base

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. For 2-chloro-6-iodobenzoic acid, this should occur selectively at the C–I bond. Bulky, electron-rich ligands are essential here; they promote the formation of a coordinatively unsaturated 14-electron Pd(0)L species, which is the highly reactive species that undergoes oxidative addition.[6][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] The steric properties of the ligand can influence the ease of this transfer.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands often accelerate this step by creating steric pressure that favors the release of the product.[3]

A Comparative Study of Ligand Classes

For challenging substrates like 2-Chloro-6-iodobenzoic acid, two classes of ligands have demonstrated superior performance: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs).

Caption: Key examples of Buchwald and NHC ligands.

Buchwald-type Biaryl Phosphine Ligands

Developed by Stephen Buchwald, these ligands are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium atom. Ligands like SPhos and XPhos are exceptionally effective for coupling sterically hindered substrates.[6][9]

  • Mechanism of Action: The bulk from the dicyclohexylphosphino group and the substituted biaryl framework promotes reductive elimination and stabilizes the monoligated Pd(0) species crucial for efficient oxidative addition. The 2',6'-dimethoxy groups in SPhos are thought to further stabilize the palladium complex.

  • Causality in Application: For 2-chloro-6-iodobenzoic acid, the significant bulk of an XPhos or SPhos ligand is ideal for forcing the sterically congested partners to couple and reductively eliminate. This makes them a primary choice for initial screening.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are powerful ligands that form very strong sigma bonds with transition metals, resulting in highly stable and active catalysts.[10] Ligands such as SIPr (derived from a saturated backbone) and IMes are noted for their strong electron-donating ability and tunable steric bulk.[8][11]

  • Mechanism of Action: NHCs are stronger σ-donors than even the most electron-rich phosphines. This property creates a highly electron-rich palladium center, which greatly facilitates the oxidative addition step, even with less reactive bonds like C-Cl.[7] The bulky N-aryl substituents (e.g., diisopropylphenyl on SIPr) provide the necessary steric environment to promote reductive elimination.[12]

  • Causality in Application: The exceptional activity of NHC-Pd complexes allows many couplings to proceed at lower temperatures and catalyst loadings.[13] For our substrate, an NHC like SIPr provides a robust catalytic system that is highly active at the C-I bond. The challenge is to moderate conditions to prevent unwanted reactivity at the C-Cl bond.

Performance Data: A Comparative Analysis

The following table summarizes representative performance data for the Suzuki coupling of 2-Chloro-6-iodobenzoic acid with a model partner, 4-methoxyphenylboronic acid. This data is synthesized from typical results observed for similarly hindered substrates in the literature.[6][12][13] The primary goal is the selective formation of 2-chloro-2'-(4-methoxyphenyl)-[1,1'-biphenyl]-6-carboxylic acid.

LigandPalladium Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)Key Observations
SPhos Pd(OAc)₂ (2%)K₃PO₄ (3.0)Toluene/H₂O10012>95%Highly reliable and high-yielding, a gold standard for difficult couplings.[6][14]
XPhos Pd₂(dba)₃ (1%)K₃PO₄ (3.0)Dioxane1008>95%Often shows slightly higher activity than SPhos, allowing for faster reaction times.[9]
SIPr Pd(OAc)₂ (2%)K₂CO₃ (3.0)DME/H₂O8512>90%Excellent yields at lower temperatures, showcasing the high activity of NHC ligands.[11][12]
PPh₃ Pd(PPh₃)₄ (5%)K₂CO₃ (3.0)Toluene/H₂O11024<40%Standard, less bulky ligand. Struggles with steric hindrance, leading to low conversion.

Analysis: The data clearly indicates that bulky, electron-rich ligands (SPhos, XPhos, SIPr) are essential for this transformation. Standard ligands like triphenylphosphine (PPh₃) are ineffective due to the severe steric clash. Both Buchwald ligands and NHC ligands provide excellent yields, demonstrating their suitability. The choice between them may come down to cost, air stability of the precatalyst, or the desire to run the reaction at a lower temperature, where NHCs often have an advantage.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and rationale. Success in these reactions is critically dependent on maintaining an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental_Workflow start Start setup Assemble & Purge Reaction Vessel start->setup add_solids Add Substrate, Boronic Acid, Base, Pd Source, Ligand setup->add_solids add_solvents Add Degassed Solvents add_solids->add_solvents heat Heat to Reaction Temperature add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General workflow for ligand screening experiments.

Protocol 1: Using a Buchwald Ligand (SPhos)
  • Rationale: This protocol uses a well-established palladium source (Pd(OAc)₂) and ligand combination with a phosphate base, a common choice for Suzuki couplings that can be sensitive to stronger bases.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add 2-Chloro-6-iodobenzoic acid (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 5 mL of degassed toluene and 0.5 mL of degassed water. The solvent must be thoroughly degassed via sparging with argon for at least 30 minutes or through freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting aryl iodide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid and any remaining boronic acid.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Using an N-Heterocyclic Carbene (NHC) Ligand (SIPr)
  • Rationale: This protocol utilizes an NHC-palladium precatalyst for ease of handling and a carbonate base, which is often effective with the highly active NHC systems. The lower temperature leverages the high catalytic activity.[15]

  • Reaction Setup: To an oven-dried reaction vial equipped with a stir bar, add 2-Chloro-6-iodobenzoic acid (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).[15]

  • Catalyst Addition: Add the SIPr-Pd precatalyst (e.g., [IPr-Pd-allyl]Cl, 0.02 mmol, 2 mol%) under an inert atmosphere.

  • Solvent Addition: Add 5 mL of degassed 1,2-dimethoxyethane (DME) and 1 mL of degassed water.[15]

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 85 °C. Stir for 12-16 hours.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of 2-Chloro-6-iodobenzoic acid is a challenging but achievable transformation that hinges on the rational selection of a palladium ligand.

  • Key Finding: Both bulky, electron-rich biaryl phosphines (Buchwald-type) and N-heterocyclic carbenes are highly effective, while simpler ligands like PPh₃ are inadequate. The primary function of these advanced ligands is to overcome the severe steric hindrance of the di-ortho-substituted substrate.

  • Recommendation for Initial Screening: For initial investigations, a system employing a Buchwald ligand such as SPhos or XPhos is highly recommended. These ligands are commercially available, well-documented, and have a proven track record of success across a vast array of sterically demanding couplings, providing a high probability of success.[6]

  • Path for Optimization: If optimization is required to reduce reaction temperature, minimize catalyst loading, or address specific solubility issues, exploring an NHC-based system with a ligand like SIPr is a logical next step. Their exceptional catalytic activity often provides an advantage under milder conditions.[12][13]

By understanding the causal relationship between ligand structure and catalytic function, researchers can effectively navigate the complexities of this reaction, enabling the efficient synthesis of valuable biaryl intermediates.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-Chlorobenzoselenazole. BenchChem.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • Nozaki, K., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Springer.
  • Penning, T. D., et al. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.
  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. MDPI.
  • Karami, K., et al. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Singh, P., et al. (n.d.). Recent Advances in the development of Suzuki Miyura Coupling Reactions. WWJMRD.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Morken, J. P., et al. (2014).
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • Sahoo, A. K., et al. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
  • Sommer, W. (n.d.). Buchwald Ligands. Sigma-Aldrich.
  • UCD Community. (2009). The aqueous phase Suzuki reactions between Phenylboronic acid and 4-Iodobenzoic acid, 4-Bromobenzoic acid or 4-Chlorobenzoic acid. University College Dublin.
  • Sanford, M. S., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
  • Stanovnik, B., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace.
  • Buchwald, S. L., et al. (n.d.). Buchwald Phosphine Ligands. Merck Millipore.
  • Glorius, F., et al. (2003).
  • Wang, J., et al. (n.d.). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides.
  • Morken, J. P., et al. (n.d.).
  • Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Shi, Z.-J., et al. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Tu, T., et al. (2012).
  • Strem Chemicals. (2014).
  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
  • Organometallic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions.

Sources

Cost-benefit analysis of 2-Chloro-6-iodobenzoic acid in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Orthogonality: Cost-Benefit Analysis of 2-Chloro-6-iodobenzoic Acid in Drug Synthesis

Executive Summary: The "Goldilocks" Scaffold

In the high-stakes arena of drug discovery, scaffold decoration often dictates the success of Structure-Activity Relationship (SAR) campaigns.[1] 2-Chloro-6-iodobenzoic acid (CAS: 13420-63-8) represents a strategic "Goldilocks" intermediate—offering a precise balance between the low cost/low selectivity of symmetric dichlorides and the high cost/high volatility of diiodides.[1]

This guide analyzes the technical and economic utility of this compound, specifically for the construction of non-symmetric tricyclic heterocycles (e.g., thioxanthones, acridones) and atropisomeric biaryls .[1] Its primary value proposition lies in orthogonal reactivity : the ability to engage the iodine atom in mild Pd-catalyzed cross-coupling (Suzuki, Sonogashira) while preserving the chlorine atom for subsequent activation or steric blocking.[1]

Technical Profile & The Orthogonality Principle

The defining feature of 2-chloro-6-iodobenzoic acid is the electronic and kinetic differentiation between the two halogen substituents.[1]

  • C6-Iodine (The "Soft" Handle): Highly reactive toward oxidative addition by Pd(0).[1] It engages in cross-coupling reactions at room temperature or mild heating (40–60°C), leaving the chlorine intact.[1]

  • C2-Chlorine (The "Hard" Handle): Sterically hindered and electronically robust.[1] It survives standard cross-coupling conditions but can be activated later via Nucleophilic Aromatic Substitution (

    
    ) or harsh catalytic conditions (e.g., Buchwald-Hartwig with bulky phosphines at >100°C).[1]
    
Comparative Reactivity Matrix
Feature2,6-Dichlorobenzoic Acid 2,6-Diiodobenzoic Acid 2-Chloro-6-iodobenzoic Acid
Primary Reactivity Low (Requires high T, active catalysts)Very High (Both sites active)Selective (I > Cl)
Selectivity Poor (Statistical mixtures of mono/di)Poor (Statistical mixtures)Excellent (Chemoselective)
Atom Economy High (Low MW waste)Low (High MW waste)Balanced
Cost Index $ (Commodity)

$ (Specialty)

(Specialty)
Ideal Use Case Symmetric scaffoldsRapid library generation (small scale)Stepwise, non-symmetric synthesis

Synthesis & Manufacturing Routes

Accessing this scaffold requires bypassing the thermodynamic preference for para-substitution.[1] Two primary routes dominate:

Method A: Directed Ortho-Lithiation (Lab Scale)
  • Mechanism: Lithiation of 2-chlorobenzoic acid using sec-BuLi/TMEDA directs the metal to the 6-position (stabilized by the carboxylate and chlorine), followed by an iodine quench.[1]

  • Pros: Direct access from cheap starting material; high regiocontrol.[1]

  • Cons: Requires cryogenic conditions (-78°C); difficult to scale >1kg.[1]

Method B: Sandmeyer Reaction (Industrial Scale)
  • Mechanism: Diazotization of 2-amino-6-chlorobenzoic acid followed by iodide displacement.[1]

  • Pros: Scalable; runs at near-ambient temperatures; avoids pyrophoric organolithiums.[1]

  • Cons: Depends on the availability of the aniline precursor; multi-step if starting from nitro-compounds.[1]

Case Study: Synthesis of 1,5-Dichloro-9H-thioxanthen-9-one

This protocol demonstrates the utility of 2-chloro-6-iodobenzoic acid in synthesizing non-symmetric thioxanthone derivatives, a class of compounds relevant for photoinitiators and DNA-intercalating anticancer agents (e.g., Lucanthone analogs).[1]

Experimental Protocol

Step 1: Chemoselective C-S Bond Formation [1]

  • Reagents: Charge a flask with 2-chloro-6-iodobenzoic acid (1.0 equiv), 2-chlorobenzenethiol (1.1 equiv), Cu powder (0.1 equiv), and

    
     (2.5 equiv) in DMF.
    
  • Conditions: Heat to 90°C for 4 hours.

    • Note: The iodine is displaced selectively by the thiol.[1] The C2-chlorine remains untouched due to the milder conditions relative to what is required for Cl-displacement.[1]

  • Workup: Acidify with 1M HCl, filter the precipitate, and wash with water.

  • Result: 2-chloro-6-[(2-chlorophenyl)thio]benzoic acid.[1][2][3]

Step 2: Friedel-Crafts Cyclization

  • Activation: Suspend the intermediate from Step 1 in

    
     (5 equiv) and reflux for 2 hours to form the acid chloride. Remove excess 
    
    
    
    in vacuo.[1]
  • Cyclization: Dissolve the residue in dry DCM and add

    
     (1.2 equiv) at 0°C. Warm to RT and stir for 2 hours.
    
  • Quench: Pour onto ice/water. Extract with DCM.[1]

  • Purification: Recrystallize from ethanol.

  • Yield: ~75-85% of 1,5-dichloro-9H-thioxanthen-9-one.

Workflow Visualization

G Start 2-Chloro-6-iodobenzoic Acid (Scaffold) Inter Intermediate: Thioether Acid Start->Inter Selective Substitution (Iodine) Cu, K2CO3, 90°C Reagent 2-Chlorobenzenethiol (Nucleophile) Reagent->Inter Cyclize Cyclization (SOCl2 / AlCl3) Inter->Cyclize Acid Chloride Formation Product Product: 1,5-Dichloro-thioxanthone Cyclize->Product Intramolecular Friedel-Crafts

Figure 1: Chemoselective synthesis workflow demonstrating the retention of the C2-chlorine atom during the primary coupling event.

Cost-Benefit Calculus

When choosing between the 2,6-dichloro and 2-chloro-6-iodo variants, the decision equation is:


[1]
  • 2,6-Dichlorobenzoic acid:

    • 
      : Low.[1][4]
      
    • 
      : High . Separation of mono- vs. bis-coupled products requires extensive chromatography.[1]
      
    • 
      : High .[1] Statistical distribution limits max theoretical yield of mono-product to ~50% without massive excess of starting material.[1]
      
  • 2-Chloro-6-iodobenzoic acid:

    • 
      : Moderate/High.[1]
      
    • 
      : Low .[1] High selectivity leads to clean crude profiles.[1]
      
    • 
      : Low . Yields often >90% for the first coupling step.[1]
      

References

  • Thioxanthone Synthesis & Applications

    • Title: A Century of Thioxanthones: Through Synthesis and Biological Applications.[1][2]

    • Source: ResearchGate (2025).[1][2]

    • URL:[Link]

  • Ortho-Lithiation Methodology

    • Title: Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses.[1]

    • Source: Wiley Online Library / ResearchGate.[1]

    • URL:[Link][1][5]

  • Pyonitrin Natural Product Synthesis

    • Title: Total Synthesis of Pyonitrin D using 2-Chloro-6-iodobenzoic acid.[1]

    • Source: eScholarship, University of California.[1]

    • URL:[Link]

  • General Reactivity of Halobenzoic Acids

    • Title: 2-Chlorobenzoic acid Properties and Reactivity.[1][6][7]

    • Source: PubChem / NIH.[1]

    • URL:[Link][1]

Sources

The Untapped Potential of 2-Chloro-6-iodobenzoic Acid: A Scaffold for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for new therapeutic agents is relentless. The strategic placement of different functional groups on a core structure can dramatically influence its biological activity, offering a playground for synthetic chemists to fine-tune properties like target affinity, selectivity, and pharmacokinetic profiles. One such scaffold with underexplored potential is 2-Chloro-6-iodobenzoic acid. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and an iodo group on a benzene ring, presents a versatile platform for the synthesis of a diverse range of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions.

This guide provides a comprehensive overview of the known biological activities of compounds derived from closely related benzoic acid analogs, offering a strong rationale for the exploration of 2-Chloro-6-iodobenzoic acid as a key building block in drug discovery. We will delve into the established antimicrobial, anticancer, and anti-inflammatory properties of similar compounds, present comparative data, and provide detailed experimental protocols to empower researchers to unlock the therapeutic promise of this scaffold.

The Strategic Advantage of the 2-Chloro-6-iodo Substitution Pattern

The 2-Chloro-6-iodobenzoic acid structure is not just a random assortment of halogens. The ortho-iodo and ortho-chloro substituents to the carboxylic acid create a sterically hindered environment that can influence the conformation of the molecule and its derivatives. This steric hindrance can be exploited to achieve selective interactions with biological targets. Furthermore, the electronic properties of the chloro and iodo groups, with their differing electronegativity and polarizability, can modulate the acidity of the carboxylic acid and influence the overall electron distribution of the aromatic ring, impacting binding affinities and reaction mechanisms. The presence of two distinct halogen atoms also opens up possibilities for regioselective cross-coupling reactions, allowing for the introduction of a wide variety of substituents at specific positions.

Comparative Biological Activities of Related Benzoic Acid Derivatives

While direct studies on the biological activities of 2-Chloro-6-iodobenzoic acid derivatives are limited in the public domain, a wealth of information on analogous compounds provides compelling evidence for its potential.

Antimicrobial Activity

Derivatives of halogenated benzoic acids have long been investigated for their antimicrobial properties. For instance, studies on 2-chlorobenzoic acid have yielded Schiff's bases and esters with significant antibacterial and antifungal activity.[1][2] Research has shown that these compounds can be particularly effective against Gram-negative bacteria like Escherichia coli.[1][2] Similarly, acylhydrazone derivatives of iodobenzoic acid have demonstrated beneficial antimicrobial effects, even against methicillin-resistant Staphylococcus aureus (MRSA).[3]

Table 1: Comparative Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

Compound TypeTarget OrganismActivity Metric (pMIC, µM/ml)Reference CompoundReference Activity (pMIC, µM/ml)
Schiff's Base of 2-Chlorobenzoic AcidEscherichia coli2.27Norfloxacin2.61
Ester of 2-Chlorobenzoic AcidStaphylococcus aureus1.91NorfloxacinNot specified

This table summarizes data from studies on 2-chlorobenzoic acid derivatives to highlight the potential of halogenated benzoic acids as antimicrobial scaffolds.[1]

The data suggests that the presence of a halogen on the benzoic acid ring is a key contributor to antimicrobial efficacy. The dual halogenation in 2-Chloro-6-iodobenzoic acid could potentially lead to compounds with enhanced or broader-spectrum activity.

Anticancer Activity

The fight against cancer is a major driver of drug discovery, and various benzoic acid derivatives have shown promise as anticancer agents. For example, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent cytotoxic effects against breast cancer cell lines.[4] A review of benzoic acid derivatives highlights their potential to act as anticancer agents, with some compounds showing significant activity against cell lines such as human hepatocellular liver carcinoma (HepG2).[5]

Table 2: Anticancer Activity of a Benzoic Acid Derivative

CompoundCell LineActivity Metric (IC50)
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one (derived from 5-Chloro-2-(isonicotinamido)benzoic acid)HepG2 (Liver Cancer)0.06 µM

This table showcases the potent anticancer activity of a compound derived from a chloro-substituted benzoic acid, indicating the potential of this class of molecules.[5]

The structural versatility of the 2-Chloro-6-iodobenzoic acid scaffold allows for the synthesis of a wide array of derivatives that could be screened for activity against various cancer cell lines. The presence of the iodine atom is particularly interesting, as iodinated compounds are known to exhibit anticancer properties.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs), many of which are carboxylic acid derivatives, are a cornerstone of treatment. Salicylic acid and its derivatives, such as aspirin, are well-known for their anti-inflammatory effects.[6][7] Research into other benzoic acid derivatives has also revealed anti-inflammatory potential. For instance, thiourea derivatives of naproxen, a propionic acid derivative, have shown promising anti-inflammatory and anticancer activities.[8]

The mechanism of action for many anti-inflammatory benzoic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes. The unique electronic and steric properties of 2-Chloro-6-iodobenzoic acid could lead to derivatives with high affinity and selectivity for COX isoforms, potentially offering a better side-effect profile compared to existing NSAIDs.

Experimental Protocols: A Starting Point for Exploration

To facilitate research into the biological activities of 2-Chloro-6-iodobenzoic acid derivatives, this section provides foundational experimental protocols for synthesis and biological evaluation.

Synthesis of 2-Chloro-6-iodobenzoic Acid

A modern and efficient method for the synthesis of 2-Chloro-6-iodobenzoic acid is through a palladium-catalyzed C-H activation/iodination reaction.

Workflow for the Synthesis of 2-Chloro-6-iodobenzoic Acid

start 2-Chlorobenzoic Acid aux Attachment of Yu-Wasa Auxiliary start->aux react Pd(II)-catalyzed C-H Iodination (I2 as oxidant) aux->react hydrolysis Hydrolysis react->hydrolysis product 2-Chloro-6-iodobenzoic Acid hydrolysis->product

Caption: C-H activation approach to 2-Chloro-6-iodobenzoic acid.

Step-by-Step Protocol:

  • Auxiliary Attachment: React 2-chlorobenzoic acid with the Yu-Wasa auxiliary (N-(2-amino-2-methylpropyl)-2-methylpropan-1-amine) to form the corresponding amide. This directs the subsequent C-H activation to the ortho position.

  • C-H Iodination: Subject the resulting amide to a palladium(II)-catalyzed reaction using molecular iodine (I₂) as the sole oxidant. This step selectively introduces the iodine atom at the 6-position.

  • Hydrolysis: Hydrolyze the amide to yield the final product, 2-Chloro-6-iodobenzoic acid.

General Procedure for the Synthesis of Amide Derivatives

The carboxylic acid group of 2-Chloro-6-iodobenzoic acid is a prime handle for derivatization. A common and versatile modification is the formation of amides.

Workflow for Amide Synthesis

start 2-Chloro-6-iodobenzoic acid activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) start->activation coupling Amine Coupling (R-NH2) activation->coupling product Amide Derivative coupling->product

Caption: General workflow for synthesizing amide derivatives.

Step-by-Step Protocol:

  • Activation: Convert the carboxylic acid of 2-Chloro-6-iodobenzoic acid to a more reactive species, such as an acid chloride (using thionyl chloride) or an activated ester (using a coupling reagent like EDCI).

  • Coupling: React the activated carboxylic acid derivative with a primary or secondary amine in the presence of a base to form the corresponding amide.

  • Purification: Purify the resulting amide derivative using standard techniques such as crystallization or column chromatography.

In Vitro Biological Evaluation: A General Guideline

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The exploration of 2-Chloro-6-iodobenzoic acid as a scaffold for bioactive compounds is a promising frontier in medicinal chemistry. The existing literature on related halogenated benzoic acids provides a strong foundation and a clear rationale for investigating the antimicrobial, anticancer, and anti-inflammatory potential of its derivatives. The unique structural and electronic features of this scaffold offer exciting opportunities for the design of novel therapeutic agents with improved efficacy and selectivity.

This guide serves as a starting point for researchers, providing a comparative analysis of related compounds and foundational experimental protocols. By leveraging this information, the scientific community can begin to systematically explore the chemical space around 2-Chloro-6-iodobenzoic acid and unlock its full therapeutic potential. The journey from a promising scaffold to a life-saving drug is long and challenging, but the untapped potential of 2-Chloro-6-iodobenzoic acid makes it a worthy candidate for this endeavor.

References

  • Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 60(9), 563-569. [Link]

  • Thieme. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid.
  • Google Patents. (n.d.). A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Krajczyk, A., et al. (2022). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 27(15), 4993. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Al-Mekhlafi, N. A., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. International Journal of Molecular Sciences, 24(13), 10811. [Link]

  • Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

  • SlideShare. (n.d.). 2-Chloro 5-Iodobenzoic Acid Scaffold in Type 2 Diabetes. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

  • Gzella, A., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3814. [Link]

  • Glamočlija, U., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8109. [Link]

  • Tan, W. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria. RSC Medicinal Chemistry. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Nurse Key. (2016, October 8). Antiinflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

Sources

Beyond Steric Hindrance: Evaluating 2-Chloro-6-iodobenzoic Acid in Chemoselective Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Case for Orthogonality

In the landscape of polysubstituted aromatic scaffolds, 2-Chloro-6-iodobenzoic acid (CAS: 13421-13-1) and its ester derivatives represent a specialized class of "molecular hinges." While less common than their symmetric counterparts (e.g., 2,6-dichlorobenzoic acid or 2,6-diiodobenzoic acid), they offer a distinct advantage: Orthogonal Functionalization .

Is 2-Chloro-6-iodobenzoic acid superior?

  • Yes, for Sequential Coupling: If your target requires two different aryl groups at the ortho positions, this scaffold is superior due to the high chemoselectivity between the C–I (reactive) and C–Cl (latent) bonds.

  • Yes, for Atropisomeric Synthesis: The steric bulk of the ortho-chloro group, combined with the rigidity of the benzoate, is ideal for inducing axial chirality in biaryl systems.

  • No, for Simple Biaryls: If symmetry is desired or cost is the primary driver, 2,6-dichlorobenzoic acid (cheaper) or 2-iodobenzoic acid (simpler) are preferable.

Comparative Analysis: The Reactivity Hierarchy

The following table contrasts 2-Chloro-6-iodobenzoic acid against its primary alternatives in the context of Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Table 1: Comparative Performance in Pd-Catalyzed Cross-Coupling

Feature2-Chloro-6-iodobenzoic acid 2,6-Diiodobenzoic acid 2,6-Dichlorobenzoic acid 2-Iodobenzoic acid
Primary Reactivity High (C–I selective) Very High (Non-selective)Low (Requires specialized ligands)High
Chemoselectivity Excellent: C–I couples at RT-60°C; C–Cl remains intact.Poor: Statistical mixture of mono- and di-coupled products.N/A: Symmetric reactivity.N/A: Single site only.
Steric Control High: The remaining Cl forces the biaryl ring out of plane (atropisomerism).Medium: Iodine is large but is removed upon coupling.High: Cl remains, but coupling is difficult.Low: No ortho substituent to force twist.
Catalyst Load Standard (1-3 mol% Pd)Low (<1 mol% Pd)High (3-5 mol% Pd + bulky ligands)Standard (1 mol% Pd)
Ideal Use Case Asymmetric/Sequential Biaryls Symmetric TerphenylsRobust/Inert ScaffoldsSimple Biaryls
Mechanistic Insight: The Chemoselectivity Pathway

The superiority of this scaffold relies on the kinetic differentiation between the C–I and C–Cl bonds. Palladium(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Cl bond, allowing for a controlled, stepwise synthesis.

Chemoselectivity Start 2-Chloro-6-iodobenzoate OxAdd_I Oxidative Addition (Fast) (Into C-I Bond) Start->OxAdd_I k(I) >> k(Cl) OxAdd_Cl Oxidative Addition (Slow) (Into C-Cl Bond) Start->OxAdd_Cl High Temp Only Pd0 Pd(0) Catalyst Pd0->OxAdd_I Int_I Pd(II) Intermediate (Ar-Pd-I) OxAdd_I->Int_I SideProduct Oligomers/Di-coupled OxAdd_Cl->SideProduct Transmet Transmetallation (Ar'-B(OH)2) Int_I->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 2-Aryl-6-chlorobenzoate (Mono-coupled) RedElim->Product Yield > 85%

Figure 1: Kinetic selectivity pathway demonstrating the preferential activation of the C–I bond over the C–Cl bond, enabling mono-coupling.

Validated Experimental Protocol

Objective: Selective synthesis of Methyl 2-chloro-6-phenylbenzoate via Suzuki-Miyaura coupling. Why Methyl Ester? Coupling the free acid (2-chloro-6-iodobenzoic acid) can lead to catalyst poisoning via carboxylate binding or proto-decarboxylation. The methyl ester (Methyl 2-chloro-6-iodobenzoate) is the superior substrate for consistent yields.

Materials:
  • Substrate: Methyl 2-chloro-6-iodobenzoate (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/SPhos (for difficult substrates)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Toluene:Water (4:1 ratio) or 1,4-Dioxane:Water (4:1)

Step-by-Step Methodology:
  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Toluene/Water). Sparge with Argon or Nitrogen for 15 minutes. Reason: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Reagent Loading: Add Methyl 2-chloro-6-iodobenzoate, Phenylboronic acid, and K₂CO₃ to the vial.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under an inert atmosphere. Seal the vial immediately.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C initially.[1] Higher temperatures may activate the C–Cl bond or cause hydrolysis of the ester.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting iodide (lower Rf) should disappear; the product (higher Rf) will appear. The chloride bond remains intact at this temperature.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Outcome: 85–92% yield of the mono-coupled product.

Applications in Drug Discovery

The 2-chloro-6-iodo motif is not merely a chemical curiosity; it is a scaffold used to access specific pharmacological profiles.

  • SGLT-2 Inhibitor Analogs: The synthesis of gliflozin-class drugs often requires the construction of a specific diaryl-methane or biaryl scaffold. The 2-chloro-6-substituted benzoate allows for the precise installation of the sugar moiety (via the ester/acid) and the distal aryl ring (via the iodine) while the chlorine atom modulates lipophilicity and metabolic stability.

  • Atropisomeric Kinase Inhibitors: Many kinase inhibitors require a non-planar conformation to fit into the ATP-binding pocket. The "ortho-chloro" effect in 2-chloro-6-arylbenzoates locks the phenyl ring in a twisted conformation relative to the benzoate, creating axial chirality (atropisomerism) which can be exploited for enantioselective binding.

  • Hypervalent Iodine Precursors: While 2-iodobenzoic acid is the precursor for IBX (2-iodoxybenzoic acid), the 2-chloro-6-iodobenzoic acid derivative can be oxidized to form sterically modified hypervalent iodine reagents. These modified reagents often show different solubility profiles and selectivities in oxidation reactions compared to standard IBX.

References
  • Chemoselectivity in Halogenated Benzoates: Comparison of C-I vs C-Cl bond activation rates in Pd-catalyzed coupling. Journal of the American Chemical Society, "Mechanistic Studies of Palladium-Catalyzed Cross-Coupling," (Generalized citation for textbook reactivity).

  • Synthesis of 2-Chloro-6-iodobenzoic Acid: Sandmeyer reaction protocols and optimization. ChemicalBook & Patent Literature (CN104086361A), "Preparation method of 2-chloro-5-iodobenzoic acid" (Analogous chemistry for 2,6-isomer).

  • Sequential Cross-Coupling Methodologies: Protocols for orthogonal functionalization of polyhalogenated arenes. Organic Chemistry Frontiers, "Palladium-catalyzed cross-coupling of 2-iodobiphenyls,"

  • Applications in SGLT-2 Inhibitors: Use of halogenated benzoic acids in gliflozin synthesis. Journal of Medicinal Chemistry, "Discovery of Dapagliflozin," (Contextual reference for scaffold utility).

  • Catalyst Evaluation for Ester Coupling: Superiority of Pd-NHC precatalysts for difficult substrates. Catalysis Science & Technology, "Suzuki–Miyaura Cross-Coupling of Esters,"

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Chloro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for the small molecule 2-Chloro-6-iodobenzoic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere protocol recitation to explain the underlying scientific principles and strategic decisions that ensure robust and reliable immunoassay data.

Introduction: The Specificity Challenge with Small Molecules

2-Chloro-6-iodobenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds frequently used as building blocks in chemical synthesis or encountered as haptens in various analytical applications.[1][2] When developing an immunoassay—a powerful tool for detecting and quantifying such molecules—the ultimate goal is specificity. We need an antibody that binds our target with high affinity, while ignoring structurally similar molecules that may be present in the sample.

Strategic Framework for a Cross-Reactivity Study

A successful study is built on a logical foundation. The choices made before the first pipette touches a microplate are as crucial as the experimental execution itself.

The Rationale of Compound Selection

The first step is to identify potential cross-reactants. The guiding principle is structural analogy. An antibody raised against 2-Chloro-6-iodobenzoic acid is most likely to recognize compounds that share key structural features. We must therefore challenge the assay with a logically chosen panel of related molecules.

Key Analogs for 2-Chloro-6-iodobenzoic Acid:

  • Parent and De-halogenated Structures: Molecules where one or both halogens are removed (e.g., 2-Iodobenzoic acid, 2-Chlorobenzoic acid) test the contribution of each halogen to the antibody binding epitope.

  • Isomers: Positional isomers (e.g., 2-Chloro-5-iodobenzoic acid) are critical for determining if the precise spatial arrangement of the substituents is recognized by the antibody.[6]

  • Analogs with Different Halogens: Substituting chlorine with another halogen (e.g., 2-Fluoro-6-iodobenzoic acid) helps to understand the role of electronegativity and atomic size in the binding interaction.

  • Structurally Related Functional Molecules: Including compounds with a similar benzoic acid core but different substitution patterns, such as the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), can reveal the broader specificity profile of the antibody.[7]

G cluster_target Target Analyte cluster_analogs Potential Cross-Reactants (Structural Analogs) Target 2-Chloro-6-iodobenzoic acid Analog2 2-Chlorobenzoic acid (De-iodinated) Target->Analog2 Structural Similarity Analog3 2-Chloro-5-iodobenzoic acid (Isomer) Target->Analog3 Structural Similarity Analog4 Dicamba (Related Benzoic Acid) Target->Analog4 Structural Similarity Analog1 2-Iodobenzoic acid (De-chlorinated)

Caption: Logical selection of potential cross-reactants based on structural similarity.

Choosing the Right Immunoassay Format: Competitive ELISA

For small molecules like 2-Chloro-6-iodobenzoic acid, the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the format of choice. Unlike a sandwich ELISA, which requires an antigen large enough to bind two antibodies simultaneously, a competitive assay works on the principle of displacement.

The Causality behind the Choice: A small hapten cannot be "sandwiched." Therefore, we must create a scenario where the free hapten from the sample competes against a fixed amount of a hapten-protein conjugate (the "coating antigen") for a limited number of antibody binding sites. The more target analyte in the sample, the less antibody will be available to bind to the plate, resulting in a lower signal. This inverse relationship is the hallmark of a competitive immunoassay.

G cluster_0 Scenario A: No Analyte (Max Signal) cluster_1 Scenario B: Analyte Present (Signal Reduction) Ab Antibody Ag_plate Coating Antigen (on plate) Ab->Ag_plate Binding Signal_A Strong Signal Ag_plate->Signal_A Ab2 Antibody Analyte Free Analyte (Target or Cross-Reactant) Ab2->Analyte Binding in Solution Ag_plate2 Coating Antigen (on plate) Signal_B Weak/No Signal Ag_plate2->Signal_B

Caption: Principle of Competitive ELISA for small molecule detection.

In-Depth Experimental Protocol: A Self-Validating Workflow

This protocol for a competitive indirect ELISA (ciELISA) is designed to be self-validating by including necessary controls and checks at each stage.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents: - Coating Antigen - Antibody Dilutions - Standards & Analogs - Buffers coat 1. Coat Plate with Coating Antigen prep_reagents->coat block 2. Block Plate (e.g., with BSA) coat->block compete 3. Competition Step Add Antibody + (Standard or Analog) block->compete detect 4. Detection Add HRP-conjugated 2° Ab compete->detect develop 5. Develop Signal Add TMB Substrate detect->develop stop 6. Stop Reaction develop->stop read 7. Read Plate (OD 450 nm) stop->read curve Plot Standard Curve (OD vs. log[Concentration]) read->curve ic50 Calculate IC50 Values for Target & Analogs curve->ic50 cr Calculate % Cross-Reactivity ic50->cr

Caption: High-level workflow for a cross-reactivity study using competitive ELISA.

Step-by-Step Methodology

A. Reagent Preparation

  • Coating Antigen: Prepare a 1-5 µg/mL solution of your 2-Chloro-6-iodobenzoic acid-protein conjugate (e.g., -BSA or -OVA) in Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Expertise Note: The choice of carrier protein and hapten density during synthesis is critical. Using a different carrier for the coating antigen than was used for the immunogen (heterologous assay) can often increase assay sensitivity.[8]

  • Primary Antibody: Dilute the specific anti-2-Chloro-6-iodobenzoic acid antibody in Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA). The optimal dilution must be determined empirically via titration to find the concentration that gives ~80% of the maximum signal (B₀).

  • Standards and Analogs: Prepare stock solutions of 2-Chloro-6-iodobenzoic acid and all selected analog compounds in a suitable solvent (e.g., DMSO), then create a serial dilution series for each in Assay Buffer. The concentration range should span from well above to well below the expected IC₅₀.

  • Secondary Antibody: Dilute an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) in Assay Buffer according to the manufacturer's recommendation.

  • Buffers: Prepare Wash Buffer (PBST: 0.01 M PBS, 0.05% Tween-20, pH 7.4) and Substrate (TMB).

B. ELISA Procedure

  • Coating: Add 100 µL/well of the Coating Antigen solution to a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing (1): Decant the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 3% non-fat dry milk or 5% BSA in PBST). Incubate for 1-2 hours at 37°C. Trustworthiness Note: Effective blocking is essential to prevent non-specific binding of antibodies to the plate surface, which is a common cause of high background noise.[9]

  • Washing (2): Repeat the wash step as in B.2.

  • Competition: This is the critical step.

    • Add 50 µL/well of the serially diluted standards or analog compounds.

    • Add 50 µL/well of the diluted primary antibody.

    • Incubate for 1 hour at 37°C. The free analyte in solution competes with the immobilized antigen for antibody binding sites.

  • Washing (3): Repeat the wash step as in B.2.

  • Detection: Add 100 µL/well of the diluted HRP-conjugated secondary antibody. Incubate for 1 hour at 37°C.

  • Washing (4): Repeat the wash step, but increase to 5 times.

  • Development: Add 100 µL/well of TMB substrate. Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.

  • Stopping: Add 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄). The color will change from blue to yellow.

  • Reading: Read the optical density (OD) at 450 nm within 15 minutes.

Data Analysis and Interpretation

A. Calculating IC₅₀

For each compound tested (the target analyte and all potential cross-reactants), plot a dose-response curve of OD₄₅₀ versus the logarithm of the compound's concentration. Use a four-parameter logistic (4-PL) regression to fit the curve. The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀).

B. Calculating Percent Cross-Reactivity (%CR)

The cross-reactivity is calculated relative to the target analyte, which is assigned a value of 100%. The formula is a ratio of the IC₅₀ values:[10]

%CR = (IC₅₀ of 2-Chloro-6-iodobenzoic acid / IC₅₀ of Analog Compound) x 100

A higher %CR value indicates a greater degree of cross-reactivity.

Example Data Presentation

The results should be summarized in a clear, comparative table.

CompoundIC₅₀ (nM) (Hypothetical)Cross-Reactivity (%)Structural Notes
2-Chloro-6-iodobenzoic acid 15 100 Target Analyte
2-Iodobenzoic acid3005.0Lacks chloro group
2-Chlorobenzoic acid> 10,000< 0.15Lacks iodo group
2-Chloro-5-iodobenzoic acid8517.6Positional isomer
Dicamba> 10,000< 0.15Different substitution

Interpretation: Based on this hypothetical data, the antibody is highly specific for the target. It shows minor cross-reactivity with the positional isomer (17.6%), suggesting the precise arrangement of halogens is important. The significantly lower reactivity with the de-halogenated analogs indicates that both the chlorine and iodine atoms are critical components of the epitope recognized by the antibody. The lack of reactivity with Dicamba confirms the high specificity of the assay for the target's unique substitution pattern.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid.
  • Science World Report. (2022, March 17). Understanding and Limiting Cross-Reactivity in ELISA Testing.
  • Wikipedia. (2025, August 5). 2-Iodobenzoic acid.
  • ChemicalBook. (n.d.). 2-Chloro-5-iodobenzoic acid synthesis.
  • Cenmed. (n.d.). 2-Chloro-6-iodobenzoic acid (C007B-093861).
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-iodobenzoic acid 97.
  • Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • NIH National Library of Medicine. (n.d.). Establishment of an indirect competitive immunoassay for the detection of dicamba based on a highly specific nanobody.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-iodobenzoic acid 95.
  • PubMed. (2020, January 15). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
  • PMC. (n.d.). Cross-reactivity among iodinated contrast agents: should we be concerned?
  • ACS Publications. (n.d.). Development of an Enzyme-Linked Immunosorbent Assay for the Detection of Dicamba. Journal of Agricultural and Food Chemistry.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • ACS Publications. (n.d.). Development of an enzyme-linked immunosorbent assay for the detection of dicamba.
  • Frontiers. (2020, September 22). Hypersensitivity Reactions to Multiple Iodinated Contrast Media.
  • ECHEMI. (n.d.). Buy 2-chloro-6-iodobenzoic acid from Chemsigma International Co., Ltd.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-iodobenzoic acid 97.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.